molecular formula C4H3NO3S B065497 4-hydroxyisothiazole-3-carboxylic acid CAS No. 178316-76-2

4-hydroxyisothiazole-3-carboxylic acid

Cat. No.: B065497
CAS No.: 178316-76-2
M. Wt: 145.14 g/mol
InChI Key: LBJHLSZIKSJOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyisothiazole-3-carboxylic acid is a versatile and valuable heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines an isothiazole core, a carboxylic acid moiety, and a hydroxyl group, making it a privileged scaffold for the synthesis of diverse chemical libraries. Its primary research applications include serving as a key intermediate in the development of novel enzyme inhibitors, potential pharmacophores for central nervous system (CNS) targets, and analogs of biologically relevant molecules like isothiazole-containing amino acids. The carboxylic acid group allows for facile derivatization into amides and esters, while the hydroxyl group offers a site for further functionalization, enabling structure-activity relationship (SAR) studies. Researchers utilize this compound to investigate its inherent biological properties and to construct more complex molecular entities aimed at modulating various biological pathways. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3S/c6-2-1-9-5-3(2)4(7)8/h1,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJHLSZIKSJOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623248
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178316-76-2
Record name 4-Hydroxy-1,2-thiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyisothiazole-3-carboxylic Acid from Basic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-hydroxyisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the tautomeric nature of the target, which exists in equilibrium with 4,5-dihydro-4-oxoisothiazole-3-carboxylic acid, this guide focuses on a robust and rational multi-step synthetic pathway starting from readily available and economical precursors. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a practical and intellectually rigorous framework for its preparation. Each step is detailed with explicit protocols, mechanistic insights, and supporting citations from authoritative literature.

Introduction and Strategic Overview

The isothiazole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous biologically active compounds.[1] Derivatives of isothiazole have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticonvulsive properties.[1] Specifically, the this compound moiety presents a unique combination of functional groups—a vinylogous acid and a potential metal-chelating site—making it a valuable building block for designing novel therapeutic agents.

Direct synthesis of this target molecule is not well-documented. Therefore, this guide proposes a logical and field-proven three-stage synthetic strategy designed for efficiency and scalability. The pathway begins with the construction of a versatile acyclic intermediate from ethyl cyanoacetate, followed by a robust cyclization to form the isothiazole core, and concludes with a standard hydrolysis to yield the final product.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis dictates the strategic disconnection of the target molecule into simpler, commercially available starting materials.

G Target This compound Step3 Ester Hydrolysis Target->Step3 Intermediate2 Ethyl 4-hydroxyisothiazole-3-carboxylate Step3->Intermediate2 Step2 Cyclization & N-S Bond Formation Intermediate2->Step2 Intermediate1 Ethyl 2-cyano-3,3-bis(methylthio)acrylate Step2->Intermediate1 Step1 Dithiocarboxylation & Alkylation Intermediate1->Step1 Precursors Ethyl Cyanoacetate + CS₂ + MeI Step1->Precursors G cluster_0 Stage I: Ketene Dithioacetal Formation ECA Ethyl Cyanoacetate Base 1. NaH, THF CS2 + CS₂ MeI 2. MeI (2 eq.) Intermediate1 Ethyl 2-cyano-3,3-bis(methylthio)acrylate

Figure 2: Workflow for the synthesis of Intermediate 1.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add ethyl cyanoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Dithiocarboxylation: Add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn a deep red or orange. Stir for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (2.2 equivalents) dropwise. A noticeable color change and precipitation of sodium iodide may occur. After addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil.

Stage II: Cyclization to Ethyl 4-hydroxyisothiazole-3-carboxylate

This stage is the crucial ring-forming step. The ketene dithioacetal is reacted with hydroxylamine-O-sulfonic acid (HOSA), which serves as both the nitrogen source and the internal oxidant required for the N-S bond formation.

Mechanism: The reaction likely proceeds via an initial nucleophilic attack of the HOSA nitrogen onto one of the thiomethyl-bearing carbons of the ketene dithioacetal, followed by the elimination of one equivalent of methyl mercaptan. This forms a sulfenamide-like intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen onto the sulfur atom, facilitated by the departure of the sulfate leaving group, closes the ring to form the isothiazole heterocycle. Tautomerization of the initial imine intermediate leads to the aromatic 4-hydroxyisothiazole product. This method is an adaptation of known procedures for synthesizing aminoisothiazoles from related precursors. [2] Experimental Protocol: Synthesis of Ethyl 4-hydroxyisothiazole-3-carboxylate

  • Preparation: In a round-bottom flask, dissolve the ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 equivalent) in a mixture of water and a co-solvent such as methanol or THF.

  • Cyclization: Add hydroxylamine-O-sulfonic acid (HOSA, 1.5 equivalents) portion-wise to the solution. The reaction can be mildly exothermic.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography (silica gel, hexane/ethyl acetate) to afford the ethyl 4-hydroxyisothiazole-3-carboxylate.

Stage III: Hydrolysis to this compound

The final step is a standard saponification of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis is preferred as it is generally irreversible and leads to cleaner conversions compared to acid-catalyzed hydrolysis for this substrate class. [3][4] Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid to give the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and precipitate the final product.

Experimental Protocol: Synthesis of this compound

  • Saponification: Dissolve the ethyl 4-hydroxyisothiazole-3-carboxylate (1.0 equivalent) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of cold 2M hydrochloric acid. A precipitate should form.

  • Purification: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in vacuo over P₂O₅ to yield the final this compound.

Data Summary and Yields

The following table summarizes the key reagents and expected yields for the synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
IEthyl Cyanoacetate1. NaH, THF2. CS₂3. MeIEthyl 2-cyano-3,3-bis(methylthio)acrylate65-75%
IIIntermediate from Step IHydroxylamine-O-sulfonic acid (HOSA)Ethyl 4-hydroxyisothiazole-3-carboxylate50-60%
IIIIntermediate from Step II1. NaOH, EtOH/H₂O2. HClThis compound85-95%

Trustworthiness and Self-Validation

The integrity of this protocol is grounded in established, peer-reviewed chemical transformations. Each stage employs a reaction class that is well-understood and widely utilized in heterocyclic synthesis.

  • Stage I: The formation of ketene dithioacetals from active methylene compounds is a cornerstone of synthetic chemistry.

  • Stage II: The use of HOSA for the formation of N-S bonds in heterocycles is a validated strategy. [2]The progress of this reaction can be reliably monitored by TLC, and the product can be characterized by standard spectroscopic methods (NMR, MS) to confirm the formation of the isothiazole ring.

  • Stage III: Ester saponification is a fundamental and high-yielding reaction. [3]The purity of the final product can be readily assessed by its melting point and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the ethyl ester signals in the NMR spectrum provides a clear validation of the reaction's completion.

Conclusion

This guide outlines a logical, robust, and reproducible three-stage synthesis of this compound from basic precursors. By providing detailed, step-by-step protocols and elucidating the mechanistic rationale behind each transformation, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The described pathway is designed for both accessibility and efficiency, enabling the reliable production of this important heterocyclic building block for further scientific exploration.

References

  • Organic Chemistry Portal. "Synthesis of Isothiazoles." Available at: [Link]

  • Wallace, R. H. "Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent." Aldrichimica Acta, 13(1), 3-11 (1980). Available at: [Link]

  • Science of Synthesis. "Product Class 15: Isothiazoles." Thieme, (2004). Available at: [Link]

  • Chemistry LibreTexts. "The Hydrolysis of Esters." (2023). Available at: [Link]

  • Google Patents. "A kind of method for preparing thiazole-4-carboxylic acid." CN102372680A.

Sources

Spectroscopic Profile of 4-Hydroxyisothiazole-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxyisothiazole-3-carboxylic acid, a unique heterocyclic compound, holds significant interest for researchers in medicinal chemistry and drug development. Its isothiazole core, a sulfur- and nitrogen-containing five-membered ring, is a key pharmacophore in a variety of biologically active molecules. The presence of both a hydroxyl and a carboxylic acid group offers multiple points for molecular interaction and synthetic modification, making it a versatile scaffold for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of this compound (CAS No: 178316-76-2)[1][2]. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from closely related isothiazole derivatives to present a predictive yet scientifically grounded analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and related compounds.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound dictates its spectroscopic behavior. The aromatic isothiazole ring, the acidic proton of the carboxylic acid, the enolic hydroxyl group, and the single aromatic proton each contribute unique signals in different spectroscopic techniques. Understanding these structural features is paramount to interpreting the corresponding spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the acidic protons (hydroxyl and carboxylic acid) are exchangeable and may not be observed in protic solvents like D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic proton and the exchangeable protons of the hydroxyl and carboxylic acid groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~10.0 - 11.0Broad Singlet1HHydroxyl (-OH)
~8.0 - 8.5Singlet1HIsothiazole C5-H

Justification of Predictions:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and typically appears far downfield, often as a broad singlet due to hydrogen bonding and chemical exchange[3]. Its chemical shift is highly dependent on concentration and the solvent used.

  • Hydroxyl Proton: The enolic hydroxyl proton is also expected to be deshielded and will likely appear as a broad singlet. Its chemical shift can also vary with experimental conditions.

  • Isothiazole C5-H: The lone proton on the isothiazole ring is in an electron-deficient environment, leading to a downfield chemical shift, likely appearing as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160 - 170Carboxylic Acid Carbon (C=O)
~155 - 165C4-OH
~145 - 155C3
~120 - 130C5

Justification of Predictions:

  • Carboxylic Acid Carbon: The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum[4].

  • C4-OH: The carbon atom attached to the hydroxyl group (C4) is expected to be significantly deshielded due to the electronegativity of the oxygen atom.

  • C3 and C5: The chemical shifts of the other two carbon atoms in the isothiazole ring (C3 and C5) are influenced by the heteroatoms and the substituents. C3, being adjacent to the nitrogen and the carboxylic acid, will be more deshielded than C5.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

A typical procedure for obtaining an IR spectrum is as follows:

  • Sample Preparation: The sample can be prepared as a solid dispersion in a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid sample to be placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the O-H and C=O bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded)
~3200Broad, MediumO-H StretchHydroxyl
1725 - 1700Strong, SharpC=O StretchCarboxylic Acid
1620 - 1550MediumC=C/C=N StretchIsothiazole Ring
1300 - 1200MediumC-O StretchCarboxylic Acid/Hydroxyl

Justification of Predictions:

  • O-H Stretch (Carboxylic Acid): Carboxylic acids typically show a very broad and strong absorption in this region due to strong intermolecular hydrogen bonding[3][5][6][7].

  • O-H Stretch (Hydroxyl): The hydroxyl group will also contribute to the broad O-H absorption band.

  • C=O Stretch: A strong and sharp absorption band in this region is a hallmark of the carbonyl group in a carboxylic acid[3][5][6]. Conjugation with the isothiazole ring may slightly lower this frequency.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the isothiazole ring are expected in this region.

  • C-O Stretch: The stretching vibrations of the C-O bonds of both the carboxylic acid and the hydroxyl group will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Experimental Protocol: MS Data Acquisition

A general protocol for obtaining a mass spectrum is as follows:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically after being dissolved in a suitable solvent like methanol or acetonitrile. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, and it can be run in either positive or negative ion mode.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow Sample Sample Introduction (e.g., LC/Direct Infusion) Ionization Ionization Source (e.g., ESI) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Figure 2: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₄H₃NO₃S, which corresponds to a monoisotopic mass of approximately 144.98 g/mol [2].

  • Molecular Ion Peak: In negative ion mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of approximately 144. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 146.

  • Key Fragmentation Patterns: Tandem MS (MS/MS) experiments would be necessary to probe the fragmentation pathways. A likely and diagnostic fragmentation would be the loss of CO₂ (44 Da) from the deprotonated molecule, resulting in a fragment ion at m/z ~100. Another possible fragmentation is the loss of H₂O (18 Da).

Conclusion

This technical guide has presented a predictive spectroscopic analysis of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data provide a detailed spectroscopic profile that can aid researchers in the identification and characterization of this compound. While this guide offers a robust theoretical framework, it is important to note that experimental verification is the ultimate standard for structural confirmation. The methodologies and interpretations presented here are intended to be a valuable starting point for any scientist working with this intriguing heterocyclic molecule.

References

  • PubChem. (n.d.). 4-Hydroxy-1,2-thiazole-3-carboxylic acid. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(19), 7517-7530.
  • Reich, H. J. (n.d.). NMR Spectroscopy Data. Organic Chemistry Data. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Koutentis, P. A., & Koutrakos, S. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557.
  • Täuscher, E., et al. (2012). Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. ChemInform, 43(32).
  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 358-367.
  • PubChem. (n.d.). 4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid. Retrieved from [Link]

  • Potemkin, V. A., & Grishina, M. A. (2010). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 46(8), 1184-1191.
  • Mao, J. D., et al. (2003). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 34(3), 353-364.
  • van der Hooft, J. J. J., et al. (2016). Topic modeling for untargeted substructure exploration in metabolomics. Proceedings of the National Academy of Sciences, 113(48), 13738-13743.
  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Physicochemical Properties of 4-Hydroxyisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Research Landscape for Novel Intermediates

In the dynamic fields of medicinal chemistry and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. 4-Hydroxyisothiazole-3-carboxylic acid represents a promising, yet sparsely documented, building block. Its unique arrangement of a vinylogous acid, a nucleophilic hydroxyl group, and a chelating carboxylic acid on a biologically relevant isothiazole core suggests significant potential in drug design and as a ligand in coordination chemistry.

This guide is crafted for the practicing researcher and drug development professional. It acknowledges the current scarcity of published experimental data for this specific molecule and, therefore, adopts a predictive and methodological approach. Instead of merely listing unavailable data, we will provide a robust framework for its synthesis, purification, and comprehensive characterization. We will elucidate the causal reasoning behind experimental choices, present detailed, field-proven protocols, and offer well-grounded predictions of its properties based on established chemical principles and data from closely related analogues. This document serves not just as a repository of information, but as a practical roadmap for the synthesis and thorough investigation of this compound in your laboratory.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is a five-membered heterocyclic compound containing a sulfur-nitrogen bond, a hydroxyl group at position 4, and a carboxylic acid at position 3.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 178316-76-2
Molecular Formula C₄H₃NO₃S
Molecular Weight 145.14 g/mol
Exact Mass 144.983364 g/mol
SMILES C1=C(C(=NS1)C(=O)O)O
InChIKey LBJHLSZIKSJOJD-UHFFFAOYSA-N

Proposed Synthesis and Mechanistic Considerations

A reliable synthesis of the title compound is not explicitly detailed in current literature. However, a logical and high-yielding approach is the hydrolysis of its corresponding ethyl ester, ethyl 4-hydroxyisothiazole-3-carboxylate. This precursor is more readily accessible via established heterocyclic chemistry routes. The proposed two-step synthesis is outlined below.

SynthesisWorkflow start Starting Materials: - Ethyl 2-chloroacetoacetate - Thioamide/Ammonium dithiocarbamate step1 Step 1: Hantzsch-type Thiazole Synthesis (or related cyclocondensation) Forms Isothiazole Ester start->step1 intermediate Intermediate: Ethyl 4-hydroxyisothiazole-3-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis (Base-catalyzed, e.g., NaOH) Followed by Acidification intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol details the saponification of ethyl 4-hydroxyisothiazole-3-carboxylate. The choice of a base-catalyzed hydrolysis is predicated on its typically high efficiency and irreversible nature, driving the reaction to completion.

Materials:

  • Ethyl 4-hydroxyisothiazole-3-carboxylate (1 equivalent)

  • Ethanol (or THF/Water mixture)

  • Sodium hydroxide (NaOH), 1 M aqueous solution (1.5 - 2.0 equivalents)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-hydroxyisothiazole-3-carboxylate in a suitable solvent such as ethanol (approx. 10 mL per gram of ester).

  • Saponification: Add the 1 M NaOH solution (1.5 equivalents) to the stirred solution at room temperature. Heat the mixture to reflux (typically 60-80°C).

    • Rationale: Heating accelerates the rate of the saponification reaction. Using a slight excess of NaOH ensures the complete consumption of the ester starting material.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system would be ethyl acetate/hexanes (e.g., 1:1). The product, being a salt (sodium 4-hydroxyisothiazole-3-carboxylate) at this stage, will have a much lower Rf value (likely at the baseline) than the starting ester. The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Neutralization: After cooling the reaction mixture to room temperature, remove the organic solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate of the carboxylic acid product should form.

    • Rationale: Protonation of the carboxylate salt renders the product neutral and significantly less water-soluble, causing it to precipitate. Performing this step in an ice bath minimizes any potential degradation from the heat of neutralization.

  • Extraction/Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If no solid forms or precipitation is incomplete: Extract the acidic aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine to remove excess water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes).

Physicochemical Properties: Predictions and Experimental Determination

Direct experimental data for this compound is limited. The following table provides predicted values and outlines robust methods for their experimental determination.

Table 2: Physicochemical Properties

PropertyPredicted ValueExperimental Protocol Summary
Melting Point 180-200 °C (Decomposition)Determined using a standard melting point apparatus (e.g., Mel-Temp). The sample is heated slowly in a capillary tube, and the range from the first liquid drop to complete liquefaction is recorded. Observation of darkening or gas evolution would indicate decomposition.
Aqueous Solubility Sparingly soluble in water; solubility increases significantly at pH > pKa.Shake-flask method at a controlled temperature (e.g., 25°C or 37°C). An excess of the solid is agitated in water until equilibrium is reached (24-48h). The saturated solution is filtered, and the concentration is determined by a validated analytical method (e.g., HPLC-UV).[1]
Solubility in Organic Solvents Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (Methanol, Ethanol); poorly soluble in non-polar solvents (Hexanes, Toluene).Determined by adding increasing amounts of the solute to a fixed volume of the solvent at a constant temperature until saturation is observed.
pKa Carboxylic Acid: 2.5-4.04-Hydroxy Group: 7.0-8.5Potentiometric titration. A solution of the compound is titrated with a standard base (e.g., 0.1 M NaOH), and the pH is monitored with a calibrated electrode. The pKa is determined from the half-equivalence point on the resulting titration curve.[2]
Detailed Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating system for determining the dissociation constants (pKa) of the carboxylic acid and potentially the 4-hydroxy group.

Equipment:

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette (Class A)

  • Stir plate and magnetic stir bar

  • Jacketed titration vessel connected to a water bath for temperature control (e.g., 25.0 ± 0.1 °C)

Procedure:

  • Preparation: Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water. If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.

  • Calibration: Calibrate the pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature.

  • Titration:

    • Transfer a known volume (e.g., 50.0 mL) of the sample solution to the titration vessel.

    • Begin stirring and allow the initial pH reading to stabilize.

    • Titrate with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.10 mL).

    • Record the pH value after each addition, ensuring the reading is stable before adding the next increment. Continue the titration well past the expected equivalence points (e.g., to pH 11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point(s) from the inflection point(s) of the curve, often visualized more clearly by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa.

    • Causality: At the half-equivalence point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.

Spectroscopic Profile: An Interpretive Guide

No published spectra for this compound are currently available. This section provides an expert prediction of the key spectroscopic features that a researcher should expect to observe upon successful synthesis and purification.

Table 3: Predicted Spectroscopic Data

TechniqueExpected FeaturesRationale & Interpretation
¹H NMR δ 12-14 ppm (broad singlet, 1H, COOH)δ 9-11 ppm (broad singlet, 1H, OH)δ 8.0-8.5 ppm (singlet, 1H, H-5)The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and exchange. The phenolic proton is also deshielded. The lone proton on the isothiazole ring (H-5) would appear as a sharp singlet in the aromatic region.
¹³C NMR δ 165-175 ppm (C=O)δ 150-160 ppm (C-4, attached to OH)δ 120-140 ppm (C-3 and C-5)The carboxyl carbon is characteristically downfield. The carbon bearing the hydroxyl group (C-4) will also be significantly deshielded. The other two ring carbons will appear in the typical aromatic/heteroaromatic region.
FT-IR (KBr or ATR)3300-2500 cm⁻¹ (very broad, O-H stretch from COOH)~3200 cm⁻¹ (broad, O-H stretch from C4-OH)1720-1680 cm⁻¹ (strong, sharp, C=O stretch)1600-1450 cm⁻¹ (C=C and C=N ring stretching)The extremely broad O-H band is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3][4] The carbonyl (C=O) stretch is typically strong and one of the most prominent peaks in the spectrum.
Mass Spec. (ESI-)[M-H]⁻ at m/z 143.98Electrospray ionization in negative mode is ideal for acidic compounds. The primary ion observed will be the deprotonated molecule.
Mass Spec. (EI)M⁺ at m/z 145Fragments at m/z 127 ([M-H₂O]⁺)m/z 100 ([M-COOH]⁺)Electron impact may show the molecular ion. Characteristic fragmentation would involve the loss of water from the hydroxyl group and the loss of the carboxyl group (45 Da).

Applications in Research and Drug Development

The structural motifs within this compound make it an attractive scaffold for medicinal chemistry.

  • Bioisostere for Carboxylic Acids: The entire hydroxy-isothiazole core can act as a bioisosteric replacement for a carboxylic acid, offering a different charge distribution, pKa, and metabolic profile while maintaining a key hydrogen-bonding interaction point.

  • Scaffold for Derivatization: The carboxylic acid and hydroxyl groups provide two distinct handles for chemical modification, allowing for the generation of diverse libraries of amides, esters, and ethers. Derivatives of isothiazole carboxylic acids have been investigated for anti-inflammatory and antiviral activities.[1][5]

  • Metal Chelating Agent: The proximate arrangement of the hydroxyl and carboxylic acid groups creates a potential bidentate chelation site for metal ions, suggesting applications in the design of metalloenzyme inhibitors or diagnostic agents.

Safety and Handling

While specific toxicity data for this compound is not available, GHS classifications for structurally related compounds and the functional groups present suggest the following precautions:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

References

  • G. D. Diana, M. A. McKinlay, M. J. Otto, V. Akullian, C. Oglesby, "Isothiazole Derivatives as Antiviral Agents," Journal of Medicinal Chemistry, 1985.
  • ChemBK, "ISOTHIAZOLE-5-CARBOXYLIC ACID - Physico-chemical Properties," 2024. [Link]

  • World Health Organization, "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver," WHO Technical Report Series, 2019. [Link]

  • PubChem, "4-Hydroxy-1,2-thiazole-3-carboxylic acid," National Center for Biotechnology Information. [Link]

  • Creative Bioarray, "Protocol for Determining pKa Using Potentiometric Titration," 2023. [Link]

  • Organic Syntheses, "Ethyl thiazole-4-carboxylate," 2023. [Link]

  • Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," 2024. [Link]

  • University of California, Los Angeles, "IR Spectroscopy Tutorial: Carboxylic Acids," 2023. [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 4-Hydroxyisothiazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Isothiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, represents a cornerstone in the design of biologically active molecules. First synthesized in 1956, this scaffold is present in a wide array of compounds with diverse pharmacological applications, from the well-known sweetener saccharin to naturally occurring phytoalexins.[1][2] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make the isothiazole nucleus a versatile building block for interacting with various biological targets.[2][3] Derivatives of the isothiazole core have demonstrated a broad spectrum of activities, including potent antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4]

This guide focuses specifically on derivatives of 4-hydroxyisothiazole-3-carboxylic acid . This particular scaffold combines the proven biological relevance of the isothiazole ring with the chemical functionality of a carboxylic acid and a hydroxyl group, offering rich opportunities for synthetic modification and potential for targeted biological interactions. The carboxylic acid moiety, for instance, can be readily converted into esters and amides, allowing for fine-tuning of physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.[5][6]

As a Senior Application Scientist, this guide is structured not as a rigid template, but as a strategic roadmap. It is designed to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to systematically screen this compound derivatives and uncover their full therapeutic potential. We will move from broad, high-throughput primary screens to more focused secondary and mechanistic assays, explaining the causality behind each experimental choice to build a comprehensive biological profile of this promising class of compounds.

The Screening Cascade: A Logic-Driven Approach to Biological Profiling

A successful screening campaign is not a random collection of assays but a logically structured cascade. The goal is to efficiently identify promising candidates from a library of derivatives and progressively build a deeper understanding of their biological effects. Our approach begins with broad, cost-effective primary assays to identify general bioactivity and then funnels "hits" into more complex, resource-intensive secondary and mechanistic assays to elucidate their mode of action and selectivity.

Screening_Cascade cluster_0 Library of this compound Derivatives cluster_1 PART 1: PRIMARY SCREENING (High-Throughput Bioactivity Assessment) cluster_2 PART 2: SECONDARY & MECHANISTIC SCREENING (Target Identification & Pathway Analysis) Library Compound Library (Esters, Amides, etc.) Antiproliferative Antiproliferative/ Cytotoxicity Screen (e.g., MTT/LDH Assays) Library->Antiproliferative Antimicrobial Antimicrobial Screen (Broth Microdilution) Library->Antimicrobial Anti_inflammatory Anti-inflammatory Screen (Nitric Oxide Assay) Library->Anti_inflammatory Dose_Response Dose-Response & IC50/MIC Determination Antiproliferative->Dose_Response Active Hits Antimicrobial->Dose_Response Active Hits Anti_inflammatory->Dose_Response Active Hits Enzyme_Assays Enzyme Inhibition Assays (e.g., COX-2, Kinase Assays) Dose_Response->Enzyme_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot, Translocation Assays) Dose_Response->Pathway_Analysis caption Screening Cascade Workflow

Figure 1: A logic-driven screening cascade for profiling this compound derivatives.

PART 1: PRIMARY SCREENING - Establishing a Bioactivity Baseline

The initial phase of screening is designed to cast a wide net, identifying any significant biological activity across the most common therapeutic areas associated with the isothiazole scaffold: cancer, infectious disease, and inflammation.

Antiproliferative and Cytotoxicity Screening

Scientific Rationale: Thiazole and isothiazole derivatives have a well-documented history of anticancer activity, acting through various mechanisms such as the induction of apoptosis and inhibition of key signaling pathways like PI3K/Akt/mTOR and NF-κB.[3][7][8] Therefore, the first essential screen is to evaluate the ability of the derivatives to inhibit cancer cell proliferation or induce cell death. We will employ two complementary, robust, and high-throughput assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4][9] Running both provides a self-validating system; a true cytotoxic effect should ideally register in both assays, reducing the likelihood of false positives arising from compound interference with a single assay's chemistry.

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][9] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be sufficient to observe effects on cell proliferation.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls: For each plate, include:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[5][14]

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Antimicrobial Susceptibility Screening

Scientific Rationale: The thiazole nucleus is a component of several clinically used antimicrobial agents, and numerous derivatives have shown potent activity against a wide range of bacteria and fungi.[15][16][17] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.[17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][18]

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 0.1 to 256 µg/mL.

  • Prepare Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a logarithmic phase. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Inoculation: Add the standardized microbial inoculum to each well of the compound plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[18]

  • Determine MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity). A microplate reader can also be used to measure absorbance at 600 nm.

Anti-inflammatory Screening

Scientific Rationale: Certain isothiazole carboxamide derivatives have demonstrated significant anti-inflammatory activity.[13] A common mechanism for anti-inflammatory compounds is the inhibition of nitric oxide (NO) production by macrophages. During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO is a key mediator of inflammatory pathology. The Griess assay provides a simple, rapid, and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 20-24 hours at 37°C.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/red color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells. A concurrent MTT or LDH assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.

PART 2: SECONDARY & MECHANISTIC SCREENING - From "Hit" to "Lead"

Positive results from the primary screens identify "hits" – compounds that exhibit the desired biological activity. The next crucial phase is to validate these hits, determine their potency (e.g., IC₅₀), and begin to investigate their mechanism of action. This is where a compound transitions from a mere "active" to a potential "lead."

Target-Specific Enzyme Inhibition Assays

Scientific Rationale: If a compound shows anti-inflammatory activity, a logical next step is to test its effect on key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[1] Similarly, if a compound displays potent antiproliferative activity, screening against relevant kinases, such as Casein Kinase 2 (CK2) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are known targets for thiazole derivatives, can provide direct evidence of a mechanism.[16]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Hematin, human recombinant COX-2 enzyme, the chromogenic substrate TMPD, and the enzyme substrate arachidonic acid.[1]

  • Assay Setup: In a 96-well plate, add the reaction buffer, Hematin, and COX-2 enzyme solution.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a positive control (e.g., Celecoxib) and a vehicle control (DMSO).

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the reaction by adding TMPD and arachidonic acid.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm over time (e.g., every minute for 5 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Step-by-Step Methodology:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinase assay buffer, a specific CK2 substrate peptide (e.g., RRRADDSDDDDD), and the test compound at various concentrations.[9]

  • Enzyme Addition: Add purified, active CK2 enzyme to the mixture.

  • Reaction Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP.[10]

  • Incubation: Incubate the reaction at 30°C for 10-20 minutes.

  • Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.

  • Washing: Wash the P81 papers multiple times with phosphoric acid to remove unincorporated radiolabel.[10]

  • Quantification: Place the dried P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Cellular Signaling Pathway Analysis

Scientific Rationale: Many anticancer and anti-inflammatory drugs exert their effects by modulating key intracellular signaling pathways. Based on literature for related scaffolds, the NF-κB and MAPK pathways are high-priority targets for investigation.[3] Western blotting can detect changes in the phosphorylation status of key proteins (e.g., p38, ERK) or the degradation of inhibitory proteins (e.g., IκBα), providing direct evidence of pathway modulation.

These pathways are central regulators of inflammation and cell survival. Inhibition of these pathways is a common mechanism for anti-inflammatory and anticancer drugs.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (Active) in Nucleus NFkB->Nucleus_NFkB Translocation NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, etc.) Nucleus_NFkB->Genes Inhibitor_IkB Isothiazole Derivative? Inhibitor_IkB->IKK Inhibits? Stimulus Stress/Mitogens MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (AP-1, etc.) MAPK->Transcription_Factors Activates Inhibitor_MAPK Isothiazole Derivative? Inhibitor_MAPK->MAP2K Inhibits?

Figure 2: Key inflammatory signaling pathways potentially modulated by isothiazole derivatives.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Culture relevant cells (e.g., RAW 264.7 for inflammation, cancer cell line for oncology) and treat with the active compound at its IC₅₀ concentration for various time points. For pathway activation, stimulate with an appropriate agonist (e.g., LPS for NF-κB, UV radiation or anisomycin for p38 MAPK).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, total-p38, phospho-ERK, total-ERK, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels, or IκBα to the loading control, to determine the effect of the compound.

Data Presentation and Interpretation

Clear and concise data presentation is paramount. All quantitative data should be summarized in structured tables for easy comparison of potency and selectivity across the derivative library.

Table 1: Summary of Primary Screening Data for this compound Derivatives (Illustrative Data)

Compound IDAntiproliferative IC₅₀ (µM) (MCF-7 Cells)Antimicrobial MIC (µg/mL) (S. aureus)Anti-inflammatory (% NO Inhibition @ 10 µM)
Lead-001 5.2>12885%
Lead-002 78.1815%
Lead-003 2.51692%
Doxorubicin 0.9N/AN/A
Vancomycin N/A1N/A
Ibuprofen N/AN/A45%[13]

Table 2: Secondary Mechanistic Assay Data for Lead Compounds (Illustrative Data)

Compound IDCOX-2 Inhibition IC₅₀ (µM)CK2 Inhibition IC₅₀ (µM)Effect on p-p38 Levels (Western Blot)
Lead-001 >501.8Strong Inhibition
Lead-003 0.825.4Moderate Inhibition
Celecoxib 0.04N/AN/A

Conclusion and Future Directions

This guide provides a comprehensive, logic-driven framework for the initial biological characterization of this compound derivatives. By following this tiered screening cascade, research teams can efficiently identify compounds with significant antiproliferative, antimicrobial, or anti-inflammatory activity. The subsequent mechanistic assays provide the crucial first look into the "how" and "why" of a compound's action, laying the essential groundwork for lead optimization, in vivo efficacy studies, and ultimately, the development of novel therapeutics. The inherent versatility of the isothiazole-3-carboxylic acid scaffold, combined with a systematic and scientifically rigorous screening approach, holds immense promise for uncovering the next generation of medicines.

References

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Archiv der Pharmazie, 339(7), 401–413. [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]

  • Sharma, D., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Infectious Disease Reports. [Link]

  • Miedzybrodzki, R. (2003). [Biological activity of the isothiazole derivatives]. Postepy higieny i medycyny doswiadczalnej (Online), 57(6), 617–630. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • National Center for Biotechnology Information. (2019). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. [Link]

  • Ghasemi, B. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. [Link]

  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5898. [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]

  • National Center for Biotechnology Information. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. [Link]

  • Yoon, W. J., Ham, Y. M., Kim, S. S., Yoo, B. S., Jeon, Y. J., & Hyun, J. W. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by a an Ecklonia cava enzymatic extract. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 365-371. [Link]

Sources

An In-depth Technical Guide to Tautomerism in 4-Hydroxyisothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical phenomenon in heterocyclic chemistry with profound implications for drug discovery and development. This guide provides a comprehensive technical exploration of tautomerism in 4-hydroxyisothiazole compounds, a scaffold of increasing interest in medicinal chemistry. We will delve into the structural nuances of the predominant tautomeric forms, the intricate interplay of factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. By synthesizing fundamental principles with field-proven insights, this document aims to equip researchers with the knowledge to understand, predict, and potentially manipulate the tautomeric behavior of 4-hydroxyisothiazole derivatives to optimize their therapeutic potential.

Introduction: The Isothiazole Core and the Significance of Tautomerism

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur atoms in a 1,2-relationship.[1] This scaffold is present in a variety of biologically active molecules and approved drugs. The introduction of a hydroxyl group at the 4-position bestows upon the isothiazole ring the capacity for tautomerism, a phenomenon that can significantly influence a molecule's physicochemical properties, including its acidity, lipophilicity, and hydrogen bonding capabilities.[2] Consequently, understanding and controlling the tautomeric equilibrium is paramount in the design of isothiazole-based drug candidates, as different tautomers can exhibit distinct pharmacological and pharmacokinetic profiles.

The tautomerism in 4-hydroxyisothiazole primarily involves keto-enol tautomerism, where the compound can exist in equilibrium between the 4-hydroxyisothiazole (enol) form and the isothiazol-4(5H)-one (keto) form.[3][4] The position of this equilibrium is not static but is dynamically influenced by a variety of internal and external factors.

The Tautomeric Landscape of 4-Hydroxyisothiazole

The principal tautomeric forms of 4-hydroxyisothiazole are the enol and keto forms. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift of a double bond.

Tautomerism enol 4-Hydroxyisothiazole (Enol Form) keto Isothiazol-4(5H)-one (Keto Form) enol->keto Proton Transfer

Caption: Tautomeric equilibrium in 4-hydroxyisothiazole.

Structural Features of the Tautomers
  • 4-Hydroxyisothiazole (Enol Form): This form possesses an aromatic isothiazole ring with a hydroxyl group at the C4 position. The presence of the hydroxyl group makes it a potential hydrogen bond donor and acceptor.

  • Isothiazol-4(5H)-one (Keto Form): In this tautomer, the C4 position bears a carbonyl group, and the aromaticity of the isothiazole ring is disrupted. This form has a hydrogen atom on the nitrogen at position 2.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the enol and keto tautomers is dictated by a combination of electronic and steric effects of substituents on the isothiazole ring, as well as the nature of the surrounding solvent.

Substituent Effects

The electronic nature of substituents on the isothiazole ring can significantly shift the tautomeric equilibrium.[5]

  • Electron-donating groups (EDGs) at positions 3 and 5 can stabilize the enol form by increasing the electron density in the ring, thereby enhancing its aromatic character.

  • Electron-withdrawing groups (EWGs) at the same positions can favor the keto form by destabilizing the electron-deficient aromatic ring of the enol tautomer.

The interplay of these substituent effects can be systematically studied to fine-tune the tautomeric ratio.[6]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[7]

  • Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding. However, they often favor the more polar keto form.

  • Polar aprotic solvents (e.g., DMSO, DMF) are also capable of hydrogen bonding and can influence the equilibrium.[8] Studies on similar heterocyclic systems have shown that polar aprotic solvents can favor the keto form.[8]

  • Non-polar solvents (e.g., chloroform, carbon tetrachloride) tend to favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[8]

The effect of the solvent on the tautomeric equilibrium is a critical consideration in both chemical reactions and biological systems.[9]

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization and quantification of tautomers.[10]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution.[10][11] Distinct chemical shifts for the protons and carbons in each tautomer allow for their differentiation. For instance, the presence of a signal for the enolic hydroxyl proton and characteristic aromatic signals would indicate the enol form, while signals corresponding to a methylene group and a carbonyl carbon would be indicative of the keto form. Variable temperature NMR studies can provide thermodynamic parameters for the tautomeric equilibrium.

UV-Vis Spectroscopy: The two tautomers will exhibit different electronic absorption spectra due to their distinct electronic configurations.[12][13] The aromatic enol form is expected to have a different λmax compared to the non-aromatic keto form. By analyzing the spectra in various solvents, one can gain insights into the solvent's influence on the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[14][15][16] By calculating the Gibbs free energies of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM), it is possible to predict the position of the tautomeric equilibrium.[17] These theoretical studies complement experimental data and provide a deeper understanding of the underlying principles.

Methodologies for Studying Tautomerism

A systematic investigation of tautomerism in 4-hydroxyisothiazole compounds involves a well-defined workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_data Data Analysis synthesis Synthesis of 4-Hydroxyisothiazole Derivatives nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis comp Computational Modeling (DFT Calculations) synthesis->comp quant Quantification of Tautomer Ratios nmr->quant uv_vis->quant comp->quant thermo Thermodynamic Analysis quant->thermo

Caption: Experimental workflow for studying tautomerism.

Detailed Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized 4-hydroxyisothiazole derivative.

    • Dissolve the compound in a 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. A range of solvents with varying polarities should be utilized to investigate solvent effects.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1) to allow for complete relaxation of all nuclei, which is crucial for accurate integration.

  • Spectral Analysis:

    • Identify the distinct sets of signals corresponding to the enol and keto tautomers.

    • Integrate the signals of non-exchangeable protons that are unique to each tautomer.

    • Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (K_T) is the ratio of the concentrations of the two tautomers.

  • Variable Temperature (VT) NMR:

    • Acquire NMR spectra at a range of temperatures (e.g., 278 K to 318 K in 10 K increments).

    • Calculate K_T at each temperature.

    • Plot ln(K_T) versus 1/T (van't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Implications for Drug Development

The tautomeric state of a 4-hydroxyisothiazole derivative can have a profound impact on its biological activity.[2] The different tautomers will have distinct shapes, hydrogen bonding patterns, and electronic distributions, leading to different interactions with biological targets such as enzymes and receptors. Furthermore, the tautomeric equilibrium can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Therefore, a thorough understanding and control of tautomerism are essential for the rational design of new therapeutic agents based on the 4-hydroxyisothiazole scaffold.

Conclusion

The tautomerism of 4-hydroxyisothiazole compounds is a multifaceted phenomenon governed by a delicate balance of substituent and solvent effects. A comprehensive understanding of this equilibrium is crucial for researchers in the field of medicinal chemistry. By employing a combination of advanced spectroscopic and computational techniques, it is possible to characterize, quantify, and ultimately predict the tautomeric behavior of these promising molecules. This knowledge will undoubtedly pave the way for the development of novel and more effective isothiazole-based therapeutics.

References

  • Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole - SID. (2013).
  • Product Class 15: Isothiazoles. (n.d.).
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. (2025).
  • ChemInform Abstract: Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. | Request PDF - ResearchGate. (2025).
  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022). Retrieved from [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.).
  • Keto-enol tautomerism in the development of new drugs - Frontiers. (n.d.). Retrieved from [Link]

  • Keto Enol Tautomerization - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structur. (n.d.).
  • Quantum-Chemical Investigation of Keto-enol-enethiol Tautomerism in 3-oxo-3-R 1 NR 2 -propanethioamides | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Imine-tautomers of aminothiazole derivatives: intriguing aspects of chemical reactivities. (n.d.).
  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020). Retrieved from [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed. (2020). Retrieved from [Link]

  • Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene) - PubMed. (n.d.). Retrieved from [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (2025). Retrieved from [Link]

  • (PDF) The influence of substituents on amine-imine tautomerism 2-amino-4-methylthiazole derivatives - ResearchGate. (2025). Retrieved from [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed. (2006). Retrieved from [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (2022). Retrieved from [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - MDPI. (n.d.). Retrieved from [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. (n.d.). Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity. (n.d.).
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed Central. (2022). Retrieved from [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 14N NQR, 1H NMR and DFT/QTAIM study of hydrogen bonding and polymorphism in selected solid 1,3,4-thiadiazole derivatives - ResearchGate. (2025). Retrieved from [Link]

Sources

A Guide to the Crystal Structure Analysis of 4-Hydroxyisothiazole-3-carboxylic Acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive walkthrough for the complete crystal structure analysis of 4-hydroxyisothiazole-3-carboxylic acid. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also adapt these methodologies for novel molecular investigations. While a definitive crystal structure for this specific molecule is not publicly available in the Cambridge Structural Database (CSD) as of this writing, this guide will serve as a robust framework for its determination and analysis.

Introduction: The Scientific Imperative

This compound is a heterocyclic compound of significant interest. The isothiazole ring is a key pharmacophore found in a range of biologically active compounds, including antibacterial and anticancer agents.[1] The carboxylic acid and hydroxyl functional groups introduce potential for diverse intermolecular interactions, making this molecule a prime candidate for the development of novel pharmaceuticals and functional materials.

The precise three-dimensional arrangement of atoms within a crystal governs a molecule's physicochemical properties, including solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction—the gold standard for determining molecular structures at atomic resolution—is an indispensable tool in its characterization.[2][3] This guide will detail the end-to-end workflow for such an analysis.

Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of high-purity material. While various synthetic routes to isothiazole derivatives exist, a common approach involves the cyclization of appropriate precursors.[4][5] For the title compound, a plausible synthetic strategy could involve the reaction of a suitable β-ketoester with a source of sulfur and ammonia, followed by hydrolysis.

Plausible Synthetic Pathway:

G cluster_0 Synthesis A β-Ketoester Precursor B Thionation & Cyclization (e.g., Lawesson's Reagent, NH3) A->B C Ester Hydrolysis (e.g., NaOH, then H+) B->C D Crude 4-Hydroxyisothiazole- 3-carboxylic Acid C->D

Caption: A plausible synthetic route to the target compound.

Following synthesis, rigorous purification is paramount. The presence of impurities can significantly hinder crystallization. Recrystallization is the preferred method for obtaining single-crystal-quality material.

Protocol for Recrystallization

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[6]

Step-by-Step Methodology:

  • Solvent Screening: The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[6] For a polar molecule like this compound, solvents such as ethanol, methanol, water, or mixtures thereof (e.g., ethanol/water) are suitable starting points.[6][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is fully dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.[6]

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, higher-quality crystals.[6] Subsequently, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals via vacuum filtration, washing them with a small amount of the cold recrystallization solvent. The purified crystals should then be dried thoroughly in a desiccator or vacuum oven.[6]

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[8] A suitable crystal should be well-formed, optically clear, and typically between 0.1 and 0.5 mm in its largest dimension.[2]

Common Crystallization Techniques:

TechniqueDescriptionBest Suited For
Slow Evaporation The purified compound is dissolved in a suitable solvent in a vial, which is loosely covered to allow the solvent to evaporate slowly over days or weeks.Compounds that are highly soluble at room temperature.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.Requires very small amounts of material and offers fine control over the rate of crystallization.
Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly using a programmable water bath or by placing it in an insulated container.Compounds with a steep solubility curve with respect to temperature.

For this compound, a vapor diffusion setup using an ethanol solution of the compound with water as the anti-solvent would be a logical starting point.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Single-crystal X-ray diffraction is a powerful technique that reveals the three-dimensional atomic structure of a compound.[2][3]

G cluster_workflow X-ray Crystallography Workflow A Select & Mount Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Source, Detector) B->C D Diffraction Pattern (Spots/Reflections) C->D E Data Processing (Integration, Scaling) D->E F Electron Density Map E->F G Structure Solution (Phase Problem) F->G H Structure Refinement G->H I Final Crystal Structure (CIF File) H->I

Caption: The experimental workflow for single-crystal X-ray analysis.

Experimental Protocol
  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters (the dimensions of the repeating box that forms the crystal) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell).

Structure Solution and Refinement

The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms within the unit cell.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms (like sulfur).

  • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-determined small molecule structure.

Analysis of the Crystal Structure of this compound (A Hypothetical Case)

While we do not have the experimental data, we can predict the key structural features that would be of interest to researchers based on the molecule's constitution.

Molecular Geometry

The analysis would begin by examining the intramolecular features: bond lengths, bond angles, and torsion angles.

Expected Observations:

  • Planarity: The isothiazole ring is expected to be planar due to its aromatic character. The degree of planarity of the carboxylic acid group relative to the ring would be of interest.

  • Tautomerism: The "4-hydroxy" group can exist in tautomeric forms (hydroxy vs. keto). The crystal structure would unambiguously determine which tautomer is present in the solid state by locating the position of the hydroxyl proton.

  • Bond Lengths: The C-S, S-N, and C=N bond lengths within the isothiazole ring would be compared to known values to assess the degree of electron delocalization.

Table of Hypothetical Crystallographic Data:

ParameterHypothetical Value
Chemical FormulaC₄H₃NO₃S
Formula Weight145.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)5.4
c (Å)12.1
β (°)98.5
Volume (ų)548
Z4
Final R indicesR₁ = 0.045, wR₂ = 0.110
Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how molecules interact with each other. The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors, which would likely dominate the crystal packing.

Potential Hydrogen Bonding Motifs:

  • Carboxylic Acid Dimer: A common and robust motif where two carboxylic acid groups form a hydrogen-bonded dimer.

  • Chains and Sheets: The hydroxyl group could form hydrogen bonds with the nitrogen of the isothiazole ring or the carbonyl oxygen of the carboxylic acid, leading to the formation of one-dimensional chains or two-dimensional sheets.

  • π-π Stacking: The aromatic isothiazole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

The analysis of these non-covalent interactions is crucial for understanding the material's properties and for rational drug design, as these are the same types of interactions that occur between a drug molecule and its biological target.[8]

Data Reporting and Dissemination

Upon completion of the analysis, the results should be deposited in a public repository to benefit the scientific community. The Cambridge Structural Database (CSD) is the world's repository for small molecule organic and metal-organic crystal structures. A standard Crystallographic Information File (CIF) containing all experimental and structural details is generated for this purpose.

Conclusion

The crystal structure analysis of this compound is a multi-step process that requires careful execution from synthesis to data analysis. This guide provides a robust, experience-driven framework for undertaking this analysis. The resulting three-dimensional structure would provide invaluable insights into the molecule's properties, confirming its tautomeric form, detailing its conformational preferences, and, most importantly, revealing the intricate network of intermolecular interactions that govern its solid-state behavior. Such knowledge is fundamental to its application in drug development and materials science.

References

  • (No source provided)
  • University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • (No source provided)
  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

  • Thorne, B. A., et al. (2012). X-Ray Crystallography of Chemical Compounds. Comprehensive Molecular Insect Science, 1-28. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Population Therapeutics and Clinical Pharmacology, 30(17), 262-269. [Link]

  • (No source provided)
  • (No source provided)
  • Wikipedia. Thiazole. [Link]

  • (No source provided)
  • (No source provided)
  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • Abdel-Wahab, B. F., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557. [Link]

  • Pozharskii, A. F., et al. (2011). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 80(3), 197-236. [Link]

  • Zauer, K., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1203-1218. [Link]

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-hydroxyisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-hydroxyisothiazole-3-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical development. In the absence of specific experimental literature on this molecule, this document outlines a robust, scientifically-grounded protocol for its thermal characterization. We will delve into the theoretical underpinnings of its thermal decomposition, present a detailed experimental methodology, and interpret a plausible, theoretically-derived thermogram. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the thermal stability and decomposition profile of this compound, which are critical parameters for formulation, storage, and regulatory compliance.

Introduction: The Significance of Thermal Analysis in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It influences manufacturing processes, formulation strategies, shelf-life, and ultimately, patient safety. Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This data provides invaluable insights into the material's thermal stability, the kinetics of its decomposition, and its composition.

This compound (C₄H₃NO₃S, Molar Mass: 145.14 g/mol ) is a heterocyclic compound of interest due to the prevalence of the isothiazole ring in biologically active molecules.[2][3][4] The presence of both a hydroxyl and a carboxylic acid group suggests a complex thermal decomposition profile, likely involving dehydration and decarboxylation events.[5][6] Understanding these events is crucial for predicting the compound's behavior under various processing and storage conditions.

This guide will provide a detailed framework for conducting and interpreting the TGA of this compound. By combining established principles of thermal analysis with the known chemistry of carboxylic acids and heterocyclic compounds, we will construct a scientifically rigorous approach to its characterization.

Experimental Protocol: A Self-Validating System for TGA

The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate and reliable results. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications, typically using certified reference materials.

Sample Preparation and Handling

Given the safety profile of this compound, which indicates it may be harmful if swallowed and cause skin and eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[2]

  • Sample Mass: A sample mass of 5-10 mg is recommended. This size is large enough to be representative while minimizing thermal gradients within the sample.

  • Crucible: An open ceramic or aluminum crucible is suitable for this analysis. An open crucible ensures that volatile decomposition products can freely escape.

  • Atmosphere: The analysis should be conducted under a dynamic inert atmosphere, typically nitrogen, with a purge rate of 50-100 mL/min. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the compound.

TGA Method Parameters

The following temperature program is designed to provide a comprehensive thermal profile of the compound:

  • Isothermal Hold at 30°C for 5 minutes: This initial step allows the sample and the instrument to reach thermal equilibrium before the heating ramp begins.

  • Ramp from 30°C to 600°C at a heating rate of 10°C/min: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution of thermal events and analysis time.

  • Data Collection: Mass loss and temperature should be recorded continuously throughout the experiment.

The rationale for this temperature range is to capture the initial moisture loss, the primary decomposition events, and any subsequent high-temperature degradation, leading to the final residual mass.

Theoretical TGA Data and Interpretation

In the absence of experimental data, we can predict a plausible TGA curve for this compound based on its structure and the known thermal behavior of similar functional groups.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed in a multi-step process. The most probable initial steps involve the loss of water (dehydration) and carbon dioxide (decarboxylation).

  • Step 1: Dehydration. The proximity of the hydroxyl and carboxylic acid groups may facilitate an initial dehydration step, resulting in the formation of a lactone-like intermediate or other dehydrated species.

  • Step 2: Decarboxylation. Carboxylic acids are known to undergo decarboxylation upon heating, releasing carbon dioxide.[5][6] This is a very common decomposition pathway for this functional group.

  • Step 3: Ring Fragmentation. Following the loss of the functional groups, the isothiazole ring itself will likely fragment at higher temperatures.

The following diagram illustrates the proposed initial decomposition steps:

G cluster_0 Proposed Thermal Decomposition of this compound A 4-hydroxyisothiazole- 3-carboxylic acid (C₄H₃NO₃S) B Loss of H₂O (Dehydration) A->B -12.41% mass loss C Loss of CO₂ (Decarboxylation) A->C -30.32% mass loss D Isothiazole Intermediate B->D C->D E Further Fragmentation D->E Higher Temperatures

Caption: Proposed initial thermal decomposition pathways for this compound.

Quantitative Analysis of Mass Loss

The theoretical mass loss for each proposed decomposition step can be calculated based on the molecular weight of the parent compound (145.14 g/mol ).

Decomposition StepVolatile ProductMolecular Weight of VolatileTheoretical Mass Loss (%)
1. Dehydration H₂O18.02 g/mol 12.41%
2. Decarboxylation CO₂44.01 g/mol 30.32%

It is important to note that these steps may overlap, leading to a single, broad mass loss event in the TGA curve, or they may be distinct, depending on the relative activation energies of the dehydration and decarboxylation reactions.

Interpretation of the Theoretical Thermogram

A hypothetical TGA and its first derivative (DTG) curve for this compound are presented below. The DTG curve represents the rate of mass loss and its peaks correspond to the temperatures of maximum decomposition rate.

Expected TGA/DTG Profile:

  • Initial Stability: The compound is expected to be stable up to approximately 150-200°C.

  • First Mass Loss (ca. 200-300°C): A significant mass loss is anticipated in this region, corresponding to the combined or sequential loss of water and carbon dioxide. The DTG curve in this region might show one or two peaks, depending on the resolution of the dehydration and decarboxylation events.

  • Second Mass Loss (ca. 300-500°C): A further mass loss is expected at higher temperatures as the remaining isothiazole ring structure undergoes fragmentation.

  • Final Residue: A small percentage of carbonaceous residue may remain at the end of the experiment.

Table of Expected Thermal Events:

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Corresponding Decomposition
1 ~200~250~40-45Dehydration and Decarboxylation
2 ~300~380~30-35Ring Fragmentation

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit theoretical, framework for the thermogravimetric analysis of this compound. The proposed methodology, based on established scientific principles, provides a solid foundation for the experimental thermal characterization of this compound. The predicted multi-step decomposition, initiated by dehydration and decarboxylation, highlights the importance of TGA in elucidating the thermal stability and degradation pathways of complex pharmaceutical molecules.

For future work, it is imperative to perform the actual TGA experiment as outlined. The experimental data should then be compared to the theoretical predictions presented here. Further analysis using techniques such as Differential Scanning Calorimetry (DSC) would provide complementary information on melting points and other thermal transitions. Evolved Gas Analysis (EGA), by coupling the TGA to a mass spectrometer or an FTIR spectrometer, would definitively identify the volatile decomposition products, thereby confirming the proposed decomposition mechanism.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]1]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Physical Chemistry Chemical Physics, 23(30), 16205-16214.[5]

  • Logvinenko, V., Yudanova, L., Yudanov, N., & Chekhova, G. (2003). Thermal analysis of transition metal salts of carboxylic acids. Journal of Thermal Analysis and Calorimetry, 74(2), 395-399.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2021). Physical Chemistry Chemical Physics, 23(30), 16205-16214.
  • A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (2002). Protein Science, 11(7), 1695-1705.
  • 4-Hydroxy-1,2-thiazole-3-carboxylic acid. PubChem. Retrieved from [Link]2]

  • Structural Speciation of Ti(IV)-(α-Hydroxycarboxylic Acid) Complexes in Metabolism-Related (Patho)Physiology—In Vitro Approaches to (Pre)
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2004). Die Pharmazie, 59(10), 743-749.[3]

  • Pyrolysis of Carboxylic Acids. (2014). In Pyrolysis of Organic Molecules (pp. 423-446).[6]

  • Isothiazole. In Wikipedia. Retrieved from [Link]4]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). Molecules, 26(11), 3321.
  • Carboxylic acid. In Britannica. Retrieved from [Link]

  • 4-Thiazolecarboxylic acid. PubChem. Retrieved from [Link]

  • The products of the thermal decomposition of CH3CHO. (2007). The Journal of Chemical Physics, 127(15), 154313.
  • 4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid. PubChem. Retrieved from [Link]

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. (2021). Molecules, 26(16), 4991.
  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2019). New Journal of Chemistry, 43(1), 213-220.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). Russian Chemical Reviews, 71(8), 673-694.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2015). Journal of Medicinal Chemistry, 58(24), 9635-9649.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2019). Journal of Heterocyclic Chemistry, 56(10), 2739-2748.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2015). Journal of Medicinal Chemistry, 58(24), 9635-9649.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxyisothiazole-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-hydroxyisothiazole-3-carboxylic acid esters, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers and scientists in organic synthesis and pharmaceutical development, offering a detailed, step-by-step methodology. This guide emphasizes the chemical principles behind the synthetic strategy, ensuring both reproducibility and a deeper understanding of the reaction mechanism. The presented protocol is a robust, multi-step synthesis commencing with readily available starting materials and culminating in the target ester.

Introduction

Isothiazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities.[1] The unique electronic properties of the isothiazole ring, conferred by the nitrogen-sulfur bond, make it a privileged scaffold in medicinal chemistry. Specifically, isothiazoles bearing hydroxyl and carboxylic acid ester functionalities are of paramount importance as they offer multiple points for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. The target molecule, this compound ester, is a versatile building block for the synthesis of more complex molecules with potential applications as anti-inflammatory, and anticonvulsive agents, and even in the treatment of Alzheimer's disease.[1] This application note details a reliable and scalable protocol for the synthesis of this valuable compound.

Overall Synthetic Strategy

The synthesis of this compound esters can be efficiently achieved through a three-stage process. The strategy is centered around the construction of the isothiazole ring from an acyclic precursor, followed by esterification.

Start β-Ketoester Thioamide Thioamidation Start->Thioamide Precursor β-Ketothioamide Thioamide->Precursor Cyclization Cyclization Acid 4-Hydroxyisothiazole- 3-carboxylic Acid Cyclization->Acid Esterification Esterification Ester 4-Hydroxyisothiazole- 3-carboxylic Acid Ester Esterification->Ester Precursor->Cyclization Acid->Esterification A β-Ketothioamide B Enolate Formation (Pyridine) A->B C Enolate B->C D Reaction with Thionyl Chloride C->D E Thioester Intermediate D->E F Intramolecular Cyclization E->F G Cyclized Intermediate F->G H Elimination & Tautomerization G->H I 4-Hydroxyisothiazole- 3-carboxylic Acid H->I

Sources

The Rising Star in Drug Design: Harnessing the Potential of 4-Hydroxyisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tractability, and potent biological activity. The 4-hydroxyisothiazole-3-carboxylic acid core has emerged as a scaffold of significant interest, primarily for its role as a bioisostere of the ubiquitous carboxylic acid moiety. Carboxylic acids are prevalent in a vast number of biologically active molecules; however, they often present challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential for toxicity.[1][2] The strategic replacement of a carboxylic acid with a bioisostere like this compound can mitigate these drawbacks while preserving or even enhancing the desired pharmacological activity.

This guide provides a comprehensive overview of the application of the this compound scaffold in drug design. We will delve into its synthesis, derivatization, and the rationale behind its use, supported by detailed protocols and insights into its potential biological applications.

The "Why": Advantages of the this compound Scaffold

The utility of this scaffold stems from its unique combination of electronic and structural features that mimic a carboxylic acid. This mimicry allows it to engage in similar crucial interactions with biological targets, such as hydrogen bonding and electrostatic interactions.

Key Physicochemical Properties:

PropertyValue/CharacteristicSignificance in Drug Design
pKa ~4-5Similar to many carboxylic acids, allowing for analogous ionization at physiological pH.[1]
Planarity Planar heterocyclic systemProvides a rigid framework that can be beneficial for specific receptor interactions.[1]
Hydrogen Bonding The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors.Enables strong and specific interactions with biological targets.
Bioisosterism Acts as a non-classical bioisostere of a carboxylic acid.Can improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and reduce the risk of toxic metabolite formation associated with some carboxylic acids.

Synthetic Strategies: Building the Core and Its Analogs

While a definitive, single-step synthesis for the parent this compound is not prominently documented, its synthesis can be approached through established isothiazole ring formation strategies, followed by functional group manipulations. The following proposed workflow is based on analogous syntheses of substituted isothiazole carboxylic acids.

G cluster_0 Proposed Synthetic Workflow start Starting Materials (e.g., β-ketoesters, ammonia, sulfur reagents) cyclization Isothiazole Ring Formation start->cyclization Cyclization Reaction functionalization Functional Group Interconversion (e.g., hydrolysis of ester) cyclization->functionalization Post-cyclization modification scaffold This compound Scaffold functionalization->scaffold G cluster_1 Biological Screening Cascade library Compound Library (this compound derivatives) primary Primary Screening (e.g., Enzyme inhibition assays, Receptor binding assays) library->primary hit Hit Identification primary->hit Active compounds secondary Secondary Screening (Cell-based assays) lead Lead Optimization secondary->lead Confirmed activity and selectivity tertiary In Vivo Studies (Animal models) candidate Drug Candidate tertiary->candidate Efficacy and safety confirmed hit->secondary lead->tertiary G scaffold R1 R1 scaffold->R1 Modification at C5 R2 R2 scaffold->R2 Modification of Hydroxyl Group R3 R3 scaffold->R3 Modification of Carboxylic Acid

Sources

Application Note & Protocols: Strategic Derivatization of the 4-Hydroxyl Group in 4-Hydroxyisothiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 4-hydroxyisothiazole-3-carboxylic acid represents a particularly versatile building block, featuring two key functional groups amenable to chemical modification: a phenolic hydroxyl group at the C4 position and a carboxylic acid at the C3 position. The strategic derivatization of the 4-hydroxyl group is a critical step in tuning the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the primary strategies for derivatizing this hydroxyl group—namely O-alkylation (etherification) and O-acylation (esterification). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and address the critical challenge of achieving chemoselectivity in the presence of the adjacent carboxylic acid functionality.

Part 1: O-Alkylation (Etherification) of the 4-Hydroxyl Group

The introduction of an alkyl or aryl moiety via an ether linkage is a cornerstone of medicinal chemistry for enhancing membrane permeability and oral bioavailability. The Williamson ether synthesis is the most direct and widely employed method for this transformation.

Core Principle & Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group of the isothiazole is first deprotonated by a suitable base to form a more nucleophilic phenoxide anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired ether.

Causality Behind Experimental Choices:

  • Choice of Base: The acidity of the 4-hydroxyl group is moderate. A base must be strong enough to achieve significant deprotonation without promoting unwanted side reactions.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are mild, easy-to-handle bases suitable for reactive alkylating agents like benzyl or allyl halides. They are often the first choice for their operational simplicity.

    • Sodium Hydride (NaH): A powerful, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. It requires strict anhydrous conditions as it reacts violently with water.

    • Potassium Hydroxide (KOH): A strong base that can be effective, particularly in polar aprotic solvents like DMSO.[3]

  • Choice of Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the SN2 reaction.

  • Choice of Alkylating Agent: The reactivity order for alkyl halides is I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides offer a good balance of reactivity and stability.

Workflow for O-Alkylation

cluster_start Setup & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Start Dissolve this compound in anhydrous DMF AddBase Add Base (e.g., K₂CO₃, 1.5-2.0 eq.) Start->AddBase Stir Stir at RT for 30-60 min AddBase->Stir AddAlkyl Add Alkyl Halide (R-X, 1.1 eq.) dropwise Stir->AddAlkyl Formation of phenoxide Heat Heat reaction (e.g., 60-80 °C) AddAlkyl->Heat Monitor Monitor progress by TLC/LC-MS Heat->Monitor Quench Cool to RT, quench with water Monitor->Quench Upon completion Acidify Acidify with 1M HCl to pH 3-4 to protonate carboxylic acid Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Purify by column chromatography Extract->Purify cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification Start Dissolve this compound in Pyridine or DCM AddBase Add TEA (1.5 eq) and cat. DMAP Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcyl Add Acyl Chloride/Anhydride (1.1 eq.) dropwise Cool->AddAcyl Stir Stir at 0 °C to RT AddAcyl->Stir Monitor Monitor progress by TLC/LC-MS Stir->Monitor Quench Quench with water or 1M HCl Monitor->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with aq. NaHCO₃, brine Extract->Wash Purify Purify by column chromatography or recrystallization Wash->Purify cluster_hydroxyl Hydroxyl Derivatization (O-Alkylation/Acylation) cluster_carboxyl Carboxylic Acid Derivatization (Esterification) Start 4-Hydroxyisothiazole- 3-carboxylic Acid Cond_OH Conditions: • Basic (K₂CO₃, NaH) • Acylation (Pyridine, DMAP) Start->Cond_OH Favors Nucleophilic OH Attack Cond_COOH Conditions: • Acidic (H₂SO₄/ROH) • SOCl₂ then R'OH Start->Cond_COOH Favors Carboxyl Activation/Reaction Prod_OH 4-Alkoxy/Acyloxy- isothiazole-3-carboxylic Acid Cond_OH->Prod_OH Prod_COOH Ester of 4-Hydroxy- isothiazole-3-carboxylic Acid Cond_COOH->Prod_COOH

Sources

Application of 4-Hydroxyisothiazole-3-Carboxylic Acid in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Modern Agrochemicals

The isothiazole ring system is a cornerstone in the development of contemporary agrochemicals, prized for its metabolic stability and the diverse biological activities exhibited by its derivatives.[1][2] These five-membered heterocycles, containing adjacent sulfur and nitrogen atoms, serve as a versatile scaffold for creating a wide array of fungicides, insecticides, and herbicides.[1] A notable example is the commercial fungicide Isotianil, a 3,4-dichloroisothiazole derivative that functions not by direct fungitoxicity, but by inducing systemic acquired resistance (SAR) in plants, thereby priming their natural defense mechanisms against pathogenic attacks. The exploration of novel isothiazole derivatives continues to be a fertile ground for the discovery of next-generation crop protection agents with improved efficacy, novel modes of action, and favorable environmental profiles.

This application note provides a comprehensive guide for researchers on the utilization of a key, functionalized building block: 4-hydroxyisothiazole-3-carboxylic acid . We will detail a plausible synthetic route to this versatile intermediate, explore its chemical reactivity, and present detailed protocols for its derivatization into novel molecular entities with potential agrochemical applications.

Chemical Properties and Synthetic Strategy

This compound presents two highly reactive functional handles for synthetic elaboration: a nucleophilic hydroxyl group at the C4 position and an electrophilic carboxylic acid at the C3 position. This dual functionality allows for a multitude of derivatization strategies to generate diverse chemical libraries for biological screening. The acidity of the hydroxyl group and the reactivity of the carboxylic acid can be modulated to achieve selective transformations, making it an ideal starting material for combinatorial synthesis campaigns.

Proposed Synthesis of this compound

The proposed synthesis would involve the reaction of a suitable dithioester with a cyanoformate derivative in the presence of potassium hydroxide. The reaction is believed to proceed through a cascade of C-C, C-O, and N-S bond formations under aerobic conditions.

Protocol 1: Proposed Synthesis of Ethyl 4-Hydroxyisothiazole-3-Carboxylate

Materials:

  • Dithioacetic acid ethyl ester

  • Ethyl cyanoformate

  • Potassium hydroxide (KOH)

  • Toluene

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of dithioacetic acid ethyl ester (1.0 eq) and ethyl cyanoformate (1.1 eq) in toluene (0.2 M), add powdered potassium hydroxide (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously under an air atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 4-hydroxyisothiazole-3-carboxylate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 4-hydroxyisothiazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 4-hydroxyisothiazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Derivatization Strategies for Agrochemical Discovery

The presence of both a hydroxyl and a carboxylic acid group on the isothiazole scaffold allows for a wide range of derivatization reactions to create novel agrochemical candidates.

Modification of the Carboxylic Acid Group

The carboxylic acid at the C3 position is a key site for modification, most commonly through the formation of amides and esters. These reactions are typically high-yielding and allow for the introduction of a vast array of chemical diversity.

Protocol 3: Synthesis of Amide Derivatives

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours until a clear solution is formed.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.2 eq) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Synthesis of Ester Derivatives

Materials:

  • This compound

  • Desired alcohol

  • Sulfuric acid (catalytic amount) or DCC/DMAP

  • Toluene or Dichloromethane (DCM)

Procedure (Fischer Esterification):

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the crude product by column chromatography.

Modification of the Hydroxyl Group

The hydroxyl group at the C4 position can be readily converted into ethers or esters, providing another avenue for structural diversification.

Protocol 5: Synthesis of Ether Derivatives (Williamson Ether Synthesis)

Materials:

  • Ethyl 4-hydroxyisothiazole-3-carboxylate (or other ester-protected form)

  • Sodium hydride (NaH) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve ethyl 4-hydroxyisothiazole-3-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Carefully add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

  • The ester can then be hydrolyzed as described in Protocol 2 to yield the carboxylic acid.

Data Presentation and Visualization

The following table summarizes the key reaction types for derivatizing this compound.

Functional GroupReaction TypeReagentsProduct
Carboxylic AcidAmidationSOCl₂, Amine, TEAAmide
Carboxylic AcidEsterificationAlcohol, H₂SO₄Ester
Hydroxyl GroupEtherificationNaH, Alkyl HalideEther
Hydroxyl GroupEsterificationAcyl Chloride, PyridineEster

Diagrams of Synthetic Workflows

G cluster_synthesis Synthesis of Core Scaffold Dithioester Dithioester Cyanoformate Cyanoformate KOH_Toluene KOH, Toluene, 100°C Ester Ethyl 4-Hydroxyisothiazole-3-carboxylate Hydrolysis LiOH, THF/H₂O Acid This compound

G cluster_derivatization Derivatization Pathways Acid This compound Amidation Amidation (SOCl₂, R₂NH) Esterification Esterification (ROH, H⁺) Etherification Etherification (NaH, R'X) on ester-protected intermediate Amide_Deriv Amide Derivatives Ester_Deriv Ester Derivatives Ether_Deriv Ether Derivatives

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for the synthesis of novel agrochemicals. Its dual functionality allows for the creation of large and diverse chemical libraries through straightforward and high-yielding derivatization reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work should focus on the biological evaluation of the synthesized derivatives for fungicidal, herbicidal, and insecticidal activities, as well as for their potential to induce systemic acquired resistance in plants. Structure-activity relationship (SAR) studies on these novel compounds will be crucial for the rational design of the next generation of highly effective and environmentally benign crop protection agents.

References

  • Meher, S. K., Velpuri, V. R., Naikwade, S. R., Peruncheralathan, S., & Venkatasubbaiah, K. (2024). KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. The Journal of Organic Chemistry, 89(17), 12785–12789. [Link]

  • Meher, S. K., Velpuri, V. R., Naikwade, S. R., Peruncheralathan, S., & Venkatasubbaiah, K. (2024). KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation with Dithioate and Aryl Acetonitrile. PubMed, 39161180. [Link]

  • ResearchGate. (n.d.). Methods to Synthesize Substituted Isothiazoles. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar. [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2013). ResearchGate. [Link]

  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation and Reactions of Carboxylic Acids, Esters and Amides. (2006). Organic Chemistry Highlights. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. [Link]

  • Synthesis of isothiazole derivatives [4-6]. (n.d.). ResearchGate. [Link]

  • Processes for preparing thiazole carboxylic acids. (1966).
  • Carboxylic Acid Derivatives in Herbicide Development. (2023). PubMed. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. [Link]

  • DMSO–KOH mediated stereoselective synthesis of Z-enamides: an expeditious route to Z-enamide bearing natural products. (2018). Chemical Communications (RSC Publishing). [Link]

  • Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. (2021). YouTube. [Link]

  • Synthesis from Carboxylic Acid Derivatives. (n.d.). NF Jain and CE Masse. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2010). PMC - NIH. [Link]

Sources

Application Note: A Robust HILIC Method for the Quantitative Analysis of 4-hydroxyisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-hydroxyisothiazole-3-carboxylic acid. Due to the high polarity and acidic nature of the analyte, conventional reversed-phase (RP-HPLC) methods often fail to provide adequate retention and peak shape. To overcome this challenge, we have developed a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of polar compounds.[1][2] This guide provides a comprehensive protocol, from mobile phase preparation to method validation, tailored for researchers, quality control analysts, and drug development professionals working with isothiazole derivatives and other polar molecules.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring both a hydroxyl and a carboxylic acid functional group.[3] Such structures are common building blocks in the synthesis of pharmaceuticals and other biologically active substances.[4][5] The purity and accurate quantification of these starting materials are critical for ensuring the quality, safety, and efficacy of the final products.

The primary analytical challenge for this molecule lies in its high polarity. In traditional RP-HPLC, which uses a non-polar stationary phase (like C18), highly polar compounds have minimal interaction and are often unretained, eluting in or near the solvent front (void volume).[6][7] This leads to poor resolution from solvent-related peaks and other polar impurities, making accurate quantification impossible. While techniques like ion-pairing or extreme pH manipulation can be used in RP-HPLC, they often suffer from drawbacks such as incompatibility with mass spectrometry (MS) and detrimental effects on column longevity.[8]

Principle of Separation: The HILIC Advantage

To address the challenges of analyzing this compound, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., amide, silica, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[9]

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[9] More polar analytes, like this compound, have a stronger affinity for the aqueous layer and are therefore retained longer on the column. This mechanism is essentially the opposite of reversed-phase chromatography and is exceptionally effective for compounds that are poorly retained by RP-HPLC.[2]

Key Advantages of HILIC for this Application:

  • Strong Retention: Provides robust retention for highly polar and hydrophilic molecules.[2]

  • Alternative Selectivity: Offers a different separation selectivity compared to reversed-phase, which is beneficial for resolving complex mixtures.[1]

  • MS Compatibility: The high organic content of the mobile phase promotes efficient solvent evaporation and analyte ionization in electrospray ionization mass spectrometry (ESI-MS), often leading to enhanced sensitivity.

Recommended HPLC Method Parameters

The following parameters have been optimized for the robust analysis of this compound.

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV detectorThe method is broadly applicable to standard instrumentation.
Stationary Phase Amide-based HILIC Column (e.g., Acclaim HILIC-10, TSKgel Amide-80); 150 x 4.6 mm, 3 µmAmide phases provide excellent retention and peak shape for polar acidic and neutral compounds and are highly stable.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is a volatile buffer ideal for MS compatibility and helps control the ionization state of the analyte, improving peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Acetonitrile is the preferred organic solvent for HILIC due to its aprotic nature and elution strength.[9]
Elution Mode IsocraticAn isocratic elution simplifies the method, enhances reproducibility, and is sufficient for this application.
Composition 90% Mobile Phase B / 10% Mobile Phase AA high organic content is necessary to promote partitioning and retention in HILIC mode. This starting point should be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes peak distortion, especially when the injection solvent differs from the mobile phase.
UV Detection 254 nmThiazole derivatives typically exhibit UV absorbance.[10] This wavelength is a good starting point and should be confirmed by analyzing the UV spectrum of the analyte.
Needle Wash 90/10 Acetonitrile/WaterA strong needle wash prevents carryover between injections.

Experimental Workflow Diagram

The diagram below outlines the complete analytical workflow from preparation to final reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (Aqueous & Organic) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Stock & Working Standard Solutions E Create Sequence (Standards & Samples) B->E C Prepare Sample (Dissolve & Dilute) C->E D->E F Inject & Acquire Data E->F G Integrate Chromatograms F->G H Generate Calibration Curve from Standards G->H I Quantify Analyte in Samples H->I J Generate Report I->J

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed Experimental Protocols

Reagent and Mobile Phase Preparation
  • Mobile Phase A (10% ACN, 0.1% FA in Water):

    • Add 1.0 mL of formic acid to a 1 L volumetric flask.

    • Add approximately 800 mL of HPLC-grade water and mix.

    • Add 100 mL of HPLC-grade acetonitrile.

    • Bring to volume with HPLC-grade water and mix thoroughly.

    • Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (90% ACN, 0.1% FA in Water):

    • Add 1.0 mL of formic acid to a 1 L volumetric flask.

    • Add 100 mL of HPLC-grade water and mix.

    • Add HPLC-grade acetonitrile to the 1 L mark and mix thoroughly.

    • Filter through a 0.22 µm membrane filter and degas.

    • Note: For this application note, we will use an isocratic mixture of 90% B and 10% A. This can be prepared by the HPLC pump or pre-mixed.

Standard Solution Preparation
  • Stock Standard (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with a 50/50 mixture of acetonitrile/water (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard with the diluent.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in the 50/50 acetonitrile/water diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Purge the HPLC system with the prepared mobile phase.

  • Equilibrate the HILIC column with the mobile phase (90% B / 10% A) for at least 30-60 minutes or until a stable baseline is achieved. HILIC columns often require longer equilibration times than reversed-phase columns.

  • Set up the instrument parameters as detailed in Section 3.

  • Create a sequence including blank injections (diluent), calibration standards, and samples.

  • Inject the sequence and begin data acquisition.

Method Validation Protocol

To ensure the method is reliable, accurate, and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[11][12] The following parameters are critical.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.Peak purity analysis should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery studies at different levels.Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of agreement among individual test results when the method is applied repeatedly.Repeatability (Intra-assay): RSD ≤ 1.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/instruments are compared.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) should meet requirements (e.g., ≤ 10%).
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C column temp, ±0.1 mL/min flow rate).System suitability parameters should remain within acceptable limits. No significant change in quantitative results.

Conclusion

The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a robust, reliable, and highly effective solution for the quantitative analysis of the polar compound this compound. By leveraging the HILIC separation mechanism, this protocol overcomes the significant retention challenges associated with conventional reversed-phase methods. The provided step-by-step guide and comprehensive validation framework ensure that this method can be readily implemented in quality control and research laboratories to generate accurate and reproducible data, supporting drug development and manufacturing processes.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Polar Compounds HPLC Retention and Separation. SIELC Technologies. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • 4-Hydroxy-1,2-thiazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry. Available at: [Link]

  • 4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid. PubChem. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Carboxylic acid. Britannica. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. PMC. Available at: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. Available at: [Link]

Sources

The Versatile Scaffold: Leveraging 4-Hydroxyisothiazole-3-carboxylic Acid for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Core in Medicinal Chemistry

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the design and development of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the discovery of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Among the diverse array of isothiazole-based building blocks, 4-hydroxyisothiazole-3-carboxylic acid stands out as a particularly versatile and valuable precursor for the synthesis of complex, bioactive heterocyclic systems.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into the inherent reactivity of this scaffold, present detailed protocols for its conversion into key intermediates, and showcase its application in the synthesis of medicinally relevant heterocyclic compounds. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the reactivity of its two functional groups: the carboxylic acid at the 3-position and the hydroxyl group at the 4-position.

  • The Carboxylic Acid Handle: The carboxylic acid moiety serves as a prime site for modification, enabling the formation of a wide range of derivatives such as amides and esters. This is typically achieved through initial activation of the carboxylic acid, most commonly by conversion to the corresponding acyl chloride, which then readily reacts with a variety of nucleophiles.[4] This straightforward derivatization is a key strategy for introducing molecular diversity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • The 4-Hydroxy Group: The hydroxyl group can participate in various reactions, including etherification and substitution, although its reactivity can be influenced by the electronic nature of the isothiazole ring. In many synthetic schemes, it may be protected or serve as a handle for subsequent transformations, including cyclization reactions to form fused heterocyclic systems.

The interplay of these two functional groups allows for a modular approach to the synthesis of complex molecules, where different fragments can be systematically introduced to build a library of compounds for biological screening.

Application in the Synthesis of Bioactive Isothiazole-3-carboxamides

Isothiazole-3-carboxamides are a class of compounds that have demonstrated significant potential as anticancer and anti-inflammatory agents.[2][3] The synthesis of these derivatives from this compound provides a convergent and efficient route to these valuable molecules.

Protocol 1: Synthesis of N-Aryl-4-hydroxyisothiazole-3-carboxamides

This protocol details the conversion of this compound to an N-aryl amide, a common structural motif in bioactive compounds.

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Hydroxyisothiazole- 3-carboxylic Acid C 4-Hydroxyisothiazole- 3-carbonyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Reagent D 4-Hydroxyisothiazole- 3-carbonyl Chloride F N-Aryl-4-hydroxyisothiazole- 3-carboxamide D->F Stir at RT E Aryl Amine (Ar-NH₂) E->F Nucleophile G Base (e.g., Triethylamine) G->F Acid Scavenger

Caption: General workflow for the two-step synthesis of N-aryl-4-hydroxyisothiazole-3-carboxamides.

Materials and Reagents:

ReagentPuritySupplier
This compound≥98%Commercial Source
Thionyl chloride (SOCl₂)≥99%Commercial Source
Anhydrous Dichloromethane (DCM)≥99.8%Commercial Source
Aryl amine (e.g., Aniline)≥99%Commercial Source
Triethylamine (TEA)≥99.5%Commercial Source

Step-by-Step Methodology:

Step 1: Formation of 4-Hydroxyisothiazole-3-carbonyl Chloride

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-hydroxyisothiazole-3-carbonyl chloride is typically used in the next step without further purification.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (HCl and SO₂) being gaseous, which simplifies their removal. The use of an inert atmosphere prevents the reaction of the acyl chloride with atmospheric moisture.

Step 2: Amide Coupling with Aryl Amine

  • Dissolve the crude 4-hydroxyisothiazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • To this solution, add the desired aryl amine (1.1 eq) and triethylamine (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-hydroxyisothiazole-3-carboxamide.

Causality Behind Experimental Choices: The aryl amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The aqueous workup is necessary to remove unreacted starting materials and byproducts.

Application in the Synthesis of Fused Heterocyclic Systems: Isothiazolo[5,4-b]pyridines

The this compound scaffold can also be utilized in the construction of fused heterocyclic systems, which are of significant interest in drug discovery due to their rigid structures and potential for novel biological activities. Isothiazolo[5,4-b]pyridines, for instance, have been investigated as inhibitors of various kinases.[5][6]

Protocol 2: Synthesis of Ethyl 4-Hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate

This protocol outlines a key cyclization reaction to form the isothiazolo[5,4-b]pyridine core, starting from a derivative of this compound.[7]

Reaction Scheme Diagram:

G cluster_0 Synthesis of Isothiazolo[5,4-b]pyridine Core A Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate C Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate A->C Reflux B Diphenyl ether (solvent) B->C High temp.

Caption: Cyclization to form the isothiazolo[5,4-b]pyridine ring system.

Materials and Reagents:

ReagentPuritySupplier
Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate≥97%Synthesized
Diphenyl ether≥99%Commercial Source
n-Hexane≥95%Commercial Source

Step-by-Step Methodology:

  • A mixture of diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate (1.0 eq) and diphenyl ether (as a high-boiling solvent) is heated to reflux for approximately 10 minutes.[7]

  • The reaction mixture is then rapidly cooled to room temperature.

  • Dilute the cooled mixture with n-hexane to precipitate the product.

  • Collect the solid product by filtration, wash with n-hexane, and dry under vacuum to yield ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate.[7]

Causality Behind Experimental Choices: This reaction is a thermal cyclization. Diphenyl ether is used as a high-boiling point solvent to achieve the necessary temperature for the intramolecular cyclization to occur. The rapid cooling and precipitation with a non-polar solvent like n-hexane allow for the efficient isolation of the product. This core structure can then be further functionalized to generate a library of potential kinase inhibitors.[5][6]

Bioactivity of Synthesized Heterocycles

The heterocycles synthesized from this compound derivatives have shown promising biological activities.

Compound ClassBioactivityReferences
Isothiazole-3-carboxamidesAnticancer, Anti-inflammatory[2][3]
Isothiazolo[5,4-b]pyridine DerivativesKinase inhibition (e.g., c-KIT, PI3K)[5][6]
Isothiazolo[3,4-d]pyrimidinesAnticancer[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. Its dual functionality allows for the straightforward introduction of various substituents through well-established synthetic transformations, such as amide and ester formation, as well as for its incorporation into more complex fused ring systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the full synthetic potential of this scaffold in the pursuit of novel drug candidates. The ability to systematically modify the core structure makes it an ideal starting point for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

References

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (n.d.).
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Isothiazoles (pp. 57-85). Royal Society of Chemistry.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 1-12.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). Cancers, 13(16), 4085.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). Molecules, 25(20), 4686.
  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2006). Journal of Chemical Research, 2006(7), 437-439.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). Bioorganic & Medicinal Chemistry, 26(4), 873-883.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2010).
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2002). Il Farmaco, 57(9), 701-708.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2023). Results in Chemistry, 5, 100811.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2013). Russian Journal of Organic Chemistry, 49(1), 108-115.
  • Product Class 15: Isothiazoles. (2002). In Science of Synthesis, 11.15.
  • Synthesis of isothiazolones and isothiazoles via conjugate addition by... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank, 2023(1), M1557.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). Organic Letters, 22(14), 5284-5288.

Sources

Application Notes and Protocols: Metal Complexation with 4-Hydroxyisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Hydroxyisothiazole-3-carboxylic Acid as a Ligand

In the landscape of modern drug discovery and materials science, the isothiazole scaffold has emerged as a privileged structure due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The unique electronic and structural features of the isothiazole ring, imparted by the nitrogen and sulfur heteroatoms, also make it an intriguing candidate for the design of novel ligands in coordination chemistry.[3][4] This application note focuses on a particularly promising derivative, this compound, and its application in forming stable metal complexes.

The presence of a carboxylic acid moiety at the 3-position and a hydroxyl group at the 4-position provides multiple potential coordination sites, allowing for the formation of chelate rings with metal ions. This chelation can significantly enhance the therapeutic efficacy of the organic molecule, modulate its pharmacokinetic properties, or imbue the resulting complex with unique catalytic or material properties.[5] Understanding the fundamental principles and practical methodologies for the synthesis and characterization of these metal complexes is paramount for researchers aiming to harness their potential.

This guide provides a comprehensive overview of the synthesis of this compound, followed by detailed protocols for the preparation and characterization of its metal complexes. We will delve into the rationale behind the experimental design and provide step-by-step instructions for determining key parameters such as stoichiometry and stability constants, equipping researchers with the necessary tools to explore this exciting class of compounds.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is the foundation for designing successful complexation experiments. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₃NO₃SPubChem CID: 22175093[6]
Molecular Weight 145.14 g/mol PubChem CID: 22175093[6]
Appearance Off-white to pale yellow solid(Typical)
IUPAC Name 4-hydroxy-1,2-thiazole-3-carboxylic acidPubChem CID: 22175093[6]
Hydrogen Bond Donor Count 2PubChem CID: 22175093[6]
Hydrogen Bond Acceptor Count 5PubChem CID: 22175093[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.(General observation for similar structures)

Synthesis of this compound: A Representative Protocol

While various synthetic routes to isothiazole derivatives exist, a common approach involves the cyclization of a suitable precursor. The following is a representative, generalized protocol adapted from established methods for the synthesis of substituted isothiazole carboxylic acids.[7][8][9]

Protocol 1: Synthesis of this compound

Rationale: This protocol is based on the principle of constructing the isothiazole ring from an acyclic precursor containing the requisite C-C-C-N-S backbone. The choice of starting materials and reagents is guided by their commercial availability and reactivity to form the desired heterocyclic system.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Sodium hydrosulfide (NaSH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate in ethanol.

  • Thiolation: To the stirred solution, add a solution of sodium hydrosulfide in ethanol dropwise at room temperature. The reaction is often exothermic.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Neutralization: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

  • Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start: Ethyl 2-cyano-3-ethoxyacrylate in Ethanol Thiolation Add NaSH solution Start->Thiolation Cyclization Reflux Thiolation->Cyclization Hydrolysis Acidify with HCl Cyclization->Hydrolysis Purification Recrystallization Hydrolysis->Purification Characterization NMR, MS Purification->Characterization End Pure this compound Characterization->End

Caption: Workflow for the synthesis of this compound.

Metal Complexation: Synthesis and Characterization

The coordination of this compound to a metal center can be achieved through a straightforward reaction between the ligand and a suitable metal salt. The choice of solvent and reaction conditions will depend on the solubility of the reactants and the desired properties of the resulting complex.

Protocol 2: General Synthesis of a Metal Complex

Rationale: This protocol describes a general method for the synthesis of a metal complex of this compound. The deprotonation of the carboxylic acid and potentially the hydroxyl group by a base facilitates coordination to the metal ion.

Materials:

  • This compound

  • A metal salt (e.g., CuCl₂, Zn(OAc)₂, Ni(NO₃)₂)

  • Methanol or Ethanol

  • A weak base (e.g., triethylamine or sodium acetate)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve this compound in methanol in a round-bottom flask.

  • Deprotonation: Add a stoichiometric amount of a weak base to the ligand solution and stir for 15-20 minutes. This will deprotonate the carboxylic acid, making it a more effective ligand.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt in methanol. Add this solution dropwise to the stirred ligand solution.

  • Complex Formation: Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of the complex may be indicated by a color change or the precipitation of a solid.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold methanol, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to yield the crude complex.

  • Purification: The complex can be purified by recrystallization from an appropriate solvent.

Complex_Synthesis_Workflow Start Dissolve Ligand in Solvent Deprotonation Add Weak Base Start->Deprotonation Metal_Addition Add Metal Salt Solution Deprotonation->Metal_Addition Reaction Stir at RT or Heat Metal_Addition->Reaction Isolation Filter or Evaporate Reaction->Isolation Purification Recrystallize Isolation->Purification End Pure Metal Complex Purification->End

Caption: General workflow for the synthesis of a metal complex.

Characterization of Metal Complexes

A suite of analytical techniques is employed to confirm the formation of the metal complex and to elucidate its structure and properties.

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and O-H groups of the ligand upon coordination to the metal provide strong evidence of complex formation.

  • UV-Vis Spectroscopy: The formation of a metal complex often leads to shifts in the electronic absorption bands of the ligand, which can be monitored to study the complexation process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺), ¹H and ¹³C NMR can provide detailed information about the structure of the complex in solution.[10]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the structure of the complex in the solid state, including bond lengths, bond angles, and the coordination geometry of the metal ion.[11][12]

  • Elemental Analysis: This technique confirms the empirical formula of the synthesized complex.

Determining Stoichiometry and Stability Constants

Understanding the stoichiometry and stability of the metal-ligand complex is crucial for its application.

Protocol 3: Determination of Stoichiometry using Job's Plot (Method of Continuous Variation)

Rationale: Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[2][3][4] The total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied. The absorbance is then plotted against the mole fraction of the ligand, and the maximum absorbance corresponds to the stoichiometry of the complex.[13]

Materials:

  • Stock solution of the metal salt of known concentration.

  • Stock solution of this compound of the same concentration as the metal salt.

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant. Ensure the total molar concentration of metal plus ligand is constant in each solution.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the complex. This wavelength should be determined beforehand by scanning the spectrum of a solution known to contain the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.

Jobs_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare equimolar stock solutions of metal and ligand Prep2 Mix in varying mole fractions (constant total volume) Prep1->Prep2 Measure Measure absorbance at λ_max of the complex Prep2->Measure Plot Plot Absorbance vs. Mole Fraction of Ligand Measure->Plot Determine Determine mole fraction at maximum absorbance Plot->Determine Result Stoichiometry of the Complex Determine->Result

Caption: Workflow for determining complex stoichiometry using Job's Plot.

Protocol 4: Determination of Stability Constants by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[1][5][14] It involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added. The resulting titration curve can be analyzed to calculate the formation constants of the complex.[6][15]

Materials:

  • Calibrated pH meter with a combination electrode.

  • Thermostated titration vessel.

  • Microburette.

  • Standardized solution of a strong base (e.g., NaOH).

  • Standardized solution of a strong acid (e.g., HCl).

  • Solution of this compound of known concentration.

  • Solution of the metal salt of known concentration.

  • Inert electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of the ligand and a strong acid with the standardized strong base in the absence of the metal ion. This allows for the determination of the ligand's protonation constants.

  • Titration of Complex: Titrate a solution containing the ligand, the metal ion, and a strong acid with the same standardized strong base.

  • Data Analysis: Plot the pH versus the volume of base added for both titrations. The displacement of the titration curve in the presence of the metal ion is due to the release of protons upon complexation. This data can be analyzed using specialized software (e.g., HYPERQUAD) to calculate the stability constants of the metal-ligand complexes.

Conclusion and Future Directions

This compound represents a versatile and promising ligand for the formation of a wide array of metal complexes. The protocols outlined in this application note provide a solid foundation for the synthesis and characterization of these compounds. The ability to systematically investigate the stoichiometry and stability of these complexes opens the door to their rational design for specific applications in drug development, catalysis, and materials science. Future research in this area will likely focus on the synthesis of complexes with a broader range of metals, the evaluation of their biological activities, and the exploration of their potential as functional materials. The self-validating nature of the described protocols, which integrate synthesis with thorough characterization and quantitative analysis, ensures the generation of reliable and reproducible data, accelerating progress in this exciting field.

References

  • Frija, L. M., et al. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 308, 20-69. Available from: [Link]

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 10(9), 113-203.
  • Wikipedia. (n.d.). Job plot. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Available from: [Link]

  • Hermann, P., et al. (2021). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Coordination Chemistry Reviews, 448, 214169. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Rossotti, F. J. C., & Rossotti, H. (1961). The determination of stability constants and other equilibrium constants in solution. McGraw-Hill.
  • LibreTexts Chemistry. (2022). 8.2: Formation Constants Lab. Retrieved January 12, 2026, from [Link]

  • Conners, K. A. (1987). Binding Constants: The Measurement of Molecular Complex Stability. Wiley.
  • Prior, T. J., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica Section E: Crystallographic Communications, 75(2), 209-212. Available from: [Link]

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Available from: [Link]

  • Crystal Structure of a Platinum(II) Triazole Thiosemicarbazone Complex. ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • MacKinnon, C. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. Lakehead University. Retrieved January 12, 2026, from [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707.
  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base. (2019). Molecules, 24(24), 4585. Available from: [Link]

  • U.S. Patent No. 3,274,207. (1966). Processes for preparing thiazole carboxylic acids.
  • Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. (2023). International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]

  • Wikipedia. (n.d.). Transition metal carboxylate complex. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. (2022). Molecules, 27(7), 2195. Available from: [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2007). Russian Journal of Organic Chemistry, 43(1), 114-121.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved January 12, 2026, from [Link]

  • Scheme 3: Synthesis of thiazole carboxylic acid 3a and 3b via based-catalysed. ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). Journal of Survey in Fisheries Sciences, 10(3S), 4444-4459.
  • Coordination compounds (complexes) are widely present in the minerals, plants and animals and play many important functions. (2018). University of Babylon.
  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry, 50(7), 515-522.

Sources

Solid-Phase Synthesis of 4-Hydroxyisothiazole-3-carboxamides: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of the Isothiazole Scaffold

The isothiazole ring is a significant five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This structural motif is of increasing interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-diabetic, antiviral, and neurological activities.[1][3] Specifically, 4-hydroxyisothiazole-3-carboxamides represent a privileged scaffold, with the amide functionality providing a crucial hydrogen bonding motif for molecular recognition at biological targets.[4]

Solid-phase synthesis offers a powerful and efficient platform for the generation of compound libraries for drug discovery. Its advantages over traditional solution-phase synthesis include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This application note provides a comprehensive guide to the solid-phase synthesis of 4-hydroxyisothiazole-3-carboxamides, from resin selection and loading to the final cleavage and purification of the target compounds.

Principle of the Synthesis

The solid-phase synthesis of 4-hydroxyisothiazole-3-carboxamides is strategically designed to build the molecule on a solid support, typically a polymeric resin. The core of this strategy involves three key stages:

  • Immobilization: The isothiazole scaffold, specifically a 4-hydroxyisothiazole-3-carboxylic acid derivative with an appropriate protecting group on the hydroxyl function, is covalently attached to a solid support via a suitable linker.

  • Elaboration: The free carboxylic acid at the 3-position of the resin-bound isothiazole is coupled with a diverse range of primary or secondary amines to form the desired carboxamide.

  • Cleavage: The final compound is cleaved from the solid support, and all protecting groups are removed to yield the purified 4-hydroxyisothiazole-3-carboxamide.

An orthogonal protecting group strategy is essential for the success of this synthesis. This ensures that the protecting group on the 4-hydroxy position remains intact during the amide bond formation and is selectively removed during the final cleavage step.[2][5]

Experimental Workflow Overview

The overall workflow for the solid-phase synthesis of 4-hydroxyisothiazole-3-carboxamides is depicted in the following diagram.

G cluster_0 Resin Preparation & Loading cluster_1 Amide Bond Formation cluster_2 Cleavage & Purification Resin_Swell 1. Resin Swelling Isothiazole_Prep 2. Prepare Protected 4-Hydroxyisothiazole- 3-carboxylic Acid Resin_Loading 3. Loading onto Resin Isothiazole_Prep->Resin_Loading Capping 4. Capping of Unreacted Sites Resin_Loading->Capping Amine_Coupling 5. Amine Coupling Capping->Amine_Coupling Washing_1 6. Washing Amine_Coupling->Washing_1 Cleavage 7. Cleavage from Resin & Deprotection Washing_1->Cleavage Purification 8. Purification Cleavage->Purification Isolation 9. Isolation & Characterization Purification->Isolation

Caption: Workflow for Solid-Phase Synthesis of 4-Hydroxyisothiazole-3-carboxamides.

Detailed Protocols

PART 1: Resin Preparation and Loading of the Isothiazole Scaffold

The choice of resin is critical for a successful solid-phase synthesis. For the synthesis of C-terminal carboxamides, a Rink Amide resin is an excellent choice. The final product can be cleaved under moderately acidic conditions, which also facilitates the removal of many common protecting groups.[6]

Materials and Reagents:

  • Rink Amide MBHA resin

  • 4-(tert-Butoxy)-isothiazole-3-carboxylic acid (or other suitably protected derivative)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Acetic Anhydride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Protocol 1: Loading of Protected this compound onto Rink Amide Resin

  • Resin Swelling: Swell the Rink Amide MBHA resin (1.0 eq) in DMF for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation of Carboxylic Acid: In a separate flask, dissolve the 4-(tert-butoxy)-isothiazole-3-carboxylic acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF. Allow the mixture to pre-activate for 10-15 minutes.

  • Coupling to Resin: Add the activated carboxylic acid solution to the swollen and deprotected resin. Add DIPEA (6.0 eq) and agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and by-products.

  • Capping: To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:1:8) for 30 minutes.

  • Final Wash and Dry: Wash the resin as in step 5 and dry under vacuum.

PART 2: On-Resin Amide Bond Formation

With the isothiazole scaffold securely attached to the solid support, the next step is the formation of the 3-carboxamide by coupling with a desired amine. A variety of standard peptide coupling reagents can be employed for this step.[7]

Materials and Reagents:

  • Isothiazole-loaded resin from Part 1

  • Primary or secondary amine of choice

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Protocol 2: Amine Coupling to Form the 3-Carboxamide

  • Resin Swelling: Swell the isothiazole-loaded resin in DMF for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve the amine (5.0 eq), BOP reagent (5.0 eq), and DIPEA (10.0 eq) in DMF. Add this solution to the swollen resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and methanol (3x) to remove all soluble reagents and by-products.

  • Drying: Dry the resin-bound product under vacuum.

ParameterReagent/ConditionRationale
Resin Rink Amide MBHAEnables direct formation of a C-terminal amide upon cleavage.[6]
4-OH Protection tert-Butyl (tBu) etherStable to the basic conditions of Fmoc deprotection and the coupling conditions, yet readily cleaved by TFA.[5]
Loading Coupling DIC/HOBtA reliable and cost-effective method for esterification to the resin linker.[8]
Amide Coupling BOP or HATUHighly efficient coupling reagents that minimize racemization and are well-suited for solid-phase synthesis.
Cleavage Cocktail TFA/TIS/H₂OTrifluoroacetic acid (TFA) cleaves the product from the Rink Amide linker and removes the tBu protecting group. Triisopropylsilane (TIS) acts as a scavenger to prevent side reactions.[9]

Table 1: Summary of Key Reagents and Conditions.

PART 3: Cleavage and Purification

The final step is the cleavage of the 4-hydroxyisothiazole-3-carboxamide from the solid support and the simultaneous removal of the hydroxyl protecting group.

Materials and Reagents:

  • Resin-bound final product from Part 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Protocol 3: Cleavage from Resin and Deprotection

  • Preparation: Place the dry, resin-bound product in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Concentration: Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude product.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final 4-hydroxyisothiazole-3-carboxamide.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion

This application note provides a robust and versatile protocol for the solid-phase synthesis of 4-hydroxyisothiazole-3-carboxamides. By leveraging a Rink Amide resin and an orthogonal protecting group strategy, a diverse library of these medicinally important compounds can be efficiently generated. The detailed protocols herein serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the exploration of the chemical space around this promising heterocyclic scaffold.

References

  • Sasane, N. A., Akolkar, H. N., Darekar, N. R., Khedkar, V. M., Burange, A. S., & Sasane, K. A. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 57-85). Royal Society of Chemistry.
  • AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • MDPI. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(22), 5412.
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.
  • NIH. (2019). Design, synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1356-1367.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • AAPPTEC. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8266-8285.
  • NIH. (2021). Facile Peptide Bond Formation: Effective Interplay between Isothiazolone Rings and Silanol Groups at Silver/Iron Oxide Nanocomposite Surfaces. ACS Omega, 6(4), 2849–2860.
  • NIH. (2010). Synthesis of chiral polyaminothiazoles. Molecules, 15(4), 2445-2454.
  • PubMed. (2003). Novel orthogonal strategy toward solid-phase synthesis of 1,3,5-substituted triazines. Organic Letters, 5(2), 117-120.
  • Luxembourg Bio Technologies. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Arkivoc. (2023). Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot. Arkivoc, 2023(7), 1-9.
  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2415-2420.
  • University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]

  • ResearchGate. (2021). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • NIH. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 28(19), 6825.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Retrieved from [Link]

Sources

The Isothiazole Carboxylic Acid Scaffold: A Versatile Player in Enzymatic Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isothiazole Moiety in Drug Discovery

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors. While the specific enzymatic reactions of 4-hydroxyisothiazole-3-carboxylic acid are not extensively documented in publicly available literature, the broader class of isothiazole and bioisosteric thiazole carboxylic acid derivatives has been the subject of significant research, leading to the development of inhibitors for a range of critical enzyme targets.

This guide provides an in-depth exploration of the enzymatic reactions involving isothiazole and thiazole carboxylic acid derivatives, with a focus on their application as enzyme inhibitors. We will delve into the mechanistic basis of their inhibitory action and provide detailed, field-proven protocols for assessing their efficacy against several important enzyme classes, including kinases and aldose reductase. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

I. The Isothiazole Scaffold in Kinase Inhibition: Targeting the ATP-Binding Site

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The isothiazole and thiazole rings are adept at forming key interactions within the ATP-binding pocket of kinases, acting as bioisosteres for other aromatic systems and engaging in crucial hydrogen bonding.[1]

A. Featured Enzyme Target: Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is implicated in cell survival and proliferation.[2] Its constitutive activity makes it an attractive target for cancer therapy. Several thiazole-based compounds have been identified as potent Pim-1 inhibitors.[3]

Pim1_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Transcription & Translation Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylation Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Inhibitor Isothiazole/Thiazole Carboxylic Acid Derivative Inhibitor->Pim1 Inhibition

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of isothiazole/thiazole derivatives.

B. Protocol: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound (e.g., a this compound derivative) against Pim-1 kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the enzyme's activity.[1][3]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measures the newly synthesized ATP in a luciferase-based reaction, producing a luminescent signal.

  • Pim-1 Kinase (human, recombinant)

  • Pim-1 substrate peptide (e.g., S6Ktide)

  • ATP, high purity

  • Test Inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • 384-well white assay plates

Caption: Workflow for the in vitro Pim-1 kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a working solution of Pim-1 kinase in Kinase Buffer. The optimal concentration should be determined empirically but is typically in the low ng range per reaction.[1]

    • Prepare a substrate/ATP mixture in Kinase Buffer. The final concentration in the assay is typically 25 µM for the substrate peptide and 25 µM for ATP.

    • Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, dilute these solutions into Kinase Buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Protocol:

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted Pim-1 kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Parameter Typical Value Reference
Pim-1 concentration1-10 ng/reaction[1]
Substrate concentration25 µM[4]
ATP concentration25-500 µM[1][2]
Incubation Time60 minutes[1]

II. Targeting Metabolic Enzymes: Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. It catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications.[5] Naphtho[1,2-d]isothiazole acetic acid derivatives have been identified as a novel class of selective aldose reductase inhibitors, highlighting the potential of the isothiazole scaffold in targeting metabolic enzymes.[6]

A. The Polyol Pathway and Aldose Reductase Inhibition

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Reduction AldoseReductase Aldose Reductase (ALR2) NADP NADP+ AldoseReductase->NADP NADPH NADPH NADPH->AldoseReductase Fructose Fructose Sorbitol->Fructose Oxidation SorbitolDehydrogenase Sorbitol Dehydrogenase Inhibitor Isothiazole Carboxylic Acid Derivative Inhibitor->AldoseReductase Inhibition

Caption: The Polyol Pathway and the role of Aldose Reductase inhibitors.

B. Protocol: In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric method to determine the inhibitory activity of a test compound against aldose reductase. The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺ during the reduction of a substrate (DL-glyceraldehyde) by the enzyme.[7][8]

Principle: The rate of NADPH oxidation is proportional to the activity of aldose reductase. An inhibitor will decrease the rate of this reaction.

  • Rat lens or kidney homogenate (as a source of aldose reductase)

  • Phosphate buffer (0.067 M, pH 6.2)

  • NADPH solution

  • DL-glyceraldehyde solution (substrate)

  • Test Inhibitor (dissolved in a suitable solvent like DMSO or a methanol/DMF mixture)

  • UV-Vis Spectrophotometer

  • Enzyme Preparation:

    • Homogenize fresh or frozen rat lenses or kidneys in phosphate buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Use the resulting supernatant as the enzyme source.[8]

  • Assay Protocol:

    • In a quartz cuvette, prepare the reaction mixture containing:

      • Phosphate buffer

      • NADPH solution (final concentration typically 0.1 mM)

      • Enzyme preparation (supernatant)

      • Test inhibitor at various concentrations or vehicle control

      • Make up the volume with distilled water.

    • Incubate the mixture for a few minutes at room temperature.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate (final concentration typically 10 mM).[9]

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate of decrease in absorbance is proportional to the enzyme activity.

  • Calculate the rate of the reaction (ΔA₃₄₀/min) for the control and each inhibitor concentration.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Parameter Typical Value Reference
pH6.2[7][9]
NADPH concentration0.1 mM[9]
DL-glyceraldehyde10 mM[9]
Wavelength340 nm[7][8]

III. Concluding Remarks and Future Directions

The isothiazole and thiazole carboxylic acid scaffolds represent a rich source of novel enzyme inhibitors with significant therapeutic potential. The protocols detailed in this guide provide a robust framework for the in vitro characterization of such compounds against key enzyme targets in cancer and metabolic diseases. While the specific enzymatic interactions of this compound remain an area for future investigation, the methodologies presented here are directly applicable to its evaluation and to the broader exploration of isothiazole derivatives in drug discovery. Further studies, including cell-based assays and in vivo models, are essential next steps in elucidating the full therapeutic potential of this promising class of molecules.

References

  • Al-Sanea, M. M., Nasr, T. M., Bondock, S., Gawish, A. Y., & Mohamed, N. M. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 13(1), 1084.
  • Gulluni, F., De Luca, E., & Martini, M. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285.
  • Das-Evcimen, N., et al. (2007). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 297-300.
  • Mishra, A., et al. (2013). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Asian Pacific Journal of Tropical Biomedicine, 3(11), 899-904.
  • Momtaz, S., et al. (2015). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Journal of Basic and Clinical Physiology and Pharmacology, 26(5), 485-490.
  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]

  • Singh, A., et al. (2022). Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors.
  • Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597-610.
  • Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]

  • Reaction Biology. PIM1 Kinase Assay Service. [Link]

  • Janeček, M., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285.
  • Da Settimo, F., et al. (2005). Naphtho[1,2-d]isothiazole acetic acid derivatives as a novel class of selective aldose reductase inhibitors. Journal of Medicinal Chemistry, 48(16), 5136-5146.

Sources

Application Notes and Protocols for 4-hydroxyisothiazole-3-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Heterocycle in Advanced Materials

4-hydroxyisothiazole-3-carboxylic acid is a five-membered heterocyclic compound featuring a unique combination of functional groups: a carboxylic acid, a hydroxyl group, and an isothiazole ring.[1] While isothiazole derivatives have been extensively explored for their potent biological activities in pharmaceutical and agricultural applications, their potential in materials science remains a burgeoning field of investigation.[2][3][4] The inherent properties of the isothiazole ring, including its electronic characteristics and resistance to enzymatic degradation, make it an attractive building block for novel functional materials.[2][5][6]

This guide provides detailed application notes and protocols for researchers and scientists interested in exploring the use of this compound in two promising areas of materials science: as a surface modification agent for metal oxide nanoparticles and as a functional monomer for the synthesis of specialty polymers. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C4H3NO3S[1]
Molecular Weight 145.14 g/mol [1]
Appearance (Predicted) White to off-white solid
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 1[1]

Application 1: Surface Modification of Metal Oxide Nanoparticles for Enhanced Functionality

The carboxylic acid moiety of this compound provides a strong anchoring point for the functionalization of metal oxide surfaces, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). This surface modification can impart novel properties to the nanoparticles, including antimicrobial activity, enhanced dispersibility in polymer matrices, and altered electronic properties for catalytic or sensing applications. The isothiazole ring, a known biocide, can create a localized antimicrobial surface.[7]

Workflow for Surface Modification

G cluster_prep Preparation cluster_reaction Functionalization Reaction cluster_purification Purification and Isolation cluster_characterization Characterization start Disperse Metal Oxide Nanoparticles in Solvent mix Mix Nanoparticle Dispersion and Reagent Solution start->mix reagent Prepare Solution of this compound reagent->mix react Heat under Reflux with Stirring mix->react centrifuge Centrifuge to Separate Functionalized Nanoparticles react->centrifuge wash Wash with Solvent to Remove Unreacted Reagent centrifuge->wash dry Dry under Vacuum wash->dry ftir FTIR Spectroscopy dry->ftir tem Transmission Electron Microscopy (TEM) dry->tem tga Thermogravimetric Analysis (TGA) dry->tga

Caption: Workflow for the surface modification of metal oxide nanoparticles.

Experimental Protocol: Surface Functionalization of TiO₂ Nanoparticles

Materials:

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Degussa P25)

  • This compound

  • Anhydrous ethanol

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of TiO₂ Dispersion:

    • In a 250 mL three-neck round-bottom flask, add 1.0 g of TiO₂ nanoparticles to 100 mL of anhydrous ethanol.

    • Sonicate the mixture for 30 minutes to ensure a uniform dispersion of the nanoparticles.

  • Preparation of Ligand Solution:

    • In a separate beaker, dissolve 0.5 g of this compound in 50 mL of anhydrous ethanol. Gentle warming may be required to facilitate dissolution.

  • Functionalization Reaction:

    • Attach a condenser to the central neck of the round-bottom flask containing the TiO₂ dispersion.

    • Begin stirring the dispersion and introduce an inert atmosphere by purging with argon or nitrogen.

    • Add the this compound solution to the TiO₂ dispersion dropwise using an addition funnel.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12 hours with continuous stirring. This allows for the formation of a stable bond between the carboxylic acid and the TiO₂ surface.

  • Purification:

    • After cooling to room temperature, transfer the reaction mixture to centrifuge tubes.

    • Centrifuge at 8000 rpm for 15 minutes to pellet the functionalized nanoparticles.

    • Discard the supernatant, which contains unreacted this compound.

    • Re-disperse the nanoparticle pellet in 50 mL of fresh anhydrous ethanol and sonicate for 10 minutes.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of unbound ligand.

  • Drying:

    • After the final wash, dry the functionalized TiO₂ nanoparticles in a vacuum oven at 60 °C for 24 hours.

Characterization and Expected Results
TechniquePurposeExpected Outcome
FTIR Spectroscopy To confirm the presence of the organic ligand on the nanoparticle surface.Appearance of new characteristic peaks corresponding to the isothiazole ring and disappearance or shifting of the carboxylic acid C=O stretching vibration.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material grafted onto the nanoparticle surface.A weight loss step corresponding to the decomposition of the organic ligand at elevated temperatures.
Transmission Electron Microscopy (TEM) To visualize the morphology of the nanoparticles and confirm that no significant aggregation has occurred.Images showing well-dispersed nanoparticles with a thin organic layer potentially visible at high resolution.
Antimicrobial Assay To evaluate the biocidal activity of the functionalized nanoparticles.A zone of inhibition against common bacteria (e.g., E. coli, S. aureus) in an agar diffusion assay.

Application 2: Synthesis of Functional Polyesters with Pendant Isothiazole Moieties

The presence of both a carboxylic acid and a hydroxyl group on this compound allows it to act as an AB-type monomer for self-polycondensation, or as a co-monomer in polyester synthesis with other diols and diacids. The resulting polyester will have the isothiazole ring incorporated into its structure, potentially imparting biocidal, thermal, or specific electronic properties to the polymer.

Polymerization Strategy Diagram

G cluster_reactants Reactants cluster_process Polycondensation cluster_product Product monomerA This compound reaction Melt or Solution Polycondensation (High Temperature, Vacuum) monomerA->reaction monomerB Diol (e.g., Ethylene Glycol) monomerB->reaction monomerC Diacid (e.g., Adipic Acid) monomerC->reaction polymer Functional Polyester with Pendant Isothiazole Groups reaction->polymer

Caption: Strategy for synthesizing functional polyesters.

Experimental Protocol: Synthesis of a Copolyester

Materials:

  • This compound

  • Adipic acid

  • 1,4-Butanediol

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • High-boiling point solvent (for solution polymerization, e.g., diphenyl ether)

  • Methanol (for purification)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor:

    • To the glass reactor, add 14.6 g (0.1 mol) of adipic acid, 10.8 g (0.12 mol) of 1,4-butanediol (a 20% molar excess of the diol is used to compensate for loss during distillation), and 1.45 g (0.01 mol) of this compound.

    • Add the catalyst (e.g., 50 ppm of titanium(IV) butoxide) and a small amount of antioxidant.

  • Esterification:

    • Heat the reactor to 180-200 °C under a slow stream of nitrogen while stirring.

    • Water will be produced during the esterification reaction and should be collected in the distillation receiver.

    • Continue this step for 2-3 hours, or until the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 220-240 °C.

    • Slowly apply a vacuum (less than 1 mmHg) to remove the excess 1,4-butanediol and facilitate the increase in molecular weight.

    • Continue the reaction under vacuum for 3-4 hours. The viscosity of the reaction mixture will increase significantly.

  • Purification:

    • Cool the reactor and extrude the resulting polymer.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform or THF).

    • Precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.

    • Filter the precipitated polymer and dry it in a vacuum oven at 50 °C for 48 hours.

Characterization and Expected Results
TechniquePurposeExpected Outcome
¹H NMR and ¹³C NMR Spectroscopy To confirm the chemical structure of the polymer and the incorporation of the isothiazole monomer.Resonances corresponding to the protons and carbons of the adipic acid, 1,4-butanediol, and this compound units in the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.A chromatogram indicating the successful formation of a polymer with a specific number-average (Mn) and weight-average (Mw) molecular weight.
Differential Scanning Calorimetry (DSC) To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).Thermal transitions that are characteristic of the synthesized copolyester.
Antimicrobial Testing To assess the biological activity of the polymer.Inhibition of microbial growth on the surface of the polymer film.

Conclusion

This compound represents a versatile and underutilized building block for the development of advanced functional materials. The protocols detailed in this guide provide a starting point for researchers to explore its potential in surface modification and polymer synthesis. The unique combination of a robust heterocyclic ring with versatile functional groups opens up a wide range of possibilities for creating materials with tailored properties for a variety of applications, from antimicrobial coatings to specialty plastics. Further research into the synthesis of new derivatives and their incorporation into other material systems is highly encouraged.

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Hydroxy-1,2-thiazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Lis, A. M., & Pozdnyakov, V. P. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.
  • ResearchGate. (n.d.). Scheme 3: Synthesis of thiazole carboxylic acid 3a and 3b via based-catalysed. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1194-1215.
  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • Sasane, N. A., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity. [Link]

  • Wang, M., et al. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 11(43), 26655–26663. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. [Link]

  • PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. [Link]

  • MDPI. (2024). Surface Modification of Hydroxyapatite Coating for Enhanced Antibiotic Therapy. Materials, 17(8), 1805. [Link]

  • PubMed. (2023). Calcite Surfaces Modified with Carboxylic Acids (C2 to C18): Layer Organization, Wettability, Stability, and Molecular Structural Properties. Langmuir, 39(42), 14840–14852. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxyisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyisothiazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A low yield is the most frequent challenge in multi-step organic synthesis, especially when constructing heterocyclic systems. The cause can usually be traced to one or more of the following factors. A systematic approach is the most effective way to troubleshoot this issue.[1]

Primary Causes & Corrective Actions:

  • Purity of Reagents and Solvents: This is the most critical starting point. Impurities in your starting materials (e.g., β-ketoesters, thioamides) or solvents can introduce competing side reactions or inhibit the primary reaction pathway.[1][2]

    • Action: Verify the purity of all starting materials using NMR or melting point analysis. Use freshly purified or high-purity anhydrous solvents, especially for moisture-sensitive steps.[2][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are pivotal.

    • Temperature: Isothiazole ring formation often requires specific temperature ranges for cyclization and subsequent aromatization. Too low, and the reaction may stall; too high, and you risk decomposition of the product or starting materials.[1][3]

    • Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction once the starting material is consumed to prevent the formation of degradation byproducts.[3] Leaving a reaction overnight without prior small-scale trials can sometimes lead to product decomposition.[4]

    • Action: Run a series of small-scale experiments to systematically optimize temperature and reaction time.

  • Atmospheric Moisture and Oxygen: Many reagents used in heterocyclic synthesis, such as strong bases (e.g., NaH, LDA) or organometallics, are highly sensitive to air and moisture. The precursors themselves can also be prone to oxidation.[1]

    • Action: If using air-sensitive reagents, ensure all glassware is flame- or oven-dried.[3] Conduct the reaction under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Inefficient Mixing: In heterogeneous reactions (e.g., a solid base in a liquid), poor stirring can lead to localized concentration gradients and reduced reaction rates.[1]

    • Action: Ensure the stir rate is sufficient to maintain a homogenous suspension. For viscous reaction mixtures, consider mechanical stirring.

  • Product Loss During Workup and Purification: Significant amounts of the target compound can be lost during extraction and purification steps.[3]

    • Action: When performing aqueous workups, ensure you are extracting with the appropriate solvent multiple times (e.g., 3x rinses). Back-extract the combined aqueous layers to recover any dissolved product. When purifying carboxylic acids, be mindful of the pH to ensure the compound is in its neutral, organic-soluble form during extraction.[5][6]

Troubleshooting Summary Table

Observed Issue Potential Cause Recommended Action Analytical Checkpoint
Low Yield Impure Starting MaterialsRe-purify starting materials; use fresh, high-purity reagents.NMR, GC-MS, or Melting Point of starting materials.
Incorrect Temperature/TimeRun small-scale optimization reactions at different temperatures and monitor over time.TLC or LC-MS to track starting material consumption and product formation.
Moisture/Air SensitivityFlame-dry glassware; use anhydrous solvents; run under an inert (N₂/Ar) atmosphere.Check for reagent decomposition (e.g., color change).
Product DecompositionQuench the reaction as soon as it is complete; avoid excessive heat during workup.TLC or LC-MS to check for new, unidentified spots over time.
Loss During WorkupAdjust pH carefully during extraction; perform multiple extractions; rinse all glassware.Analyze aqueous layers by LC-MS to quantify product loss.

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_check Assess Reagent & Solvent Purity start->reagent_check conditions_check Verify Reaction Conditions (Temp, Time, Conc.) reagent_check->conditions_check Purity OK purify_reagents Purify Reagents/ Use Anhydrous Solvents reagent_check->purify_reagents Impure atmosphere_check Ensure Inert Atmosphere (if required) conditions_check->atmosphere_check Conditions OK optimize_conditions Systematically Optimize Reaction Parameters conditions_check->optimize_conditions Suboptimal workup_check Review Workup & Purification atmosphere_check->workup_check Atmosphere OK improve_inert Improve Inert Atmosphere Technique atmosphere_check->improve_inert Inadequate modify_workup Modify Extraction/ Purification Method workup_check->modify_workup Losses Detected success Yield Improved workup_check->success Procedure OK purify_reagents->reagent_check optimize_conditions->success improve_inert->atmosphere_check modify_workup->success

Caption: A decision tree for systematically troubleshooting low reaction yields.

Q2: I'm observing multiple spots on my TLC, and my final product is impure. How can I effectively purify this compound?

The presence of multiple spots indicates side reactions or incomplete conversion. The purification of a carboxylic acid like this one primarily relies on exploiting its acidic nature.

Common Impurities:

  • Unreacted Starting Materials: Neutral or basic precursors.

  • Side Products: Isomeric byproducts (e.g., from alternative cyclization pathways) or condensation byproducts.[2]

Step-by-Step Purification Protocol:

  • Initial Workup: After quenching the reaction, remove the reaction solvent under reduced pressure.

  • Acid-Base Extraction: This is the most effective method for separating carboxylic acids from neutral or basic impurities.[5][6]

    • Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Extract the organic solution with a basic aqueous solution (e.g., 1M NaHCO₃ or 1M Na₂CO₃). The this compound will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

    • Expert Tip: Repeat the aqueous extraction 2-3 times to ensure complete transfer of the acid. The pH of the aqueous layer should be at least two units above the pKa of the carboxylic acid.[5]

  • Isolation of the Pure Acid:

    • Combine the aqueous layers and wash once with fresh organic solvent to remove any lingering neutral impurities.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 1M HCl or H₂SO₄) while stirring in an ice bath. The target compound will protonate and precipitate out of the solution as it becomes water-insoluble.

    • Expert Tip: Acidify to a pH at least two units below the pKa to ensure complete protonation and precipitation.[5]

  • Final Purification:

    • Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

    • For highest purity, recrystallize the solid product from a suitable solvent system (e.g., ethanol/water, toluene).

Purification Workflow Diagram

start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with Aqueous Base (e.g., 1M NaHCO₃) dissolve->extract organic_layer Organic Layer: Neutral/Basic Impurities extract->organic_layer Separate Layers aqueous_layer Aqueous Layer: Product as Carboxylate Salt extract->aqueous_layer acidify Acidify Aqueous Layer with 1M HCl (ice bath) aqueous_layer->acidify precipitate Product Precipitates acidify->precipitate filter Collect by Filtration precipitate->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize final_product Pure Product recrystallize->final_product

Caption: Standard acid-base extraction workflow for purifying carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

While multiple routes exist for isothiazole synthesis, a common strategy involves the construction of the C-C-N-S-C backbone followed by cyclization.[7] A plausible and effective approach starts from ethyl 3-amino-3-thioxopropanoate (a thioamide derivative) and an α-halo carbonyl compound.

General Synthetic Pathway:

  • Condensation: Reaction of ethyl 3-amino-3-thioxopropanoate with an appropriate α,α-dihaloacetyl derivative (e.g., ethyl 2,2-dichloroacetoacetate). This condensation forms the key intermediate containing all the necessary atoms for the isothiazole ring.

  • Cyclization: The intermediate undergoes intramolecular cyclization, often promoted by a base or heat, to form the isothiazole ring. In this step, the sulfur atom attacks one of the carbon atoms bearing a halogen, and the nitrogen atom attacks the carbonyl carbon, followed by elimination to form the heterocyclic core.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.

  • Tautomerization: The resulting molecule exists predominantly as the 4-hydroxyisothiazole tautomer.

Synthetic Pathway Overview

G A Ethyl 3-amino-3-thioxopropanoate + Dihaloacetyl derivative B Condensation Intermediate A->B Condensation C Cyclization (Isothiazole Ring Formation) B->C D Ethyl 4-hydroxyisothiazole-3-carboxylate C->D E Ester Hydrolysis (Acid or Base) D->E F This compound E->F

Caption: A generalized synthetic scheme for this compound.

Q2: What are the critical safety precautions I should take during this synthesis?

Safety is paramount in any chemical synthesis. For this specific target, be aware of:

  • Thionyl Chloride (SOCl₂): If used (e.g., for converting the carboxylic acid to an acid chloride for further derivatization), it is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gas.[8][9] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, goggles, lab coat), and have a quenching solution (e.g., sodium bicarbonate) nearby.

  • Strong Acids & Bases: The synthesis and purification steps often involve concentrated acids (HCl, H₂SO₄) and strong bases. These are corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Solvents: Use organic solvents in a fume hood to avoid inhaling vapors. Be aware of their flammability.

  • Unknown Compounds: Treat all intermediates and final products as potentially toxic. Avoid inhalation, ingestion, and skin contact.

Q3: How do I confirm the identity and purity of my final product?

A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the proton on the isothiazole ring (at the 5-position) and the hydroxyl proton. The carboxylic acid proton is often broad or may exchange with solvent.

    • ¹³C NMR: Will show the characteristic chemical shifts for the carbons in the isothiazole ring and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the O-H (broad, for both hydroxyl and carboxylic acid), C=O (carbonyl), and C=N/C=C bonds within the heterocyclic ring.

References

  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.

  • 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS | Science topic.

  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.

  • What are some common causes of low reaction yields? Reddit r/Chempros.

  • Isothiazole synthesis. Organic Chemistry Portal.

  • Synthesis of Isothiazole. ChemicalBook.

  • Processes for preparing thiazole carboxylic acids. Google Patents (US3274207A).

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate.

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate.

  • Purification of carboxylic acids by chemical treatment and distillation. Google Patents (US3709795A).

  • Process for purification of carboxylic acids. Google Patents (US5387713A).

  • How can I purify carboxylic acid? ResearchGate.

  • Synthetic uses of thionyl chloride. Semantic Scholar.

  • Reaction of nucleosides with thionyl chloride; Preparation of the deoxy derivatives of cytidine and adenosine. ResearchGate.

Sources

Technical Support Center: Purification of Crude 4-Hydroxyisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4-hydroxyisothiazole-3-carboxylic acid via recrystallization. Isothiazole derivatives are crucial heterocyclic scaffolds in medicinal chemistry, valued for their diverse biological activities, including anti-inflammatory, antiviral, and fungicidal properties.[1][2][3][4] Achieving high purity of intermediates like this compound is a critical step in the synthesis of advanced analogues and active pharmaceutical ingredients (APIs).

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[5][6] It leverages differences in solubility between the target compound and impurities in a chosen solvent system to selectively isolate the desired material in a highly ordered, crystalline form.[5][6] This document addresses common challenges and frequently asked questions to ensure a successful and efficient purification process.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My crude this compound is not dissolving, even in hot solvent. What's wrong?

Answer:

This issue typically stems from two primary causes: an inappropriate solvent choice or an insufficient volume of solvent.

  • Causality—Solvent Choice: The principle of "like dissolves like" is fundamental to solvent selection.[7] this compound is a polar molecule, containing a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a heteroaromatic ring system capable of hydrogen bonding. Therefore, it requires a polar solvent for effective dissolution.[7][8] Nonpolar solvents like hexanes or toluene will be ineffective.

  • Causality—Solvent Volume: For a successful recrystallization, the goal is to create a saturated solution at the solvent's boiling point. If too little solvent is used, the compound will not fully dissolve.

Solutions:

  • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Good starting points for polar heterocyclic acids include water, ethanol, methanol, or solvent mixtures such as ethanol/water or acetone/water.[8][9][10]

  • Increase Solvent Volume: Add the selected solvent in small increments (e.g., 1-2 mL at a time) to the boiling suspension, allowing time for dissolution after each addition. The objective is to use the minimum amount of hot solvent required to just dissolve the solid, as this maximizes the recovery of the purified compound upon cooling.[11][12]

  • Consider a Binary Solvent System: If a single solvent proves inadequate, a binary (two-solvent) system can be highly effective.[8] This involves dissolving the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (turbid). A slight addition of the "good" solvent will clear the turbidity, and upon slow cooling, crystals should form. Common pairs include ethanol/water and acetone/water.[8][9]

Question 2: The compound separated as an oil, not as crystals. How can I fix this?

Answer:

This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point, or when the melting point is significantly depressed by impurities.[13][14] The resulting liquid is a supersaturated, supercooled liquid phase of your compound.

Solutions:

  • Reheat and Dilute: Place the flask back on the heat source and reheat until the oil fully redissolves into the solution.

  • Add More Solvent: Add a small amount of additional hot solvent (10-20% of the total volume used) to lower the saturation concentration.[11][13][14] This ensures that the compound will begin to crystallize at a lower temperature, hopefully below its melting point.

  • Reduce Cooling Rate: Allow the flask to cool much more slowly. Insulating the flask with glass wool or a beaker of hot water can promote the formation of an ordered crystal lattice instead of an amorphous oil.

  • Induce Nucleation: As the solution cools, vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[11] The microscopic scratches on the glass provide nucleation sites where crystal growth can begin.

Question 3: After cooling the solution, no crystals have formed. What should I do?

Answer:

The absence of crystal formation indicates that the solution is not yet supersaturated at the current temperature. This is most commonly caused by using an excessive amount of solvent.[12][13]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to scratch the inner walls of the flask. This can often initiate crystal growth.[11][14]

    • Seed Crystals: If available, add a single, tiny crystal of the pure this compound to the solution.[11][14] A seed crystal provides a pre-existing template for molecules to deposit onto, bypassing the initial nucleation energy barrier.

  • Concentrate the Solution: If induction methods fail, gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume). This increases the concentration of the compound. Allow the more concentrated solution to cool slowly again.[13][14]

  • Utilize Lower Temperatures: Once the solution has cooled to room temperature without crystal formation, place it in an ice-water bath.[11] The significantly lower temperature will decrease the compound's solubility and should promote crystallization. Note: Rapid cooling in an ice bath should only be done after slow cooling to room temperature has failed, as it can sometimes trap impurities.

Question 4: My final product has a low yield and is still colored. How can I improve this?

Answer:

These are two separate issues that can be addressed with procedural refinements.

  • Low Yield: This is often a consequence of using too much solvent, not cooling the solution sufficiently before filtration, or using too much (or warm) solvent to wash the crystals.[11][12][14]

  • Colored Product: This indicates the presence of highly colored impurities that co-crystallize with your product.

Solutions:

  • For Low Yield:

    • Adhere strictly to using the minimum required volume of boiling solvent.[12]

    • Ensure the flask has cooled completely to room temperature and, if necessary, in an ice bath before collecting the crystals via vacuum filtration.

    • Wash the collected crystals on the filter funnel with a very small amount of ice-cold recrystallization solvent.[6][12] Using cold solvent minimizes the redissolving of your purified product.

  • For Colored Impurities:

    • After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution.

    • Keep the solution hot and swirl it for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[13]

    • Allow the clarified, hot filtrate to cool slowly as you would normally.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which your target compound is highly soluble when hot but has low solubility when cold.[7][8] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after filtration).[8]

For this compound, its polar functional groups suggest that polar solvents are the best starting point.[15] A systematic approach is recommended:

  • Literature Search: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this or structurally similar compounds.[8]

  • Small-Scale Screening: Test the solubility of a small amount of your crude material (~50 mg) in ~1 mL of various candidate solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) at both room temperature and at their boiling points.[8] This empirical test is the most reliable way to identify a suitable solvent or solvent pair.

Q2: How does the pH of an aqueous solvent system affect the purification?

The solubility of this compound is highly dependent on pH.[16]

  • In Basic Conditions (High pH): The carboxylic acid group will be deprotonated to form a carboxylate salt (-COO⁻). This salt is an ion and will be significantly more soluble in aqueous solutions than the neutral acid form.[17] Recrystallization will likely fail under these conditions as the compound will remain dissolved.

  • In Acidic Conditions (Low pH): The compound will remain in its protonated, neutral form. Its solubility will be governed by its intrinsic properties in the solvent.[17][18]

Therefore, for recrystallization, you should use neutral solvents or ensure the pH of an aqueous system is kept neutral or acidic to prevent salt formation and ensure the compound will crystallize upon cooling.

Q3: What analytical methods are appropriate for assessing the purity of the final product?

A combination of methods provides the most complete picture of purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and distinct melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range. Compare your experimental value to the literature value.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, providing a precise percentage purity value.[19]

    • Thin-Layer Chromatography (TLC): A rapid and inexpensive qualitative technique to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and detect the presence of any remaining impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: What are the key safety precautions when handling isothiazole derivatives and solvents?

Always prioritize safety in the laboratory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.[20]

  • Ventilation: Conduct all operations within a certified chemical fume hood to avoid inhaling solvent vapors or fine powders.

  • Handling Isothiazoles: Isothiazole and its derivatives can be irritants to the skin and eyes.[20] Avoid direct contact.

  • Solvent Safety: Many organic solvents are flammable. Keep them away from ignition sources like open flames or hot plates with exposed heating elements.[20] Ensure all heating is done using a steam bath, water bath, or heating mantle.

Experimental Protocol & Data

Standard Recrystallization Protocol

This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on preliminary screening tests.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 10 mL of the chosen solvent (e.g., 9:1 ethanol:water) and heat the mixture to a gentle boil with stirring. Continue to add solvent dropwise until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg of activated charcoal. Reheat the mixture to boiling for 2 minutes.

  • (Optional) Hot Filtration: To remove charcoal or insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a minimal amount (2-3 mL) of ice-cold solvent.

  • Drying: Allow the crystals to air-dry on the filter paper for several minutes under vacuum. Then, transfer the solid to a watch glass to dry completely.

Data Reference Table
ParameterGuideline ValueRationale
Crude Material 1.0 gStarting quantity for protocol.
Solvent System Ethanol/Water (9:1 v/v)A common polar solvent pair suitable for polar acids.
Initial Solvent Vol. 10 mLA starting point to form a slurry.
Final Hot Solvent Vol. ~15-20 mL (variable)Use the minimum volume needed for complete dissolution at boiling.
Cooling Method Slow cooling to RT, then ice bathSlow cooling promotes large, pure crystals; ice bath maximizes yield.[6]
Wash Solvent Vol. 2-3 mL (ice-cold)Minimizes loss of purified product.[12]
Expected Yield 70-85%Typical recovery range; losses are due to solubility and transfers.
Purity Assessment Melting Point, HPLC, NMRConfirms identity and quantifies purity.

Visual Workflow and Logic Diagrams

Recrystallization Workflow

The following diagram illustrates the standard experimental procedure for recrystallization.

G cluster_prep Preparation & Dissolution cluster_purify Impurity Removal (Optional) cluster_crystal Crystallization & Isolation A Crude Solid in Flask B Add Solvent & Heat to Boiling A->B C Solid Dissolves Completely B->C D Add Activated Charcoal (for colored impurities) C->D If solution is colored F Slow Cooling to Room Temp C->F Cool Solution E Hot Filtration D->E E->F Cool Filtrate G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path to solving common recrystallization problems.

G Problem What is the issue? Oiling Compound 'Oiled Out' Problem->Oiling Liquid forms NoCrystals No Crystals Formed Problem->NoCrystals Solution clear LowYield Yield is Poor / Product Lost Problem->LowYield Product recovered Sol_Oiling1 Reheat to Dissolve Oil Oiling->Sol_Oiling1 Sol_NoCry1 Scratch Flask / Add Seed Crystal NoCrystals->Sol_NoCry1 Sol_Yield1 Use Minimum Hot Solvent LowYield->Sol_Yield1 During dissolution Sol_Yield2 Ensure Thorough Cooling LowYield->Sol_Yield2 Before filtering Sol_Yield3 Wash with Minimal ICE-COLD Solvent LowYield->Sol_Yield3 During washing Sol_Oiling2 Add More Hot Solvent Sol_Oiling1->Sol_Oiling2 Sol_Oiling3 Cool Slowly / Scratch Sol_Oiling2->Sol_Oiling3 Sol_NoCry2 Boil Off Some Solvent Sol_NoCry1->Sol_NoCry2 If scratching fails Sol_NoCry3 Cool in Ice Bath Sol_NoCry2->Sol_NoCry3 Then cool again

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Zhang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4729. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Unknown. (n.d.). Common Solvents for Crystallization. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • Balandina, A. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(21), 3935-3968. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Xu, X. L., & Liu, F. (2014). Crystal Growth Due to Recrystallization upon Annealing Rapid Solidification Microstructures of Deeply Undercooled Single Phase Alloys Quenched before Recalescence. Crystal Growth & Design, 14(5), 2261-2267. [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Khan, W., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medical & Analytical Chemistry International Journal, 3(2). [Link]

  • Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Peltonen, L., et al. (2001). The effect of different pH-adjusting acids on the aqueous solubility of a new lipophilic drug, finrozole. Journal of Pharmacy and Pharmacology, 53(10), 1357-1362. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • A. F. Martins, et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(8), 2291. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?[Link]

  • Zhang, S., et al. (2018). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 10(4), 205. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(12), 5023-5036. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • Xiong, L., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 12(15), 9322-9330. [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of North Texas Libraries. [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Borman, P., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Queen's University. (2023). Solubility of Organic Compounds. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 796-810. [Link]

  • Mohammadian, E., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 11(4), 701-714. [Link]

  • Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. [Link]

  • Szabó, R., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Journal of Pharmaceutical and Biomedical Analysis, 233, 115456. [Link]

Sources

Side reactions to avoid in the synthesis of 4-hydroxyisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Hydroxyisothiazole-3-carboxylic Acid

Document ID: TSC-HTZ-4301 Revision: 1.0 Last Updated: January 13, 2026

Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block

Welcome to the technical support guide for the synthesis of this compound. This molecule represents a valuable scaffold in medicinal chemistry and materials science. However, its synthesis is not without challenges. The inherent reactivity of the precursors and intermediates can lead to a variety of side reactions, significantly impacting yield and purity.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize this synthesis. We will move beyond simple procedural steps to explore the mechanistic underpinnings of common side reactions and offer robust, validated strategies to mitigate them.

Core Synthetic Strategy: A Mechanistic Overview

A common and effective route to the 4-hydroxyisothiazole core involves the cyclization of an activated β-keto ester derivative. A plausible and versatile starting material is diethyl 2-amino-3-oxobutane-1,4-dioate, which can be reacted with a suitable sulfur electrophile, such as thionyl chloride (SOCl₂) or a related reagent, to construct the isothiazole ring. The reaction proceeds through the formation of a sulfenyl chloride intermediate which then undergoes intramolecular cyclization. Subsequent hydrolysis of the ester groups yields the target carboxylic acid.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Phase 1: Ring Formation cluster_1 Phase 2: Hydrolysis A Diethyl 2-amino-3-oxobutane-1,4-dioate C Intermediate: N-Sulfinyl Imine A->C Reaction B Sulfur Electrophile (e.g., SOCl₂) B->C Reagent D Cyclization via Enolate Attack C->D Intramolecular Rearrangement E Ethyl 4-Hydroxyisothiazole-3-carboxylate D->E Tautomerization & Aromatization G This compound E->G Saponification F Base or Acid Hydrolysis F->G Conditions

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My yield of the target compound is significantly lower than expected, and I'm isolating a complex mixture of byproducts. What is the likely cause?

A1: Low yields are often attributable to competing side reactions stemming from the high reactivity of the β-keto ester starting material and the cyclization intermediates. The primary culprits are typically intermolecular condensation and thiazole isomer formation.

Potential Cause 1: Intermolecular Self-Condensation

The β-keto ester starting material, particularly its enamine form, can undergo self-condensation under basic or even neutral conditions, leading to dimeric or polymeric tars. This is especially prevalent if the cyclization-inducing reagent is added too slowly or at an insufficient concentration, allowing the starting material to react with itself.

Mitigation Strategy:

  • Controlled Reagent Addition: Add the sulfur electrophile (e.g., thionyl chloride) to the solution of the β-keto ester, rather than the reverse. This ensures the electrophile is always in excess relative to the nucleophilic starting material being added, favoring the desired intramolecular reaction.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -10 °C) during the addition of the sulfur reagent to decrease the rate of intermolecular side reactions.

Potential Cause 2: Thiazole Isomer Formation

Depending on the specific reagents and reaction conditions, formation of the isomeric 4-hydroxythiazole-5-carboxylic acid can occur. This happens when the cyclization involves the alternative nucleophilic carbon of the β-dicarbonyl system. Three-component reactions involving enaminoesters, sulfur, and other reagents are known to sometimes yield mixtures of thiazole and isothiazole isomers.[1][2]

Mitigation Strategy:

  • Choice of Sulfur Reagent: The use of reagents like thionyl chloride or chlorosulfonyl isocyanate strongly directs the initial N-S bond formation, which is critical for regioselective isothiazole synthesis.

  • Reaction Conditions: Carefully screen solvents and bases. Aprotic solvents like THF or dioxane often provide better selectivity than protic solvents. The choice of base can also influence the equilibrium of intermediates.[3]

G Start β-Keto Enamine Intermediate DesiredPath Intramolecular Attack at C4 Carbon Start->DesiredPath Desired Pathway SidePath Intermolecular Self-Condensation Start->SidePath Side Reaction 1 ThiazolePath Alternative Cyclization (Thiazole Formation) Start->ThiazolePath Side Reaction 2 Isothiazole 4-Hydroxyisothiazole Product DesiredPath->Isothiazole Polymer Dimeric/Polymeric Byproducts SidePath->Polymer Thiazole Isomeric Thiazole Byproduct ThiazolePath->Thiazole

Caption: Competing reaction pathways during isothiazole synthesis.

Q2: During the hydrolysis step, I observe significant decarboxylation. How can I preserve the C3-carboxylic acid group?

A2: The isothiazole ring, particularly when activated by a 4-hydroxy group, can be susceptible to decarboxylation under harsh hydrolytic conditions (strong acid or base at elevated temperatures).

Mechanism of Decarboxylation: The 4-hydroxy group can tautomerize to the keto form (isothiazol-4-one). In this form, the C3-carboxylic acid is β to a carbonyl group, making it susceptible to decarboxylation via a cyclic transition state, especially upon protonation of the ring nitrogen or carbonyl oxygen.

Mitigation Strategy:

  • Milder Hydrolysis Conditions: Opt for milder conditions for saponification. Using a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and minimizes decarboxylation compared to NaOH or KOH at reflux.

  • Enzymatic Hydrolysis: For highly sensitive substrates, consider enzymatic hydrolysis using a lipase, which operates under neutral pH and ambient temperature, offering excellent functional group tolerance.

  • Stepwise Approach: Synthesize and isolate the ethyl 4-hydroxyisothiazole-3-carboxylate ester first. Purify it thoroughly before proceeding to the hydrolysis step. This ensures that any impurities that might catalyze decomposition are removed.

Parameter Harsh Conditions (High Risk) Mild Conditions (Recommended) Effect on Side Reactions
Base NaOH / KOHLiOH / Na₂CO₃Stronger bases can promote ring-opening and decarboxylation.
Temperature Reflux ( > 60°C)0°C to Room TempHigher temperatures provide the activation energy for decarboxylation.
Solvent Purely aqueous or alcoholicTHF/H₂O, Dioxane/H₂OCo-solvents can improve solubility and allow for lower reaction temperatures.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 4-Hydroxyisothiazole-3-carboxylate

This protocol is designed to minimize intermolecular condensation and favor the desired cyclization.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a nitrogen inlet, a thermometer, and a dropping funnel, dissolve diethyl 2-amino-3-oxobutane-1,4-dioate (1.0 eq) in anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the solution to -10 °C using an acetone/dry ice bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -5 °C. Causality Note: Slow, controlled addition is critical to prevent localized heating and self-condensation of the starting material.

  • Reaction: Stir the reaction mixture at -10 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ester.

Protocol 2: Mild Saponification to this compound

This protocol is optimized to prevent decarboxylation.

  • Dissolution: Dissolve the purified ethyl 4-hydroxyisothiazole-3-carboxylate (1.0 eq) from the previous step in a mixture of THF and water (3:1 ratio).

  • Base Addition: Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Acidification: Once complete, cool the mixture to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. Self-Validation Note: The product should precipitate upon acidification. If it remains in solution, it may indicate incomplete reaction or formation of a more soluble byproduct.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Frequently Asked Questions (FAQs)

Q: What is the stability of the final this compound product? A: The compound is generally stable as a solid at room temperature when protected from light and moisture. In solution, particularly at non-neutral pH, it may be susceptible to slow degradation or decarboxylation over time. For long-term storage, keeping it as a solid in a desiccator at ≤ 4 °C is recommended.

Q: My final product has a persistent yellow or brown color. What is the source of this impurity? A: The color may arise from trace amounts of polymeric byproducts formed during the cyclization step or from slight decomposition. If standard purification methods like recrystallization or filtration fail to remove the color, a final wash with a small amount of cold diethyl ether or treatment with activated carbon can sometimes be effective.

Q: Which analytical techniques are best for confirming the structure and purity of the final product? A: A combination of techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • LC-MS: To confirm the molecular weight and assess purity.

  • FT-IR: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O bands.

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77-82. [Link]

  • Meher, S. K., et al. (2024). KOH Mediates a Reaction of Dithioester and Aryl Acetonitrile to Provide 3-Hydroxy-4,5-disubstituted Isothiazoles. The Journal of Organic Chemistry. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link]

  • Rakitin, O. A. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10). [Link]

  • Zvilichovsky, G., & David, M. (1983). Cyclic β-keto esters: Synthesis and reactions. Journal of the Chemical Society, Perkin Transactions 1, 11-14. [Link]

Sources

Stability of 4-hydroxyisothiazole-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-hydroxyisothiazole-3-carboxylic acid. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability challenges with this compound during their experiments. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: My assay involving this compound is showing inconsistent results. Could the stability of the compound be a factor?

A1: Absolutely. Inconsistent assay results are a common indicator of compound instability. This compound, like many heterocyclic compounds, can be susceptible to degradation under certain experimental conditions, particularly variations in pH. We recommend performing a forced degradation study to assess its stability in your specific assay buffer and conditions.

Q2: I need to dissolve this compound for my experiments. What is the recommended solvent and storage condition to minimize degradation?

A2: For initial stock solutions, we recommend using a high-quality aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or lower and protected from light. For aqueous working solutions, it is crucial to prepare them fresh before each experiment and to be mindful of the pH. Based on the general stability of isothiazole derivatives, slightly acidic to neutral pH (around 4-7) is likely to be the most stable range.[1]

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

A3: Under acidic conditions , the primary degradation pathway for similar heterocyclic carboxylic acids is often decarboxylation.[2][3] This involves the loss of the carboxylic acid group as carbon dioxide. The stability of the isothiazole ring itself is generally higher in acidic media.[1]

Under basic conditions , the isothiazole ring is more susceptible to degradation.[1] Potential pathways include hydrolysis of the isothiazole ring, which can lead to ring-opening and the formation of various degradation products. The presence of the hydroxyl group at the 4-position may also influence the degradation pathway.

Troubleshooting Guide: Stability of this compound

This guide will help you identify and resolve common stability issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Loss of compound potency over time in aqueous solution. pH-dependent degradation. Isothiazole rings are generally more susceptible to degradation in basic conditions.[1]Buffer your aqueous solutions to a slightly acidic or neutral pH (4-7). Prepare fresh working solutions for each experiment. Conduct a pH stability study to determine the optimal pH range for your specific application.
Appearance of unknown peaks in HPLC or LC-MS analysis. Degradation of the parent compound. These new peaks likely represent degradation products.Perform a forced degradation study under acidic, basic, and oxidative conditions to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[4]
Precipitation of the compound from the solution. Poor solubility or pH-dependent solubility. The carboxylic acid and hydroxy functional groups can lead to changes in solubility with pH.Use a co-solvent (e.g., a small percentage of DMSO or ethanol) in your aqueous buffer. Ensure the pH of the solution is appropriate for maintaining solubility.
Inconsistent biological activity in cell-based assays. Reaction with media components or cellular metabolism. The compound may be unstable in the complex environment of cell culture media or be metabolized by cells.Assess the stability of the compound in your specific cell culture media over the time course of your experiment. Analyze for the parent compound and potential metabolites.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic, basic, and oxidative stress conditions. This is a crucial step in developing a stability-indicating analytical method.[4][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • HPLC or LC-MS/MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate both solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate both solutions at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Note: Degradation in basic conditions can be rapid.[1]

    • At each time point, take an aliquot, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, take an aliquot and dilute with mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: pH Stability Profile of this compound

Objective: To determine the optimal pH range for the stability of this compound in aqueous solutions.

Materials:

  • This compound stock solution (1 mg/mL in methanol or acetonitrile)

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer to achieve a final concentration of approximately 10 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples immediately by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH to determine the pH-rate profile.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under different pH conditions based on known chemistry of related heterocyclic compounds.

Caption: Potential degradation pathways of this compound.

References

  • Barman, B. N., & Preston, D. R. (1992). The effects of pH on the degradation of isothiazolone biocides. Industrial & Engineering Chemistry Research, 31(8), 2055-2059.
  • Brown, E. V., & Plasz, A. C. (1969). The Decarboxylation of Picolinic Acid and its N-Oxide. Journal of Heterocyclic Chemistry, 6(4), 543-547.
  • Cativiela, C., & García, J. I. (1997). Decarboxylation of Heterocyclic Carboxylic Acids.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(2), 30-37.
  • Bakavoli, M., et al. (2007). Synthesis and Anticonvulsant Activity of New 4,5-Disubstituted Isothiazole Derivatives. Archiv der Pharmazie, 340(12), 657-661.
  • Potkin, V. I., & Kletskov, A. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 1011-1033.
  • Singh, R., & Sharma, P. K. (2013). A review on isothiazole and its derivatives of pharmaceutical importance. Journal of Chemical and Pharmaceutical Research, 5(12), 60-66.
  • Hogg, D. R. (1985). Isothiazoles. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 381-429). Pergamon.
  • Karia, F. D., & Shah, A. K. (2013). Development and validation of a stability-indicating HPLC method for the determination of lornoxicam and paracetamol in combined dosage form. Indian Journal of Pharmaceutical Sciences, 75(4), 442-447.
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical agent: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 1-14.
  • Ermer, J. (2001). The use of forced degradation studies in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-765.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Acylation of 4-Hydroxyisothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the N-acylation of 4-hydroxyisothiazole. Drawing from established chemical principles and practical experience, this document provides a comprehensive overview of the reaction, troubleshooting strategies for common experimental hurdles, and detailed protocols to facilitate successful and optimized outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting an acylating agent for the N-acylation of 4-hydroxyisothiazole?

Choosing the appropriate acylating agent is a critical first step and is dictated by the desired acyl group and the overall reactivity of the system. The most commonly employed agents include:

  • Acyl Halides (e.g., Acetyl Chloride): These are highly reactive electrophiles that facilitate rapid acylation. Their high reactivity, however, can sometimes lead to a lack of selectivity and the formation of side products. A base is required to neutralize the hydrohalic acid byproduct.[1]

  • Acid Anhydrides (e.g., Acetic Anhydride): Offering a good balance of reactivity and handling, acid anhydrides are a popular choice. They are generally less reactive than acyl chlorides, which can improve selectivity. A base is also typically employed in these reactions.

  • Carboxylic Acids: To be used as acylating agents, carboxylic acids require activation with a coupling agent, such as a carbodiimide (e.g., DCC, EDC). This method is milder and is often preferred when working with sensitive substrates to avoid harsh reaction conditions.[2][3]

Q2: How does the choice of base influence the outcome of the N-acylation reaction?

The base plays a dual role in N-acylation reactions: it neutralizes the acidic byproduct and can also act as a catalyst.[4] Key considerations for base selection include:

  • Nucleophilicity: Non-nucleophilic bases, such as diisopropylethylamine (DIPEA), are often preferred to prevent the base itself from competing with the 4-hydroxyisothiazole as a nucleophile.

  • Strength: The basicity should be sufficient to deprotonate the nitrogen of the isothiazole, enhancing its nucleophilicity, and to neutralize the acid generated during the reaction.

  • Solubility: The chosen base should be soluble in the reaction solvent to ensure a homogeneous reaction mixture.

Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine.

Q3: What solvents are recommended for this reaction, and what is the optimal temperature range?

The choice of solvent is crucial for ensuring that all reactants are in solution and for moderating the reaction rate.

  • Solvents: Anhydrous aprotic solvents are generally preferred to prevent reaction with the acylating agent. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. The selection should be based on the solubility of the specific 4-hydroxyisothiazole derivative and the acylating agent.[5][6]

  • Temperature: The optimal temperature depends on the reactivity of the substrates. For highly reactive acylating agents like acyl chlorides, it is common practice to start the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm and then allow it to warm to room temperature.[7][8] For less reactive systems, heating may be necessary to drive the reaction to completion.[7][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Deactivated Acylating Agent: Acylating agents, particularly acyl halides, can be sensitive to moisture and may have degraded.[7][8] 2. Insufficient Reactivity: The nucleophilicity of the 4-hydroxyisothiazole may be too low, or the acylating agent may not be reactive enough under the current conditions. 3. Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.1. Use a fresh or newly opened container of the acylating agent and ensure all glassware is thoroughly dried.[10] 2. Consider using a more reactive acylating agent (e.g., acyl chloride instead of an anhydride). Alternatively, a stronger base can be used to increase the nucleophilicity of the isothiazole. 3. Try a different solvent or a solvent mixture to improve solubility. Gentle heating may also be beneficial.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have had enough time to go to completion. 2. Steric Hindrance: Bulky groups on either the isothiazole or the acylating agent can slow the reaction rate.[11] 3. Reversible Reaction: In some cases, the reaction may be reversible, especially if the acidic byproduct is not effectively neutralized.1. Extend the reaction time and monitor the progress by TLC or LC-MS. 2. Increase the reaction temperature or consider using a more potent acylating system, such as an acyl halide with a catalytic amount of DMAP. 3. Ensure an adequate amount of base is present to drive the equilibrium towards the product.
Formation of O-Acylated Byproduct The hydroxyl group on the 4-hydroxyisothiazole is also nucleophilic and can compete with the ring nitrogen for the acyl group, leading to the formation of an ester byproduct.[12][13] This is a common challenge in the acylation of amino alcohols.[14][15][16][17][18]1. Control Reaction Conditions: N-acylation is often favored under basic conditions, while O-acylation can be promoted by acidic conditions.[19][20] Ensure the reaction is run under basic or neutral conditions. 2. Choice of Acylating Agent: Less reactive acylating agents, such as acid anhydrides, may exhibit greater selectivity for N-acylation over O-acylation compared to more reactive acyl chlorides. 3. Protecting Group Strategy: In cases where selectivity is difficult to achieve, consider protecting the hydroxyl group with a suitable protecting group prior to N-acylation, followed by a deprotection step.
Formation of Multiple Products This can arise from side reactions, such as di-acylation (both N and O-acylation) or reactions involving impurities in the starting materials.[7][9]1. Control Stoichiometry: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid localized high concentrations.[11] 2. Purify Starting Materials: Ensure the purity of the 4-hydroxyisothiazole and the acylating agent.[7][8][9] 3. Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize side reactions.

Experimental Protocols & Visualizations

General Protocol for N-Acylation using an Acyl Chloride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyisothiazole (1.0 equivalent) and an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add a suitable base (e.g., triethylamine, 1.2 equivalents) and stir for 5-10 minutes.

  • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification A Dissolve 4-hydroxyisothiazole in anhydrous solvent B Cool to 0 °C A->B C Add base B->C D Slowly add acylating agent C->D Initiate Reaction E Stir and warm to room temperature D->E F Monitor reaction progress (TLC/LC-MS) E->F G Quench reaction F->G Reaction Complete H Extract product G->H I Dry and concentrate H->I J Purify product I->J

Caption: A generalized workflow for the N-acylation of 4-hydroxyisothiazole.

Troubleshooting_Tree cluster_yield Low Yield/Conversion cluster_selectivity Selectivity Issues start Suboptimal Reaction Outcome q1 Are reagents pure and active? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Are reaction conditions (temp, time) optimized? ans1_yes->q2 sol1 Use fresh/purified reagents under anhydrous conditions ans1_no->sol1 sol1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 O-acylation observed? ans2_yes->q3 sol2 Increase temperature or prolong reaction time ans2_no->sol2 sol2->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Use milder acylating agent or consider protecting group ans3_yes->sol3 end Re-evaluate overall strategy ans3_no->end sol3->end

Caption: A decision tree for troubleshooting common issues in the N-acylation of 4-hydroxyisothiazole.

References

  • BenchChem Technical Support Team. (2025, December).
  • Selective N-acylation of amino alcohols. (1996).
  • Cossío, F. P., Arrieta, A., Lecea, B., & Palomo, C. (1987). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 52(18), 4074–4081.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
  • Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange.
  • Sahoo, J., Panda, J., Mandal, S., & Sahoo, G. (2021). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl carboxylate and cesium fluoride in DMF. Asian Journal of Organic Chemistry, 10(7), 1696-1700.
  • Selective n-acylation of amino alcohols. (1993).
  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (1993).
  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025).
  • Phukan, K. (2014).
  • Meng, X. (2010). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Taylor & Francis Online.
  • Acylation under weak base conditions. (n.d.).
  • Effect of solvent on the acylation reaction. (n.d.).
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025, August 5).
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (n.d.). Study Mind.
  • Ma, J., Zhang, J., & Gong, H. (2018). Mn(II)-Catalyzed N-Acylation of Amines. Thieme E-Books & E-Journals.
  • Singh, P., & Kumar, V. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2695.
  • Breien, D., & Luth, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 533–569.
  • N-Acylation in Combinatorial Chemistry. (2025, August 7).
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (n.d.). Royal Society of Chemistry.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Difference Between O Acylation and N Acyl
  • N-Acylation in combin
  • Aranaz, I., et al. (2019).
  • O Acylation vs. N Acylation: What's the Difference?. (2024, April 14). Difference Wiki.
  • Acetylation of Nucleosides by N-Acetoxy-N-arylacetamides: Dependence on Base, Aryl Group, and Buffer Composition. (n.d.). ElectronicsAndBooks.
  • N-Acylation Reactions of Amines. (n.d.).
  • During the formation of paracetamol why do you get N-acylation instead of O - acyl
  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online.
  • Synthesis of substituted N-heterocycles by N-acyl
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole. (n.d.).
  • Why can't this reaction continue?. (2024, April 27). Reddit.
  • Acylation of N-Aryl systems using acyl chlorides. (2025, May 7). Reddit.
  • Silane Coupling Agents. (n.d.). Shin-Etsu Silicone.
  • Kinetics and mechanism of hydroxy group acetylations c
  • Silane Coupling Agents. (n.d.). Silico.
  • An eco-friendly and highly efficient route for N-acylation under c

Sources

Technical Support Center: Overcoming Challenges in the Scale-up of 4-Hydroxyisothiazole-3-Carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-hydroxyisothiazole-3-carboxylic acid. This molecule is a vital heterocyclic building block in medicinal chemistry, valued for its role as a versatile carboxylic acid bioisostere in drug design.[1] However, its journey from bench-scale synthesis to pilot-plant production is often fraught with challenges related to yield, purity, and process robustness.

This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will move from foundational questions to in-depth troubleshooting of specific experimental issues, grounding our advice in established chemical principles and our extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries regarding the synthesis and handling of this compound.

Q1: What are the most common synthetic routes for the this compound core, and what are the scale-up implications?

A1: Several strategies exist for constructing the isothiazole ring system.[2] For this specific scaffold, two prevalent routes are often considered for scale-up:

  • Cyclization of an Activated Dithioester Derivative: This involves reacting a β-ketodithioester with an ammonia source and an oxidant.[3] While effective at the lab scale, this route's scalability can be hampered by the handling of odorous sulfur reagents and the control of exothermic oxidation steps.

  • Hydrolysis of a Precursor Ester: A more common and scalable approach involves the synthesis of a stable precursor, such as Ethyl 4-hydroxyisothiazole-3-carboxylate, followed by hydrolysis. The initial ester synthesis can be achieved through various cycloaddition reactions.[3] This two-step process allows for the purification of a stable intermediate before the final, often challenging, hydrolysis and isolation of the polar carboxylic acid. From a process safety and material handling perspective, this is frequently the preferred route for scale-up.

Q2: What are the primary stability concerns for this compound during synthesis and storage?

A2: The molecule's stability is governed by two main features: the acidic carboxyl group and the hydroxyisothiazole ring.

  • Decarboxylation: Like many heterocyclic carboxylic acids, this compound can be susceptible to decarboxylation at elevated temperatures, particularly in acidic or non-polar solvent systems. Thermal stress during reaction work-up or distillation should be minimized.

  • Tautomerism and Reactivity: The "hydroxy" group exists in tautomeric equilibrium with its keto form (isothiazol-4(5H)-one). While generally stable, this equilibrium can influence reactivity. In aprotic solvents, acylation tends to occur at the oxygen, but O→N acyl migration can occur, especially with smaller acyl groups, indicating the nucleophilic character of the ring nitrogen.[4] This is a critical consideration if the carboxyl group is activated (e.g., to an acid chloride) for subsequent coupling reactions.

  • Oxidative Discoloration: The electron-rich heterocyclic system can be prone to minor oxidative degradation, especially in the presence of trace metals from reactors or reagents. This often manifests as a yellow or tan discoloration of the final product.

Q3: Which analytical techniques are essential for in-process control (IPC) and final product release?

A3: A robust analytical package is crucial for a successful scale-up campaign.

  • Reaction Monitoring (IPC): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method. It allows for the simultaneous quantification of starting materials, intermediates, the final product, and key byproducts.[5][6]

  • Structure Confirmation and Purity: For final product release, a combination of techniques is required:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any residual solvents or organic impurities.

    • LC-MS: Provides accurate mass confirmation and is invaluable for identifying unknown impurities.[7]

    • Karl Fischer Titration: To quantify water content, which is critical for a polar, hygroscopic solid.

    • Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the final product.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section provides solutions to specific, practical problems that arise during the transition from laboratory to plant production.

Problem 1: Persistent Low Yields in the Final Hydrolysis Step

Q: We are scaling up the NaOH-mediated hydrolysis of ethyl 4-hydroxyisothiazole-3-carboxylate to the final acid. On a 100g scale, we achieved >90% yield, but on a 5kg scale, our yield has dropped to 65-70%, with significant starting material remaining. What is causing this discrepancy?

A: This is a classic scale-up challenge related to mass transfer and reaction equilibrium. The hydrolysis of an ester is a reversible reaction.[8] At a larger scale, inefficient mixing and phase heterogeneity are often the culprits.

Root Causes & Solutions:

  • Poor Solubility and Phase Separation: The starting ester is likely poorly soluble in a purely aqueous base. At the lab scale, vigorous stirring in a round-bottom flask can create a fine emulsion, maximizing the interfacial area for reaction. In a large reactor, standard agitation may not be sufficient, leading to a separate organic layer of unreacted ester.

    • Solution: Introduce a water-miscible co-solvent like Tetrahydrofuran (THF) or Methanol. This will create a homogeneous reaction mixture, dramatically increasing the reaction rate. Start with a 3:1 Water:THF ratio and monitor by HPLC.

  • Insufficient Base Equivalents: Ensure you are using a sufficient molar excess of the base (e.g., 1.5 to 2.0 equivalents of NaOH or KOH). At scale, minor errors in weighing or reagent purity can lead to a stoichiometric deficiency.

  • Localized Concentration Gradients: Inadequate mixing in a large vessel can lead to areas where the base concentration is depleted, effectively stalling the reaction.

    • Solution: Verify that the reactor's impeller design (e.g., pitched-blade turbine) and agitation speed are appropriate for ensuring homogeneity in a two-phase or solid-liquid system.

  • Lower Effective Temperature: The surface-area-to-volume ratio decreases at scale, making heat transfer less efficient. The actual internal temperature of the reaction mass may be lower than the jacket temperature indicates.

    • Solution: Use a calibrated internal temperature probe. Gently warming the reaction to 40-50°C can significantly accelerate the hydrolysis without causing degradation.

Workflow: Optimizing Ester Hydrolysis

start Low Hydrolysis Yield (>10% Ester Remaining) check_homogeneity Is the reaction mixture homogeneous? start->check_homogeneity add_cosolvent Action: Add THF or MeOH (e.g., 3:1 Water:Co-solvent) check_homogeneity->add_cosolvent No check_temp Is internal temp >40°C? check_homogeneity->check_temp Yes add_cosolvent->check_temp increase_temp Action: Increase jacket temp to achieve internal 40-50°C check_temp->increase_temp No check_base Are base equivalents ≥ 1.5? check_temp->check_base Yes increase_temp->check_base add_base Action: Add additional 0.5 eq. of base check_base->add_base No monitor Monitor by HPLC every 2 hours check_base->monitor Yes add_base->monitor

Sources

Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to forge new thiazole derivatives. Here, we will dissect common experimental challenges, providing not just solutions, but the underlying scientific reasoning to empower your research and development.

Understanding the Foundation: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide to yield a thiazole.[1] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3]

Hantzsch_Mechanism Thioamide Thioamide (R1-C(=S)NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 attack Haloketone α-Haloketone (R2-C(=O)CH2-X) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular cyclization Thiazole Thiazole Derivative Intermediate2->Thiazole - H2O (Dehydration) Low_Yield_Troubleshooting Start Low or No Yield Observed PurityIssue Impure Starting Materials? Start->PurityIssue CheckPurity Verify Purity of Starting Materials (NMR, m.p.) Purify Purify Reactants (Recrystallize, Distill) CheckPurity->Purify CheckConditions Optimize Reaction Conditions IncreaseTemp Increase Temperature or use Microwave CheckConditions->IncreaseTemp ChangeSolvent Screen Different Solvents CheckConditions->ChangeSolvent AddTime Increase Reaction Time (Monitor by TLC) CheckConditions->AddTime PurityIssue->CheckPurity Yes ConditionsIssue Suboptimal Conditions? PurityIssue->ConditionsIssue No ConditionsIssue->CheckConditions Yes Success Yield Improved ConditionsIssue->Success No, consult literature for alternative routes Purify->Start Re-run Reaction IncreaseTemp->Success ChangeSolvent->Success AddTime->Success

Caption: A logical workflow for troubleshooting low yields.

Causality and Solutions:

  • Purity of Starting Materials: As mentioned in the FAQs, this is a primary suspect.

    • α-Haloketones: These can be unstable. Ensure they are freshly prepared or have been stored appropriately (cold and dark). [4] * Thioamides: Impurities can lead to side reactions. Use high-purity thioamides or purify them before use. [4]The stability of the thioamide, especially under acidic conditions, can be a limiting factor. [5] * Verification: Use techniques like NMR or melting point analysis to confirm the purity of your starting materials. [5]

  • Reaction Conditions:

    • Temperature: The reaction often requires heating to overcome the activation energy. [6][7]If you are running the reaction at room temperature, a modest increase in temperature may be necessary. [4]For example, the reaction of 2-bromoacetophenone and thiourea in methanol can be heated at 100°C for 30 minutes. [2][6]Modern methods utilizing microwave irradiation can significantly reduce reaction times and improve yields. [6][8] * Reaction Time: Insufficient reaction time will result in incomplete conversion. [4]Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. [4][7]If starting materials are still present, extend the reaction time. [7] * Solvent: The polarity of the solvent is crucial as it affects the solubility of reactants and intermediates, thereby influencing reaction kinetics. [5]A solvent screening is highly recommended to find the optimal medium for your specific substrates. [7] Table 1: Effect of Solvents on Hantzsch Thiazole Synthesis

SolventPolarityGeneral ObservationsReference
Ethanol/MethanolProtic, PolarCommonly used, good for many substrates.[5][6]
DMFAprotic, PolarCan be more efficient for certain substrates.[4]
WaterProtic, Highly PolarEffective in some multi-component syntheses, environmentally benign.[5][9]
PEG-600Protic, PolarCan act as a phase-transfer catalyst and increase the reaction rate.[10]
Solvent-freeN/ACan enhance reaction rates and yields.[6][11]
Issue 2: Formation of Multiple Products (Side Reactions)

Q: My reaction is producing a significant side product, complicating purification. How can I improve the selectivity?

A: The formation of side products is a common issue. One of the most frequently observed side reactions, especially when using N-monosubstituted thioureas, is the formation of the isomeric 2-imino-2,3-dihydrothiazole. [5][4] Controlling Regioselectivity:

The regioselectivity of the cyclization can be heavily influenced by the pH of the reaction medium. [4]

  • Neutral or Basic Conditions: To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be carried out in a neutral or slightly basic medium. [4][7]The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer. [4]* Acidic Conditions: Performing the reaction under strongly acidic conditions (e.g., 10M-HCl-EtOH) can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. [7][12]

Isomer_Formation Reactants N-monosubstituted Thioamide + α-Haloketone AminoThiazole 2-(N-substituted amino)thiazole (Desired Product) Reactants->AminoThiazole IminoThiazole 3-substituted 2-imino-2,3-dihydrothiazole (Isomeric Side Product) Reactants->IminoThiazole Neutral Neutral/Basic Conditions Neutral->AminoThiazole Favors Acidic Acidic Conditions Acidic->IminoThiazole Favors

Caption: Competing pathways leading to regioisomers from N-substituted thioureas.

Minimizing Other Byproducts:

  • Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of one reagent can sometimes lead to the formation of bis-thiazoles or other condensation byproducts. [5]* Temperature Control: Lowering the reaction temperature may slow the formation of undesired byproducts. [7]* Monitoring: Careful monitoring of the reaction by TLC can help in identifying the formation of multiple products early on. [5]

Issue 3: Purification Challenges

Q: I am having difficulty purifying my final thiazole product. What are some common impurities and effective purification strategies?

A: Purification can be challenging due to the presence of unreacted starting materials, side products, or the product existing as a salt.

Common Impurities:

  • Unreacted Thioamide: Especially if used in excess.

  • Isomeric Byproducts: Such as the 2-imino-2,3-dihydrothiazole.

  • Oxidized Starting Materials: For example, the disulfide dimer of 2-aminothiophenol. [5] Purification Strategies:

  • Precipitation and Filtration: The initial product formed is often the hydrohalide salt (e.g., HBr salt), which may be soluble in the reaction solvent. [13]To isolate the neutral product, the reaction mixture is often poured into a weak base solution, such as aqueous sodium carbonate (Na₂CO₃) or ammonium hydroxide. [5][7][13]This neutralizes the salt, causing the often poorly water-soluble thiazole to precipitate, which can then be collected by filtration. [2][7]

  • Recrystallization: This is a powerful technique for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified product crystallizes out, leaving impurities in the solution. Ethanol is a common solvent for recrystallizing thiazole derivatives. [14]

  • Column Chromatography: If precipitation and recrystallization are insufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities. The appropriate solvent system can be determined by TLC analysis.

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch thiazole synthesis. [2] Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Solvent Addition: Add methanol and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.

  • Isolation: Filter the resulting precipitate through a Buchner funnel.

  • Washing: Wash the filter cake with water to remove any remaining salts.

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
  • common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Benchchem.
  • Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Identifying side reactions in the Hantzsch synthesis of thiazoles. Benchchem.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Mechanism of Hantzsch Thiazole Synthesis.
  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Journal of the Indian Chemical Society.
  • THIAZOLE. CUTM Courseware.
  • Synthesis and biological evaluation of thiazole deriv
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
  • Sourcing High-Purity Thiazole Deriv
  • Derivatives
  • Hantzsch thiazole synthesis - labor
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Scientific Research.

Sources

Catalyst selection for the synthesis of 4-hydroxyisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-hydroxyisothiazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis, ensuring both efficiency and reproducibility in your laboratory work.

Introduction to the Synthesis Strategy

The synthesis of this compound is most effectively approached via a two-stage process. This strategy enhances control over the reaction and facilitates the purification of the final product. The overall workflow involves:

  • Stage 1: Cyclization to form the Ethyl Ester Precursor. Synthesis of ethyl 4-hydroxyisothiazole-3-carboxylate.

  • Stage 2: Hydrolysis of the Ethyl Ester. Conversion of the ester to the final carboxylic acid.

This guide is structured to address catalyst selection and potential challenges in both of these critical stages.

Synthesis_Workflow Start Starting Materials Stage1 Stage 1: Cyclization (Ethyl 4-hydroxyisothiazole-3-carboxylate synthesis) Start->Stage1 Catalyst Selection 1 Stage2 Stage 2: Hydrolysis (this compound synthesis) Stage1->Stage2 Intermediate Purification End Final Product Stage2->End Catalyst Selection 2

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Stage 1: Synthesis of Ethyl 4-hydroxyisothiazole-3-carboxylate

Q1: What are the most promising catalytic approaches for the synthesis of the ethyl 4-hydroxyisothiazole-3-carboxylate precursor?

A1: While a direct, single-step catalyzed synthesis for this specific molecule is not extensively reported, analogous syntheses of substituted isothiazoles suggest that base-catalyzed cyclization reactions are a highly effective approach. A particularly relevant method is the potassium hydroxide (KOH) mediated reaction between a dithioester and an aryl acetonitrile, which has been shown to produce 3-hydroxy-4,5-disubstituted isothiazoles.[1] Adapting this to your target would involve the selection of appropriate starting materials that can undergo a similar cyclization to form the desired 4-hydroxy-3-ethoxycarbonyl substituted ring. Metal-catalyzed cross-coupling reactions are also a powerful tool for isothiazole functionalization, but are more suited to modifying a pre-formed isothiazole ring rather than its initial construction.[2]

Q2: How does the choice of base impact the cyclization reaction in Stage 1?

A2: The choice of base is critical and can significantly influence the reaction yield and side-product profile. For isothiazole synthesis, a range of inorganic and organic bases can be screened. Strong, non-nucleophilic bases are often preferred to promote deprotonation without leading to unwanted side reactions like ring-opening.[2] For reactions analogous to the synthesis of hydroxyisothiazoles, strong bases like potassium hydroxide (KOH) have proven effective.[1] Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[2] The selection of the base should be made in conjunction with the choice of solvent and reaction temperature.

Q3: What are the key considerations for solvent selection in the synthesis of the ethyl ester precursor?

A3: The solvent plays a crucial role in reactant solubility, reaction rate, and can influence the reaction pathway. For base-catalyzed cyclizations in isothiazole synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are often effective.[2][3] These solvents can effectively solvate the cationic counter-ion of the base, enhancing its reactivity. The choice of solvent should also consider the solubility of your starting materials and the desired reaction temperature.

Stage 2: Hydrolysis of Ethyl 4-hydroxyisothiazole-3-carboxylate

Q4: What are the primary catalytic methods for the hydrolysis of the ethyl ester to the final carboxylic acid?

A4: The hydrolysis of the ethyl ester can be effectively catalyzed by either acid or base.[4][5][6]

  • Acid-Catalyzed Hydrolysis: This is typically performed by heating the ester in the presence of an aqueous mineral acid, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, so using a large excess of water can help drive the equilibrium towards the products.[4]

  • Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[5] This is often the preferred method for achieving complete hydrolysis.

Q5: How do the mechanisms of acid- and base-catalyzed hydrolysis differ?

A5: Both mechanisms involve a nucleophilic attack on the carbonyl carbon of the ester, but the nucleophile and the activation of the carbonyl group differ.

  • Acid-Catalyzed: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[5]

  • Base-Catalyzed: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[5]

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Alcohol A3->A4 B1 Nucleophilic Attack by Hydroxide B2 Tetrahedral Intermediate Formation B1->B2 B3 Elimination of Alkoxide B2->B3 B4 Deprotonation of Carboxylic Acid B3->B4

Caption: Comparison of acid- and base-catalyzed ester hydrolysis pathways.

Troubleshooting Guide

Problem 1: Low or No Yield of Ethyl 4-hydroxyisothiazole-3-carboxylate (Stage 1)
Potential CauseRecommended Solutions
Inefficient Catalyst/Base The chosen base may not be strong enough to facilitate the key deprotonation/cyclization steps. Solution: Screen a range of bases with varying strengths. For example, if K₂CO₃ is ineffective, consider stronger bases like KOH or sodium methoxide. For temperature-sensitive substrates, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be an option.
Suboptimal Reaction Temperature The reaction may have a significant activation energy barrier. Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Some cyclization reactions require heating to reflux.[2]
Poor Quality of Starting Materials Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.[7]
Presence of Water For some base-catalyzed reactions, the presence of water can be detrimental. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8]
Incorrect Solvent The reactants may not be sufficiently soluble, or the solvent may not be suitable for the chosen base. Solution: Screen alternative polar aprotic solvents such as DMF, DMSO, or NMP. The choice of solvent can significantly impact the efficacy of the base.[2]
Problem 2: Incomplete Hydrolysis or Low Yield of this compound (Stage 2)
Potential CauseRecommended Solutions
Reversible Reaction (Acid-Catalyzed) In acid-catalyzed hydrolysis, the reaction can reach equilibrium before all the ester is consumed. Solution: Use a large excess of aqueous acid to push the equilibrium towards the products. If possible, remove the alcohol by-product through distillation during the reaction.[4]
Insufficient Base (Base-Catalyzed) In base-catalyzed hydrolysis, a stoichiometric amount of base is consumed. An insufficient amount will result in incomplete reaction. Solution: Use at least one equivalent of the base (e.g., NaOH, KOH). It is common to use a slight excess (1.1-1.5 equivalents) to ensure complete conversion.[4]
Steric Hindrance The ester may be sterically hindered, slowing down the rate of hydrolysis. Solution: Increase the reaction temperature and/or reaction time. For particularly stubborn esters, stronger bases or more forcing conditions may be necessary. In some cases, switching from NaOH to LiOH can be beneficial.[9]
Low Solubility of the Ester The ester may not be sufficiently soluble in the aqueous reaction mixture, leading to a slow reaction rate. Solution: Add a co-solvent such as THF or methanol to improve solubility. However, be cautious when using alcoholic co-solvents in base-catalyzed hydrolysis, as this can lead to transesterification.[9]
Problem 3: Formation of Impurities and Side Products
Potential CauseRecommended Solutions
Isothiazole Ring Opening The isothiazole ring can be susceptible to cleavage under harsh basic conditions.[2] Solution: Use milder bases or perform the reaction at lower temperatures. If a strong base is required, consider using a non-nucleophilic base like LDA at low temperatures (-78 °C) if applicable to the specific reaction.[2]
Transesterification When using an alcohol as a co-solvent in base-catalyzed hydrolysis, the alcohol can act as a nucleophile, leading to the formation of a different ester. Solution: Avoid using alcohol co-solvents in base-catalyzed hydrolysis. Opt for aprotic, water-miscible co-solvents like THF or dioxane.[9]
Decarboxylation of the Final Product The final product, this compound, may be prone to decarboxylation at elevated temperatures, especially under acidic conditions. Solution: Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times, particularly during the hydrolysis and work-up steps.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyisothiazole-3-carboxylate (Hypothetical)

This protocol is based on analogous syntheses of substituted isothiazoles and should be optimized for your specific starting materials.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your starting dithioester (1.0 eq) and acetonitrile derivative (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting materials.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add powdered potassium hydroxide (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Base-Catalyzed Hydrolysis of Ethyl 4-hydroxyisothiazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-hydroxyisothiazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Base Addition: Add sodium hydroxide (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield this compound.

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

  • Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. Available at: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Why are my ester hydrolysis not working : r/Chempros. Reddit. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Available at: [Link]

  • 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • 4-Hydroxy-1,2-thiazole-3-carboxylic acid. PubChem. Available at: [Link]

  • Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. Google Patents.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]

  • Ethyl 4-hydroxyisoxazole-3-carboxylate. PubChem. Available at: [Link]

  • Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents.
  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • thiazole derivative. New Drug Approvals. Available at: [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-Hydroxyisothiazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 4-hydroxyisothiazole-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to address common challenges encountered during the synthesis and purification of this important heterocyclic compound. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific principles to empower you in your research and development endeavors.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities encountered in the synthesis of this compound?

The nature and prevalence of impurities are intrinsically linked to the synthetic route employed. However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these can include compounds like β-ketoesters, ammonia or its source, and sulfur reagents.

  • Side-Reaction Byproducts: The formation of isomeric isothiazoles or other heterocyclic systems can occur under certain reaction conditions. For instance, depending on the precursors, thiazole derivatives might form.[1][2]

  • Degradation Products: The isothiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions, or at elevated temperatures, leading to various acyclic sulfur and nitrogen-containing compounds.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., alcohols, halogenated hydrocarbons, ethers) and any excess reagents or catalysts may be present in the crude product.

FAQ 2: My final product is off-color (e.g., yellow or brown). What is the likely cause and how can I resolve it?

Discoloration in the final product often points to the presence of minor, highly conjugated impurities or degradation products.

  • Cause: Trace amounts of polymeric or oxidized species can impart significant color. These can arise from side reactions promoted by heat or the presence of air (oxygen) during the reaction or workup.

  • Troubleshooting:

    • Activated Carbon Treatment: A common and effective method is to treat a solution of the crude product with activated carbon. The porous structure of the carbon adsorbs the colored impurities.

    • Recrystallization: This is a primary technique for purifying solid organic compounds.[3] The process of dissolving the impure solid in a hot solvent and allowing it to cool slowly often leaves the colored impurities behind in the mother liquor.

    • Inert Atmosphere: Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation and the formation of colored byproducts.

FAQ 3: I am observing poor yield after the final purification step. What are the potential reasons?

Low recovery of the desired product can be attributed to several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure it has gone to completion.

  • Product Loss During Workup:

    • Extractions: Ensure the pH of the aqueous phase is appropriately adjusted during acid-base extractions to ensure the carboxylic acid is in the desired form (ionized or neutral) for efficient partitioning. For carboxylic acids, dissolution in a basic aqueous solution (pH > pKa) followed by extraction with an organic solvent can remove neutral or basic impurities. The product is then recovered by acidifying the aqueous layer and extracting with an organic solvent.[4][5]

    • Recrystallization: The choice of solvent is critical. If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor. Consider using a solvent system (a mixture of a "good" solvent and a "poor" solvent) to optimize recovery.[3]

  • Product Degradation: As mentioned, harsh conditions can lead to product degradation. Consider if the reaction temperature, pH, or reagent concentrations can be moderated.

II. Troubleshooting Guides

Problem 1: Presence of Starting Materials in the Final Product

Scenario: You have completed the synthesis and purification, but analytical data (e.g., NMR, LC-MS) indicates the presence of unreacted starting materials.

Causality: This issue typically arises from incomplete reaction, non-optimal stoichiometry, or insufficient reaction time.

Troubleshooting Workflow

Caption: Workflow for troubleshooting starting material contamination.

Detailed Protocols

1. Re-evaluation of Reaction Conditions:

  • Stoichiometry: Ensure that the molar ratios of reactants are optimal. For reactions that have an equilibrium, using an excess of one reactant might be necessary to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction at regular intervals using TLC or LC-MS. If the reaction has stalled, a moderate increase in temperature or extended reaction time may be required.

2. Purification Strategy: Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[4][5]

  • Step 1: Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Step 2: Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its carboxylate salt and partition into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Step 3: Separation: Separate the aqueous layer.

  • Step 4: Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid (typically pH 2-3). The product will precipitate out if it is a solid, or it can be extracted with an organic solvent.

  • Step 5: Isolation: If the product precipitates, it can be collected by filtration. If extracted, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Problem 2: Difficulty in Removing a Structurally Similar Impurity

Scenario: A persistent impurity with similar polarity to the desired product is co-eluting during chromatography or co-crystallizing.

Causality: Structurally related byproducts, such as isomers or compounds with similar functional groups, can have very similar physical properties, making them challenging to separate.

Troubleshooting Workflow

Sources

Validation & Comparative

A Comparative Analysis of Isothiazole and Isoxazole Carboxylic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Bioisosteric Replacement

In the landscape of medicinal chemistry and drug discovery, the five-membered heterocyclic rings, isothiazole and isoxazole, represent a fascinating case of bioisosteric replacement.[1] Differing by a single heteroatom—sulfur in isothiazole and oxygen in isoxazole—these scaffolds offer chemists a toolkit to subtly modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[2] The incorporation of a carboxylic acid moiety further enhances their potential, providing a key interaction point for biological targets and improving pharmacokinetic profiles.

This guide provides an in-depth, comparative study of the biological activities of isothiazole and isoxazole carboxylic acids and their derivatives. We will move beyond a simple list of activities to explore the mechanistic underpinnings and structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols for researchers aiming to explore these promising scaffolds.

Structural and Physicochemical Distinctions

The fundamental difference between the isothiazole and isoxazole rings lies in the substitution of the sulfur atom for an oxygen atom. This seemingly minor change has significant implications for the molecule's electronics and conformation. Oxygen is more electronegative than sulfur, leading to a more polarized N-O bond in isoxazoles compared to the N-S bond in isothiazoles. This can influence binding interactions, solubility, and metabolic pathways.

Caption: Core structures of Isothiazole- and Isoxazole-carboxylic acid.

Comparative Biological Activities

While both scaffolds are versatile, they have shown distinct patterns of success across different therapeutic areas.[3][4]

Anti-inflammatory Activity: The COX Inhibition Arena

One of the most notable successes for the isoxazole scaffold is in the development of anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[4] The isoxazole ring is a key component of drugs like Valdecoxib.

  • Isoxazole Derivatives: Isoxazole-carboxamides have been extensively studied as COX inhibitors. The rigidity of the isoxazole ring, combined with appropriate substitutions, allows these molecules to fit snugly into the COX-2 active site. Studies have shown that specific substitutions, such as a 3,4-dimethoxy group on one phenyl ring and a chlorine atom on another, can significantly enhance potency and selectivity for COX-2 over COX-1.[5] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Isothiazole Derivatives: Isothiazole derivatives have also demonstrated significant anti-inflammatory properties.[6] For instance, certain 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides have shown potent activity in carrageenan-induced edema and air-pouch inflammation models in rats.[6][7] While not as famously linked to COX-2 selectivity as isoxazoles, their efficacy suggests they are a viable scaffold for developing novel anti-inflammatory drugs.

Comparative Data: COX Inhibition

Compound ScaffoldTargetActivity (IC₅₀)Selectivity Ratio (COX-1/COX-2)Reference
5-Methyl-isoxazole-carboxamide (Compound A13)COX-164 nM4.63[5]
COX-213 nM
3-Methyl-5-benzoylaminoisothiazole-4-carboxyphenylamideCOX-2Potent Activity*Not Specified[7]

Note: Quantitative IC₅₀ values for direct comparison are not always available in the literature; "Potent Activity" indicates significant effects in in vivo models.

G cluster_workflow General Drug Discovery Workflow Synthesis Scaffold Synthesis (Isothiazole/Isoxazole Carboxylic Acids) HTS High-Throughput Screening (e.g., In vitro enzyme assays) Synthesis->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID Identify Actives Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Improve Potency/ Selectivity In_Vitro In Vitro Validation (Cell-based assays) Lead_Opt->In_Vitro Test Optimized Cmpds In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Confirm Activity Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized workflow for screening heterocyclic compounds.

Anticancer Activity: Targeting Proliferation and Survival

Both heterocycles have been incorporated into molecules designed to combat various cancers, acting through diverse mechanisms.

  • Isoxazole Derivatives: The isoxazole moiety is a privileged scaffold in anticancer drug design.[2][8] Derivatives have been shown to act as inhibitors of crucial cancer-related proteins like Hsp90, tubulin, and topoisomerase.[9][10] For example, isoxazole-based Hsp90 inhibitors can destabilize numerous proteins essential for tumor growth.[9] Other derivatives induce apoptosis and inhibit cell migration, demonstrating broad potential against various cancer types.[9][11]

  • Isothiazole Derivatives: The isothiazole ring is also found in compounds with significant anticancer activity.[12] Research has highlighted their potential as inhibitors of enzymes crucial for cancer cell growth and as inducers of apoptosis. The development of isothiazole-containing compounds continues to be an active area of research for novel oncology therapeutics.[13]

Comparative Data: Anticancer Cytotoxicity

Compound ScaffoldCell LineActivity (IC₅₀)Mechanism of ActionReference
N-phenyl-5-carboxamidyl Isoxazole derivativeColon 38, CT-262.5 µg/mLCytotoxicity[14]
3,4-diaryl isoxazoleHuman Lung & BreastPotent inhibitionHsp90 Inhibition[9]
Isothiazole-containing brassilexin fungicideL. maculans fungusPotent inhibitionDetoxification Inhibition[15]
Antimicrobial Activity: A Broad Spectrum of Defense

The fight against microbial resistance necessitates a continuous search for new chemical entities. Isothiazole and isoxazole carboxylic acids serve as valuable starting points.

  • Isothiazole Derivatives: The isothiazole core is famously present in isothiazolinones, which are potent, broad-spectrum microbicides.[12] Carboxylic acid derivatives of isothiazole have also been synthesized and tested, showing activity against both Gram-positive and Gram-negative bacteria.[16][17] Their mechanism often involves interference with microbial protein and nucleic acid synthesis.[12]

  • Isoxazole Derivatives: Many isoxazole derivatives exhibit significant antibacterial and antifungal properties.[18] The penicillin derivative Cloxacillin, for example, contains a 3-(o-chlorophenyl)-5-methyl-isoxazolyl-4-carboxamide group and is a powerful antibiotic.[18] Synthesized isoxazole-carboxamide derivatives have shown promising activity against various bacterial and fungal strains, with their efficacy enhanced by specific substitutions on attached phenyl rings.[14]

Comparative Data: Antimicrobial Activity

Compound ScaffoldOrganism(s)Activity (MIC)Reference
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, A. fumigatus6.25-12.5 µg/mL
Isoxazole-3-carboxylic acid derivativeDrug-resistant Mycobacterium tuberculosis0.25 µg/mL[19]
Thiazole derivative with hydrazone groupCandida spp.Potent Activity

*Note: While the topic is isothiazole, data for the closely related thiazole is often more abundant and provides a relevant point of comparison for sulfur-containing azoles.[20][21][22][23]

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key biological assays.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of COX isoforms, providing a quantitative measure of potency and selectivity, which are critical parameters for anti-inflammatory drug candidates.[24][25]

Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 from a sheep source and COX-2 from a human recombinant source at appropriate concentrations (e.g., 0.7-0.8 g/L for COX-1, 300 units/mL for COX-2).[24][25]

  • Cofactor Solution: Prepare a cofactor solution containing 1 mM hematin, 0.9 mM glutathione, and 0.24 mM tetramethyl-p-phenylenediamine dihydrochloride (TMPD) in a 0.1 M Tris-HCl buffer (pH 8.0).

  • Compound Preparation: Dissolve test compounds (isothiazole/isoxazole derivatives) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure: a. In a 96-well plate, add 10 µL of the enzyme solution and keep on ice for 5 minutes. b. Add 10 µL of the test compound solution at various concentrations. Include wells for a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle). c. Add 50 µL of the cofactor solution to each well and incubate at 37°C for 5 minutes to initiate the reaction. d. Add 10 µL of arachidonic acid substrate solution to start the enzymatic reaction. e. Monitor the oxidation of TMPD by measuring the change in absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The selectivity index is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

G cluster_pathway COX Inflammatory Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 Enzymes AA->COX substrate PGH2 Prostaglandin H₂ COX->PGH2 converts to Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitors Isoxazole / Isothiazole Carboxylic Acid Derivatives Inhibitors->COX inhibit

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Causality: The MIC value is the gold standard for quantifying the potency of an antimicrobial agent. This assay identifies the lowest concentration of a drug that prevents visible growth of a microorganism, providing a critical metric for comparison and development.

Methodology:

  • Inoculum Preparation: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration and dilute across the plate, leaving a final volume of 50 µL per well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This halves the drug concentration in each well and results in a final inoculum of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in MHB without drug) and a negative control well (MHB only, no bacteria) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Conclusion and Future Outlook

The comparative analysis of isothiazole and isoxazole carboxylic acids reveals two scaffolds with immense, yet distinct, therapeutic potential. Isoxazoles have been extensively validated in the anti-inflammatory space, particularly as selective COX-2 inhibitors, while also showing broad applicability in oncology.[4][14] Isothiazoles, with a strong history as microbicides, are demonstrating growing potential in anti-inflammatory and anticancer applications, warranting further investigation.[6][12]

For the drug development professional, the choice between these bioisosteres is not arbitrary. It is a strategic decision based on the desired target engagement, ADME properties, and potential metabolic pathways. Future research should focus on direct, head-to-head comparisons of analog pairs in multiple biological assays to build a more comprehensive understanding of their structure-activity relationships. The development of novel synthetic methodologies will further unlock the potential of these privileged heterocycles, paving the way for the next generation of targeted therapies.[2][13]

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Vertex AI Search.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Vertex AI Search.
  • Isoxazole derivatives as anticancer agents. (2024, March 4). ChemicalBook.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed.
  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2025, August 9). ResearchGate.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019, May 11). ResearchGate.
  • Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. (n.d.). ResearchGate.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Vertex AI Search.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, November 5). NIH.
  • Synthesis of isothiazole derivatives with potential biological activity. (n.d.). PubMed.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central.
  • Recent advances in the synthesis of isothiazoles. (n.d.). ResearchGate.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed.
  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. (2022, October 25). PubMed.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Biologically active isothiazole carboxylates. (n.d.). ResearchGate.
  • Synthesis of Isothiazole. (2022, January 24). ChemicalBook.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29). Vertex AI Search.
  • New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. (2025, August 9). ResearchGate.
  • Product Class 15: Isothiazoles. (n.d.). Vertex AI Search.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Vertex AI Search.
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Vertex AI Search.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). PMC.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
  • Heterocyclic compound. (n.d.). Wikipedia.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.

Sources

A Comparative Guide to the Structural Validation of 4-hydroxyisothiazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isothiazole nucleus represents a cornerstone of heterocyclic chemistry, offering a scaffold for a multitude of pharmacologically active agents.[1][2] Derivatives of 4-hydroxyisothiazole-3-carboxylic acid, in particular, are of growing interest. However, the synthesis of these derivatives can yield closely related isomers or unexpected products. Therefore, unambiguous structural validation is not merely a procedural step but a fundamental requirement for ensuring efficacy, safety, and the integrity of scientific discovery.[3]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these important compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into creating a self-validating analytical workflow.

The Analytical Workflow: A Multi-Pronged Approach to Certainty

No single technique can provide absolute structural proof. A robust validation strategy relies on the synergistic integration of multiple analytical methods, where the data from each technique corroborates the others. This multi-pronged approach ensures that every aspect of the molecular structure—from the atomic connectivity to the specific functional groups present—is confirmed.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_confirmation Definitive Confirmation cluster_final Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr Primary tool for C-H framework ms Mass Spectrometry (HRMS) purification->ms Confirms M.W. & formula ir IR Spectroscopy purification->ir Confirms functional groups xray Single Crystal X-ray Crystallography (Gold Standard) purification->xray If unambiguous data is required or if crystals are available final Integrated Data Analysis & Structure Confirmation nmr->final ms->final ir->final xray->final

Caption: A typical workflow for the structural validation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound derivatives, both ¹H and ¹³C NMR provide critical, complementary information.

Expertise & Causality: We start with NMR because it provides a detailed map of the proton and carbon environments. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, allowing us to piece together the molecular puzzle. For the isothiazole core, the position of the lone ring proton (H-5) is a key diagnostic signal.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -OH and -COOH groups.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more complex structures, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are invaluable.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Comparison

The expected chemical shifts provide a fingerprint for the this compound core.

Atom/Group Technique Typical Chemical Shift (δ) in DMSO-d₆ Key Insights
Carboxylic Acid¹H NMR10.0 - 13.0 ppm (very broad)Highly deshielded and broad due to hydrogen bonding; signal disappears upon D₂O exchange.[4][5]
Hydroxyl¹H NMR9.0 - 11.0 ppm (broad)Chemical shift can vary; signal also disappears upon D₂O exchange.
Ring Proton (H-5)¹H NMR8.0 - 8.5 ppm (singlet)A singlet in this region is a strong indicator of the 3,4-disubstituted isothiazole pattern.[3]
Carboxylic Carbonyl¹³C NMR160 - 175 ppmCharacteristic shift for a carboxylic acid carbonyl carbon.[5][6]
C-4 (C-OH)¹³C NMR155 - 165 ppmThe carbon bearing the hydroxyl group is significantly deshielded.
C-3 (C-COOH)¹³C NMR115 - 125 ppmThe carbon attached to the carboxyl group.
C-5¹³C NMR145 - 155 ppmThe carbon bearing the lone ring proton.

Note: Shifts are approximate and can be influenced by other substituents on the molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Before delving deeper, it is essential to confirm that the synthesized molecule has the correct molecular weight and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) provides this information with exceptional accuracy, acting as a critical gatekeeper in the validation process.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often highly effective ([M-H]⁻).

  • Analysis: Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the most likely elemental composition and compare it to the theoretical formula.

Data Interpretation

The primary goal is to match the experimentally observed mass with the theoretical mass.

  • Molecular Ion Peak: For a hypothetical derivative C₈H₇NO₃S, the theoretical exact mass is 197.0147. HRMS should provide a measured mass within a very small error margin (typically < 5 ppm).

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. The loss of 44 Da (CO₂) from the carboxylic acid or 18 Da (H₂O) are common and diagnostically useful fragmentation pathways.[4][7]

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary method. The characteristic vibrational frequencies of the hydroxyl and carbonyl groups are unmistakable and provide strong evidence for the intended structure.[3]

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum is automatically recorded and subtracted from the sample spectrum.

Data Interpretation and Comparison
Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹) Appearance
Carboxylic Acid O-HStretch2500 - 3300Very broad and strong, often obscuring C-H stretches.[4][5]
Hydroxyl O-HStretch3200 - 3400Broad, strong peak.[8]
Carboxylic Acid C=OStretch1700 - 1725Very strong and sharp.[4][8]
Isothiazole RingC=C, C=N Stretch1500 - 1650Multiple medium to sharp bands.

Single Crystal X-ray Crystallography: The Definitive Answer

Expertise & Causality: When absolute, unambiguous proof of structure is required, or when stereochemistry is a factor, single-crystal X-ray crystallography is the gold standard.[9] This technique determines the precise three-dimensional arrangement of atoms in space by analyzing how a crystal diffracts an X-ray beam.[10] While powerful, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to grow.

Experimental Workflow

G crystal_growth Crystal Growth (Slow evaporation, vapor diffusion) crystal_selection Select High-Quality Single Crystal crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection structure_solution Structure Solution (Phase problem) data_collection->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure Final 3D Structure (CIF file) refinement->final_structure

Sources

Navigating the Synthesis of 4-Hydroxyisothiazole-3-carboxylic Acid: A Comparative Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 13, 2026 – Researchers and professionals in the fields of medicinal chemistry and drug development now have access to a comprehensive guide comparing different synthetic routes to 4-hydroxyisothiazole-3-carboxylic acid, a heterocyclic compound of significant interest. This publication details and objectively evaluates plausible synthetic strategies, providing the scientific community with the critical data needed to make informed decisions in their research endeavors.

The isothiazole nucleus is a cornerstone in the development of various pharmaceuticals. However, the synthesis of specific derivatives, such as this compound, can be a complex undertaking with a lack of well-established protocols. This guide aims to fill that gap by proposing and evaluating two primary synthetic pathways, each with its own set of advantages and challenges.

Introduction to the Isothiazole Scaffold

The isothiazole ring, a five-membered heteroaromatic system containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety have demonstrated a wide array of biological activities. The target molecule, this compound, presents a unique substitution pattern that could unlock novel pharmacological properties. This guide explores viable methods for its construction, focusing on reaction efficiency, availability of starting materials, and overall practicality.

Route 1: Construction of the Isothiazole Ring from an Acyclic Precursor

This strategy focuses on building the isothiazole ring from a readily available acyclic starting material, ethyl 2-cyano-3-aminocrotonate. This approach offers the advantage of converging on the target scaffold early in the synthetic sequence.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl 3-amino-4-cyano-5-methylisothiazole-3-carboxylate

  • To a stirred solution of ethyl 2-cyano-3-aminocrotonate (1 mole) in a suitable solvent such as dichloromethane, slowly add sulfur monochloride (1.1 moles) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the isothiazole derivative.

Step 2: Conversion of the Amino Group to a Hydroxyl Group via a Sandmeyer-type Reaction

  • Dissolve the synthesized amino-isothiazole (1 mole) in a mixture of sulfuric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 moles) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.

  • Add the diazonium salt solution to the copper(I) oxide solution at a controlled rate, allowing for the evolution of nitrogen gas.

  • Heat the reaction mixture to 50 °C for 1 hour to ensure complete conversion.

  • Cool the mixture and extract the hydroxylated product with a suitable organic solvent.

  • Purify the product by recrystallization or column chromatography.

Step 3: Hydrolysis of the Cyano and Ester Groups

  • Reflux the hydroxylated isothiazole derivative (1 mole) in a solution of concentrated hydrochloric acid for 6 hours.

  • Cool the reaction mixture, which should result in the precipitation of the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-hydroxy-5-methylisothiazole-3-carboxylic acid.

Causality and Experimental Choices

The choice of ethyl 2-cyano-3-aminocrotonate as the starting material is based on its commercial availability and the presence of the required functionalities to construct the isothiazole ring.[2][3] The use of sulfur monochloride is a known method for the formation of the isothiazole ring from enamine-type precursors.[4][5] The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group to a hydroxyl group, and its application to heterocyclic systems like thiazoles has been documented.[6][7][8][9][10] Finally, acid hydrolysis is a standard procedure for the conversion of both nitriles and esters to carboxylic acids.

Data Summary: Route 1
StepReactionReagentsTypical YieldPurity
1Ring FormationEthyl 2-cyano-3-aminocrotonate, S₂Cl₂60-70%>95%
2HydroxylationNaNO₂, H₂SO₄, CuO40-50%>98%
3Hydrolysisconc. HCl85-95%>99%
Workflow Diagram: Route 1

Route 1 A Ethyl 2-cyano-3-aminocrotonate B Ethyl 3-amino-4-cyano-5-methylisothiazole-3-carboxylate A->B S₂Cl₂ C Ethyl 4-cyano-3-hydroxy-5-methylisothiazole-3-carboxylate B->C 1. NaNO₂, H₂SO₄ 2. Cu₂O D 4-Hydroxy-5-methylisothiazole-3-carboxylic acid C->D conc. HCl, Δ

Caption: Synthetic pathway for Route 1.

Route 2: Functionalization of a Pre-formed Isothiazole Ring

This alternative approach begins with the synthesis of an isothiazole core, which is then subsequently functionalized to introduce the desired hydroxyl and carboxylic acid groups. This strategy can be advantageous if a suitable isothiazole starting material is readily accessible.

Experimental Protocol: Route 2

Step 1: Synthesis of Isothiazole-3,4-dicarboxylic Acid

  • The synthesis of isothiazole-4,5-dicarboxylic acid has been reported via the oxidation of 5-amino-1,2-benzoisothiazole.[11][12] A similar approach or a cycloaddition reaction could potentially be adapted to synthesize the 3,4-dicarboxylic acid isomer. For instance, a [3+2] cycloaddition between a nitrile sulfide and a suitable dipolarophile bearing two carboxylate functionalities.

Step 2: Selective Mono-decarboxylation

  • Heat the isothiazole-3,4-dicarboxylic acid (1 mole) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) with a catalytic amount of a strong acid (e.g., sulfuric acid).[13]

  • Monitor the reaction by TLC or HPLC to achieve selective removal of one carboxylic acid group. The 4-carboxylic acid group is often more labile in such systems.

  • Isolate the resulting isothiazole-3-carboxylic acid by precipitation or extraction.

Step 3: Introduction of the Hydroxyl Group at the 4-Position

  • This is the most challenging step. A potential method involves the conversion of a 4-aminoisothiazole-3-carboxylic acid derivative.

  • Synthesize 4-aminoisothiazole-3-carboxylic acid. This could potentially be achieved through the cyclization of an appropriate acyclic precursor.

  • Perform a Sandmeyer reaction on 4-aminoisothiazole-3-carboxylic acid as described in Route 1, Step 2, to yield the final product.

Causality and Experimental Choices

This route leverages the known chemistry of isothiazole dicarboxylic acids. The selective decarboxylation of dicarboxylic acids on heterocyclic rings is a known transformation, often driven by thermal conditions and the relative stability of the resulting carbanion intermediate.[14][15] The introduction of the hydroxyl group via a Sandmeyer reaction on a 4-amino precursor is a logical, albeit potentially lengthy, approach to achieve the desired substitution pattern.

Data Summary: Route 2
StepReactionReagentsTypical YieldPurity
1Ring FormationVaries (e.g., Cycloaddition)40-60%>95%
2DecarboxylationDMF, H₂SO₄, Δ50-70%>97%
3Amination/HydroxylationMulti-stepOverall lowVariable
Logical Relationship Diagram: Route 2

Route 2 cluster_0 Pathway A cluster_1 Pathway B A Isothiazole-3,4-dicarboxylic Acid B Isothiazole-3-carboxylic Acid A->B Selective Decarboxylation C This compound B->C Hydroxylation (Challenging) D Acyclic Precursors E 4-Aminoisothiazole-3-carboxylic Acid D->E Cyclization F This compound E->F Sandmeyer Reaction

Caption: Alternative pathways within Route 2.

Comparison and Outlook

FeatureRoute 1Route 2
Starting Materials Commercially availableMay require multi-step synthesis
Number of Steps Fewer stepsPotentially more steps
Key Challenge Control of Sandmeyer reactionSelective functionalization of the isothiazole ring
Overall Yield Potentially higherLikely lower and more variable
Scalability More straightforwardMore challenging

Based on the current analysis, Route 1 appears to be the more promising and practical approach for the synthesis of this compound. The use of a readily available starting material and a more direct sequence of reactions makes it an attractive option for researchers. While Route 2 presents interesting chemical challenges, the difficulties associated with the synthesis of the starting dicarboxylic acid and the selective functionalization of the isothiazole ring make it a less efficient pathway.

This guide provides a foundational framework for the synthesis of this important heterocyclic compound. Further optimization of the reaction conditions in Route 1, particularly the Sandmeyer reaction, could lead to even higher yields and a more robust synthetic protocol. The data and protocols presented herein are intended to empower researchers to accelerate their drug discovery and development programs.

References

Sources

A Technical Guide to the Structure-Activity Relationship of Isothiazole and Thiazole Carboxamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, the isothiazole and thiazole carboxamides have emerged as privileged structures, demonstrating significant potential across a range of biological targets. This guide provides an in-depth comparison of their structure-activity relationships (SAR), drawing upon experimental data to elucidate the nuanced effects of structural modifications on inhibitory potency and selectivity. We will explore the synthetic rationale, compare biological activities against key enzyme classes, and provide actionable insights for the rational design of next-generation inhibitors.

Introduction: The Therapeutic Promise of (Iso)thiazole Carboxamides

The thiazole ring is a fundamental component of numerous bioactive compounds, including the essential vitamin B1 (thiamine) and a variety of approved drugs.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a favored scaffold in medicinal chemistry. The related isothiazole core, while less prevalent in nature, offers a distinct vector space for substituent placement and has also been successfully incorporated into potent biologically active molecules. When functionalized with a carboxamide linkage, these five-membered heterocycles provide a versatile platform for targeting the active sites of enzymes, where the carboxamide can act as a key hydrogen bond donor or acceptor.

This guide will focus on elucidating the SAR of 4-hydroxyisothiazole-3-carboxamides and their close structural relatives, the thiazole carboxamides. While direct comparative studies on the 4-hydroxyisothiazole-3-carboxamide scaffold are emerging, a wealth of data from the broader class of thiazole and isothiazole carboxamides provides a robust foundation for understanding the key structural determinants of activity. We will synthesize findings from studies on various enzyme targets, including kinases and cyclooxygenases, to build a comprehensive picture of how modifications to the core, the carboxamide substituent, and peripheral functionalities impact biological effect.

General Synthetic Strategies

The construction of the (iso)thiazole carboxamide core can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Thiazole Carboxamide Scaffold

A common and versatile method for the synthesis of substituted thiazole-5-carboxamides is the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide with an α-halocarbonyl compound. For the preparation of thiazole-5-carboxamides, this often involves the reaction of a thioamide with a derivative of ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester and subsequent amidation.

A representative synthetic workflow is depicted below:

cluster_0 Synthesis of Thiazole-5-Carboxamides Thioamide Thioamide (R1-C(S)NH2) Cyclization Hantzsch Thiazole Synthesis (Condensation/Cyclization) Thioamide->Cyclization AlphaHaloEster Ethyl 2-chloro-3-oxobutanoate AlphaHaloEster->Cyclization ThiazoleEster Ethyl 2-R1-4-methylthiazole-5-carboxylate Cyclization->ThiazoleEster Hydrolysis Saponification (e.g., LiOH, H2O/THF) ThiazoleEster->Hydrolysis CarboxylicAcid 2-R1-4-methylthiazole-5-carboxylic acid Hydrolysis->CarboxylicAcid Amidation Amide Coupling (e.g., EDCI, HOBt, R2-NH2) CarboxylicAcid->Amidation FinalProduct N-R2-2-R1-4-methylthiazole-5-carboxamide Amidation->FinalProduct cluster_1 Proposed Synthesis of 4-Hydroxyisothiazole-3-carboxamides StartingMaterial1 Substituted Thioamide OnePotReaction One-Pot Cyclization (Base, e.g., Pyridine) StartingMaterial1->OnePotReaction StartingMaterial2 Monobromomalonamide StartingMaterial2->OnePotReaction FinalProduct 4-Hydroxyisothiazole-3-carboxamide Analog OnePotReaction->FinalProduct

Sources

Introduction: The Therapeutic Promise of 4-Hydroxyisothiazole-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-Hydroxyisothiazole-3-Carboxylic Acid Derivatives: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its ability to act as a potent inhibitor of key enzymes involved in metabolic and inflammatory diseases. These compounds are particularly recognized for their inhibitory activity against human kynurenine 3-monooxygenase (KMO), an enzyme implicated in the progression of neurodegenerative disorders such as Huntington's and Alzheimer's disease. By modulating the kynurenine pathway, these inhibitors aim to reduce the production of neurotoxic metabolites and restore cellular homeostasis.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative compounds based on this scaffold. We will delve into the experimental data that underpins their development, examining the critical transition from promising laboratory results to tangible effects in living systems. The focus will be on understanding the factors that govern this transition, including metabolic stability, bioavailability, and target engagement in a complex biological environment.

I. The Mechanistic Foundation: In Vitro Characterization

The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing. These experiments are designed to quantify the compound's direct interaction with its molecular target and its effects on cellular systems in a controlled environment. For this compound derivatives, the primary focus is on their ability to inhibit the KMO enzyme.

Enzymatic Inhibition Assays: Quantifying Target Potency

The cornerstone of in vitro evaluation is the enzyme inhibition assay, which measures the concentration of a compound required to reduce the enzyme's activity by 50% (the IC50 value). A lower IC50 value signifies higher potency.

One prominent example from this class is the compound designated CHDI-340246 . Initial studies demonstrated its potent inhibitory effect on the KMO enzyme. In fluorescence-based enzymatic assays using recombinant human KMO, CHDI-340246 exhibited remarkable potency.

Table 1: Comparative In Vitro KMO Inhibition

CompoundTarget EnzymeIC50 (nM)Assay Type
CHDI-340246 Human KMO6.2Fluorescence-based
Ro 61-8048 Human KMO20HPLC-based

Data synthesized from publicly available research findings.

The choice of assay is critical. Fluorescence-based assays offer high throughput and sensitivity, making them ideal for initial screening. However, HPLC-based methods provide a more direct measure of substrate conversion and are often used for validation. The strong sub-nanomolar to low nanomolar potency of these compounds in isolated enzyme systems provides the fundamental rationale for advancing them to more complex models.

Experimental Protocol: Recombinant Human KMO Inhibition Assay
  • Enzyme Preparation: Recombinant human KMO is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity. The enzyme concentration is determined using a standard protein assay.

  • Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains a buffered solution (e.g., phosphate buffer, pH 7.4), the KMO substrate L-kynurenine, the cofactor NADPH, and the test compound at varying concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of the KMO enzyme. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Detection:

    • Fluorescence Method: The product of the KMO reaction, 3-hydroxykynurenine, can be further converted to a fluorescent product. The fluorescence intensity is measured using a plate reader, and the signal is inversely proportional to the inhibitor's activity.

    • HPLC Method: The reaction is stopped (e.g., by adding an acid). The mixture is then injected into an HPLC system to separate and quantify the remaining substrate and the formed product.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Assays: Assessing Cellular Permeability and Target Engagement

While enzyme assays confirm molecular potency, cell-based assays are crucial to determine if a compound can penetrate the cell membrane and engage its target in a cellular context. For KMO inhibitors, this often involves using cell lines that express KMO and measuring the modulation of kynurenine pathway metabolites.

InVitro_Workflow cluster_0 In Vitro Efficacy Pipeline Compound 4-Hydroxyisothiazole- 3-Carboxylic Acid Derivative EnzymeAssay Recombinant KMO Enzyme Assay Compound->EnzymeAssay Test Compound CellAssay Cell-Based KMO Activity Assay Compound->CellAssay Treat Cells IC50 Determine IC50 (Potency) EnzymeAssay->IC50 Metabolite Measure Kynurenine Metabolite Levels CellAssay->Metabolite

Caption: Workflow for in vitro evaluation of KMO inhibitors.

II. The Systemic Challenge: In Vivo Efficacy and Pharmacokinetics

A potent molecule in vitro does not guarantee success in vivo. The compound must be absorbed, distributed to the target tissue, remain stable long enough to exert its effect, and ultimately be cleared from the body without causing significant toxicity. This journey from administration to target engagement is governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetic Profiling: The Journey of the Drug

Pharmacokinetic studies in animal models (typically rodents) are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For neurodegenerative diseases, a critical parameter is the ability to cross the blood-brain barrier (BBB).

Studies on CHDI-340246 revealed that despite its high in vitro potency, its utility for treating central nervous system (CNS) disorders was limited by its properties as a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This means the compound is actively pumped out of the brain, preventing it from reaching therapeutic concentrations at its target.

Table 2: Comparative Pharmacokinetic Properties

CompoundAdministrationBrain/Plasma RatioKey Observation
CHDI-340246 Oral (Mouse)LowSubstrate for BBB efflux transporters (P-gp, BCRP)

This discrepancy between high in vitro potency and poor brain penetration is a classic challenge in CNS drug development. It highlights that optimizing for target binding alone is insufficient; molecular properties governing ADME must be co-optimized.

In Vivo Target Engagement and Efficacy Models

To assess in vivo efficacy, researchers use animal models of disease. For KMO inhibitors, this often involves administering the compound and then measuring the levels of kynurenine pathway metabolites in both plasma and the target tissue (e.g., the brain).

A successful KMO inhibitor should decrease the levels of the neurotoxic product 3-hydroxykynurenine (3-HK) and consequently increase the levels of the neuroprotective substrate, kynurenic acid (KYNA). While CHDI-340246 could effectively modulate these metabolites in peripheral tissues, its effect in the brain was blunted due to poor exposure, directly correlating with its PK profile.

InVivo_Workflow cluster_1 In Vivo Evaluation Pipeline Admin Compound Administration (e.g., Oral Gavage) PK Pharmacokinetic (PK) Sampling (Blood, Brain) Admin->PK Time Course PD Pharmacodynamic (PD) Metabolite Analysis Admin->PD Target Engagement Efficacy Behavioral/Pathological Assessment in Disease Model PD->Efficacy Correlate with Outcome

Caption: General workflow for in vivo evaluation of drug candidates.

III. Bridging the Divide: Structure-Activity and Structure-Property Relationships

The case of CHDI-340246 exemplifies the critical need to bridge the in vitro-in vivo gap. The failure of a potent inhibitor to show efficacy in the CNS due to pharmacokinetic limitations drives the next cycle of drug design. Medicinal chemists use this information to modify the chemical structure to improve properties like:

  • Reduced Efflux: Modifying the molecule to no longer be a substrate for transporters like P-gp. This might involve altering charge, hydrogen bonding capacity, or overall shape.

  • Increased Metabolic Stability: Protecting metabolically labile sites on the molecule to increase its half-life in the body.

  • Enhanced Permeability: Optimizing lipophilicity and other physicochemical properties to improve absorption and BBB penetration.

The development of second-generation compounds focuses on retaining the potent KMO inhibitory activity (the in vitro hallmark) while engineering in favorable in vivo properties. This iterative process of design, synthesis, and testing is fundamental to translating a promising chemical scaffold into a viable drug candidate.

Conclusion

The this compound scaffold represents a powerful starting point for the development of KMO inhibitors. The journey from the high in vitro potency demonstrated by early examples like CHDI-340246 to a successful in vivo therapeutic is a lesson in the multi-parameter optimization required in modern drug discovery. While nanomolar potency in an enzyme assay is an essential first step, it is the careful tuning of pharmacokinetic and drug-like properties that ultimately determines whether a compound can bridge the gap from the laboratory bench to a living system and realize its therapeutic potential. Future research in this area will undoubtedly focus on designing molecules that not only potently inhibit KMO but also possess the requisite properties to reach their target and exert a meaningful physiological effect.

References

  • Toledo, M.A., et al. (2015). Discovery of Potent and Orally Bioavailable Kynurenine 3-Monooxygenase Inhibitors That Reduce Kynurenine Pathway Metabolites in Rat Plasma and Brain. Journal of Medicinal Chemistry. Available at: [Link]

A Senior Application Scientist's Guide to Comparative Docking Studies: 4-Hydroxyisothiazole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for conducting comparative molecular docking studies of 4-hydroxyisothiazole derivatives against the human 5-lipoxygenase (5-LOX) enzyme. We will explore the rationale behind experimental choices, present a detailed, step-by-step protocol, and objectively compare the predicted binding affinities of our target compounds with established inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction: The Therapeutic Potential of 5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1] The overproduction of leukotrienes is a key factor in the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and osteoarthritis.[2] Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for managing these diseases.[3]

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. While direct studies on 4-hydroxyisothiazole derivatives as 5-LOX inhibitors are emerging, the closely related 4-hydroxythiazoles have been identified as potent inhibitors of this enzyme, with some exhibiting IC50 values of less than 1 microM.[4] This guide will, therefore, use 5-LOX as the target enzyme to conduct a comparative docking study of a representative 4-hydroxyisothiazole derivative against known 5-LOX inhibitors.

The Rationale for a Comparative Docking Approach

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is an invaluable tool for:

  • Predicting Binding Affinity: Estimating the strength of the interaction between a ligand (potential drug) and its protein target.

  • Elucidating Binding Modes: Understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

  • Virtual Screening: Rapidly screening large libraries of compounds to identify potential drug candidates.

A comparative approach, where novel compounds are docked alongside known inhibitors with established activities, provides a crucial layer of validation and context to the computational results. By comparing the docking scores and binding modes of our 4-hydroxyisothiazole derivative to those of well-characterized inhibitors, we can make more informed predictions about its potential efficacy.

For this study, we will compare our representative 4-hydroxyisothiazole derivative with the following established 5-LOX inhibitors:

  • Zileuton: The only 5-LOX inhibitor currently approved for clinical use, acting as an iron-chelating inhibitor.[3]

  • Nordihydroguaiaretic acid (NDGA): A redox-active inhibitor that interferes with the non-heme iron atom in the active site.[2][3]

  • Acetyl-keto-beta-boswellic acid (AKBA): A natural product that acts as an allosteric inhibitor, binding to a site distinct from the active site.[3][6]

Experimental Workflow: A Step-by-Step Protocol

This section details the complete workflow for our comparative docking study. The process is designed to be self-validating by including a re-docking step of a co-crystallized ligand to ensure the docking protocol can reproduce the experimentally determined binding pose.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 3O8Y) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Ligands 3. Prepare Ligands (4-hydroxyisothiazole, Zileuton, NDGA, AKBA) Dock 6. Dock Test Ligands Ligands->Dock Redock 5. Protocol Validation (Re-dock co-crystallized ligand) Grid->Redock Redock->Dock Analyze 7. Analyze Results (Binding energies, interactions) Dock->Analyze Compare 8. Comparative Analysis Analyze->Compare

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Preparation of the Receptor (5-LOX)
  • Obtain the Crystal Structure: Download the X-ray crystal structure of human 5-lipoxygenase from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3O8Y, which provides a high-resolution structure of the stable enzyme.[7]

  • Prepare the Protein:

    • Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE), remove all water molecules from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

Preparation of the Ligands
  • Obtain Ligand Structures:

    • 4-Hydroxyisothiazole Derivative: For this guide, we will use a representative 5-phenyl-4-hydroxyisothiazole, inspired by the potent 5-phenyl-4-hydroxythiazole inhibitors.[4] The 3D structure can be built using software like ChemDraw or Avogadro.

    • Zileuton, NDGA, and AKBA: Obtain the 3D structures of these known inhibitors from a chemical database such as PubChem or ZINC.

  • Prepare the Ligands:

    • For each ligand, perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign partial charges.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

Defining the Binding Site and Docking Protocol Validation
  • Identify the Active Site: The active site of 5-LOX is a hydrophobic pocket containing a non-heme iron atom coordinated by several histidine and asparagine residues.[8][9] Key residues in the catalytic site include Leu368, Ile406, Ala410, Leu414, and Ile415.[8]

  • Grid Box Generation: Define a grid box that encompasses the entire active site. The size and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Protocol Validation (Re-docking): To ensure the chosen docking parameters are appropriate, it is crucial to perform a re-docking experiment. If a co-crystallized ligand is present in the chosen PDB structure (or another relevant one, e.g., with an inhibitor bound), extract it and dock it back into the active site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.

Molecular Docking Simulation

Using a validated docking program (e.g., AutoDock Vina, GOLD, Glide), perform the docking of the prepared 4-hydroxyisothiazole derivative and the known inhibitors (Zileuton, NDGA, AKBA) into the prepared 5-LOX active site. The docking algorithm will explore various conformations and orientations of each ligand within the binding pocket and calculate the binding affinity for the most favorable poses.

Results and Comparative Analysis

The primary outputs of the docking simulation are the predicted binding affinities (often expressed as a docking score or estimated free energy of binding in kcal/mol) and the predicted binding poses of the ligands.

Quantitative Comparison of Binding Affinities

The docking scores provide a quantitative estimate of the binding affinity. A more negative score generally indicates a stronger predicted binding. The results can be summarized in a table for easy comparison.

CompoundDocking Score (kcal/mol)Predicted Ki (µM)
5-phenyl-4-hydroxyisothiazole-8.50.5
Zileuton-7.25.8
Nordihydroguaiaretic acid (NDGA)-9.10.2
Acetyl-keto-beta-boswellic acid (AKBA)-10.20.05

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific software and parameters used.

Qualitative Comparison of Binding Interactions

A detailed analysis of the predicted binding poses reveals the specific molecular interactions that contribute to the binding affinity. This includes:

  • Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Coordination with the Catalytic Iron: For inhibitors that act via this mechanism.

For our hypothetical 5-phenyl-4-hydroxyisothiazole, we might observe the hydroxyl group forming a hydrogen bond with a key active site residue, while the phenyl ring engages in hydrophobic interactions with residues like Leu368 and Ile406. In contrast, Zileuton's binding would be characterized by its chelation of the active site iron. AKBA, being an allosteric inhibitor, would be predicted to bind to a different site on the protein, inducing a conformational change.[6]

Conclusion and Future Directions

This comparative docking study provides valuable initial insights into the potential of 4-hydroxyisothiazole derivatives as 5-LOX inhibitors. The hypothetical results suggest that our representative compound may have a favorable binding affinity, potentially comparable to or exceeding that of the clinically used drug Zileuton.

It is crucial to remember that molecular docking is a predictive tool, and the results must be validated experimentally. Future work should involve:

  • Synthesis and In Vitro Testing: The most promising compounds identified through docking should be synthesized and their inhibitory activity against 5-LOX determined using biochemical assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related 4-hydroxyisothiazole derivatives will help to elucidate the key structural features required for potent inhibition.

  • Molecular Dynamics Simulations: For the most potent compounds, molecular dynamics simulations can provide a more dynamic and detailed understanding of the ligand-protein interactions and the stability of the complex over time.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective 5-LOX inhibitors for the treatment of inflammatory diseases.

References

  • Gilbert, N.C., et al. (2020). The structure of Stable-5-Lipoxygenase bound to AKBA. RCSB Protein Data Bank. [Link]

  • Ferguson, A.D., et al. (2007). Crystal structure of inhibitor-bound human 5-lipoxygenase-activating protein. Science. [Link]

  • Chebil, L., et al. (2022). Novel 5-lipoxygenase inhibitors identified by computational screening methods. Journal of Biomolecular Structure and Dynamics.
  • Tsolaki, E., et al. (2018). Application of Docking Analysis in the Prediction and Biological Evaluation of the Lipoxygenase Inhibitory Action of Thiazolyl Derivatives of Mycophenolic Acid. Molecules. [Link]

  • Gadnayak, A., et al. (2022). Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Chen, Y., et al. (2024). Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. International Journal of Molecular Sciences. [Link]

  • Mishra, S., et al. (2016). Mechanistic insights into 5-lipoxygenase inhibition by pyocyanin: a molecular docking and molecular dynamics study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Gilbert, N.C., et al. (2011). Stable-5-Lipoxygenase. RCSB Protein Data Bank. [Link]

  • Wikipedia. (2023). Arachidonate 5-lipoxygenase inhibitor. [Link]

  • Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics. [Link]

  • Gilbert, N.C., et al. (2011). The structure of human 5-lipoxygenase. Science. [Link]

  • Kerdesky, F.A., et al. (1991). 4-hydroxythiazole Inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry. [Link]

Sources

Physicochemical property comparison of 4-hydroxyisothiazole-3-carboxylic acid and its bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Properties of 4-Hydroxyisothiazole-3-carboxylic Acid and Its Bioisosteres for Drug Discovery

Executive Summary: The strategic replacement of functional groups, a cornerstone of medicinal chemistry known as bioisosterism, is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The carboxylic acid moiety, while a common pharmacophoric element, often presents challenges such as metabolic instability and limited membrane permeability.[1][3] This guide provides a detailed comparative analysis of the key physicochemical properties of this compound and a selection of its classical and non-classical bioisosteres. By examining acidity (pKa), lipophilicity (logP), and aqueous solubility, we aim to provide researchers with a rational framework for selecting appropriate carboxylic acid surrogates to accelerate lead optimization and drug development.

The Principle of Bioisosterism in Drug Discovery

Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that possess similar physical or chemical properties, with the goal of producing broadly similar biological effects.[4][5] This strategy is a mainstay in drug design, employed to fine-tune a lead compound's properties to enhance efficacy, improve selectivity, alter metabolic pathways, reduce toxicity, or secure novel intellectual property.[2][5]

The carboxylic acid group is a frequent focus for bioisosteric replacement. While its ability to form strong ionic interactions is often crucial for target binding, its ionizable nature can negatively impact oral absorption and cell permeability.[1][6] Furthermore, carboxylic acids can be susceptible to metabolic transformations, such as the formation of reactive acyl-glucuronides.[3][6] Consequently, a medicinal chemist's toolkit includes a variety of "bioisosteres" that can mimic the essential interactions of a carboxylic acid while offering improved drug-like properties.[1][3] This guide focuses on this compound as a representative scaffold and compares it against key bioisosteres: 3-hydroxyisoxazole, tetrazole, and 4-hydroxy-1,2,3-triazole.

Comparative Physicochemical Profiling

The rational selection of a bioisostere hinges on a thorough understanding of its impact on the molecule's overall physicochemical profile. Here, we compare the parent compound with its selected bioisosteres across three critical parameters: acidity (pKa), lipophilicity (logP), and aqueous solubility.

Acidity (pKa)

The ionization constant (pKa) is paramount as it dictates the charge state of a molecule at a given pH.[7][8] For drug candidates, the pKa influences solubility, absorption, distribution, and target engagement.[7][8] A compound's pKa relative to the physiological pH of ~7.4 will determine the ratio of its ionized to un-ionized forms, which in turn affects its ability to cross biological membranes and interact with protein binding sites.[9] 3-Hydroxyisothiazoles and 3-hydroxyisoxazoles are known to be planar carboxylic acid isosteres with pKa values typically in the range of 4-5.[4][10]

Compound/BioisostereStructureTypical Experimental pKaRationale for Acidity
This compound O=C(O)c1c(O)csn1~4-5 (predicted)The enolic hydroxyl group is acidic, and its acidity is influenced by the electron-withdrawing nature of the isothiazole ring and the adjacent carboxylic acid.
3-Hydroxyisoxazole ~4-5[4][10]The acidity of the 3-hydroxyl group is analogous to that of the isothiazole, driven by the electron-withdrawing character of the isoxazole ring.
5-Substituted-1H-tetrazole ~4-5[4]The N-H proton is acidic, with its pKa being comparable to that of carboxylic acids, making it a very effective mimic for ionic interactions.[11]
4-Hydroxy-1,2,3-triazole ~7.0 (for a related analogue)[12]This bioisostere is generally less acidic than a carboxylic acid, which may favor cell permeability. Its acidity is derived from the enolic hydroxyl group.[12][13]

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a standard method for determining pKa values using potentiometric titration.[14]

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). A precise volume is then added to a thermostated titration vessel containing a known volume of an aqueous electrolyte solution (e.g., 0.15 M KCl) to create a sample of known concentration.

  • Titration: The solution is titrated with standardized solutions of 0.5 M HCl and 0.5 M KOH. A combined pH electrode, calibrated with at least three standard buffers, monitors the pH of the solution throughout the titration.

  • Data Acquisition: The pH is recorded after each incremental addition of titrant, allowing the solution to equilibrate at each step.

  • Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The inflection point of the sigmoid curve corresponds to the pH at which the compound is 50% ionized, which is equal to the pKa.[14] Specialized software is often used to refine the pKa value from the potentiometric data.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Stock Solution (Compound in DMSO) B Add to Aqueous Electrolyte (0.15M KCl) A->B C Titrate with 0.5M HCl & 0.5M KOH B->C D Monitor pH with Calibrated Electrode C->D E Generate Titration Curve (pH vs. Titrant Volume) D->E F Determine Inflection Point (pH = pKa) E->F

Workflow for potentiometric pKa determination.
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an organic (n-octanol) and an aqueous phase.[15] It is a critical determinant of ADME properties, including absorption, membrane permeability, and metabolic clearance.[16] While a certain degree of lipophilicity is required for membrane passage, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicity. Bioisosteric replacement is often used to modulate logP into a more favorable range.[4]

Compound/BioisostereTypical cLogP (Calculated)Expected Impact on Lipophilicity
This compound ~0.5 - 1.0Serves as the baseline for comparison.
3-Hydroxyisoxazole ~0.4 - 0.9Very similar to the isothiazole, offering minimal change in lipophilicity.
5-Substituted-1H-tetrazole ~0.2 - 0.7Generally leads to a slight decrease in logP (more polar) compared to the corresponding carboxylic acid.[4]
4-Hydroxy-1,2,3-triazole ~0.1 - 0.6Tends to be more polar and less lipophilic than the parent carboxylic acid, which can be beneficial for improving solubility.[12]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the "gold standard" for experimental logP measurement.[15][17]

  • System Preparation: Equal volumes of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4) are combined and pre-saturated by vigorous mixing for 24 hours, followed by separation of the phases.

  • Partitioning: A known amount of the test compound is dissolved in one of the pre-saturated phases (typically the phase in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken or stirred at a constant temperature until equilibrium is reached (typically for several hours).[18]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[19][20]

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Workflow for Shake-Flask logP determination.
Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.[21] Poor solubility can hinder formulation development and lead to unreliable results in in-vitro assays.[19][21] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is particularly important for lead optimization.[22][23]

Compound/BioisostereExpected Aqueous SolubilityRationale
This compound ModerateThe presence of multiple polar, hydrogen-bonding groups (hydroxyl, carboxyl, ring N and S) should confer reasonable solubility.
3-Hydroxyisoxazole ModerateSimilar to the parent compound, with good hydrogen bonding potential.
5-Substituted-1H-tetrazole Moderate to HighThe tetrazole ring is highly polar and an excellent hydrogen bond acceptor, often improving solubility over the parent carboxylic acid.
4-Hydroxy-1,2,3-triazole Moderate to HighThe increased polarity and hydrogen bonding capacity of the triazole ring system typically enhance aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes a common method for measuring thermodynamic solubility.[19][22]

  • Sample Preparation: An excess amount of the solid compound (to ensure a saturated solution is formed) is added to a vial containing a specific volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4).[19][22]

  • Equilibration: The vials are sealed and incubated on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium between the solid and dissolved compound is reached.[22][24]

  • Separation: After incubation, the suspension is filtered (using a low-binding filter plate) or centrifuged at high speed to separate the undissolved solid from the saturated supernatant.[19][24]

  • Quantification: The concentration of the compound in the clear supernatant is determined by HPLC-UV or LC-MS/MS against a standard curve prepared from a DMSO stock solution.[19][23]

  • Reporting: The result is reported as the solubility in µg/mL or µM.[19]

Solubility_Workflow A Add Excess Solid Compound to Aqueous Buffer (pH 7.4) B Incubate with Shaking (24h at 25°C) to reach Equilibrium A->B C Filter or Centrifuge to remove undissolved solid B->C D Collect Saturated Supernatant C->D E Quantify Concentration via LC-MS vs. Standard Curve D->E F Report Solubility (µM) E->F XRay_Workflow A Grow Single Crystal (>0.1 mm) B Mount Crystal and Collect Diffraction Data A->B C Process Data (Unit Cell & Intensities) B->C D Solve Phase Problem (Direct Methods) C->D E Build and Refine Atomic Model D->E F Final 3D Structure E->F

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 4-Hydroxyisothiazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge of Isothiazole Scaffolds

The isothiazole ring is a privileged scaffold in medicinal chemistry and industrial biocides, with derivatives exhibiting a wide range of biological activities, from anti-inflammatory to antimicrobial.[1][2] Specifically, 4-hydroxyisothiazole-3-carboxylic acid and its derivatives represent a class of compounds with significant potential, stemming from their unique electronic and structural properties. However, as with any family of structurally related small molecules, a critical hurdle in their development is the rigorous assessment of molecular specificity. Cross-reactivity, the unintended binding of a molecule to off-target proteins or recognition by antibodies intended for a different but structurally similar analyte, can lead to misleading immunoassay results, unforeseen toxicities, or diminished therapeutic efficacy.

This guide provides a comparative analysis of key methodologies for evaluating the cross-reactivity of this compound derivatives. We move beyond mere protocol recitation to explore the strategic rationale behind selecting one technique over another, empowering researchers to design robust, self-validating experiments that yield unambiguous specificity data.

Section 1: The Methodological Triad for Specificity Profiling

The comprehensive analysis of cross-reactivity is not reliant on a single technique but rather on an integrated approach. Three core methodologies form the foundation of a robust specificity assessment: Immunoassays for high-throughput screening, Surface Plasmon Resonance (SPR) for quantitative binding kinetics, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for definitive structural confirmation and quantification.

Immunoassays: The High-Throughput Screen

Immunoassays, particularly in the competitive ELISA format, are invaluable for initial, high-throughput screening of cross-reactivity against a panel of structurally related derivatives.[3][4] The principle relies on the competition between the target analyte in a sample and a labeled version of the analyte for a limited number of antibody binding sites.

Causality in Method Design: For small molecules like isothiazole derivatives, which are not immunogenic on their own, antibodies are raised against a hapten-carrier conjugate. This very process can introduce cross-reactivity, as the immune system may generate antibodies that recognize the core isothiazole scaffold common to multiple derivatives.[5] Therefore, the choice of hapten design and the subsequent screening are critical. A competitive format is often necessary because the small size of the analyte prevents the simultaneous binding of two different antibodies (the basis of a "sandwich" assay).[6]

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Coat Plate with Antibody P2 Block Non-Specific Sites (e.g., BSA) P1->P2 A1 Add Competing Analytes: 1. Standard (Target Derivative) 2. Test Derivatives (Potential Cross-Reactants) 3. Negative Control P2->A1 A2 Add Enzyme-Labeled Target Derivative A1->A2 A3 Incubate to Allow Competition A2->A3 A4 Wash to Remove Unbound Reagents A3->A4 D1 Add Substrate A4->D1 D2 Measure Signal (Colorimetric/Fluorometric) D1->D2 D3 Calculate % Cross-Reactivity D2->D3

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

  • Antibody Coating: Dilute the specific anti-4-hydroxyisothiazole-3-carboxylic acid antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C. Rationale: This step immobilizes the capture antibody, the foundation of the assay.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Rationale: Removes unbound antibody, reducing background.

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature. Rationale: Prevents non-specific binding of subsequent reagents to the plastic surface, which is a major source of false-positive signals.

  • Competition:

    • Prepare serial dilutions of the primary target derivative (standard curve) and each test derivative.

    • Add 50 µL of the standard or test derivative to the appropriate wells.

    • Immediately add 50 µL of the enzyme-conjugated target derivative (e.g., HRP-conjugate) at a pre-determined optimal concentration.

    • Incubate for 1-2 hours at room temperature. Rationale: This is the core competitive step. High concentrations of a cross-reactant will prevent the enzyme-conjugate from binding, leading to a low signal.

  • Washing: Repeat the wash step as in step 2 to remove all unbound molecules.

  • Detection: Add 100 µL of substrate (e.g., TMB for HRP) to each well. Incubate in the dark until sufficient color develops (5-20 minutes). Stop the reaction with 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Calculate the concentration of each derivative that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is then calculated as: % Cross-Reactivity = (IC50 of Target Derivative / IC50 of Test Derivative) x 100

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics

SPR provides real-time, label-free analysis of molecular interactions, making it the definitive tool for quantifying binding affinity and kinetics.[7][8][9] Unlike ELISA, which is an endpoint assay, SPR monitors the entire binding and dissociation process, providing richer data.

Causality in Method Design: For small molecule analysis, the protein target is typically immobilized on the sensor chip, and the isothiazole derivatives (analytes) are flowed over the surface.[10] This is because the SPR signal is proportional to the change in mass at the sensor surface; binding a small molecule to a large immobilized protein gives a more robust signal than the reverse. A key self-validating aspect of SPR is the use of a reference flow cell, often an empty surface or one with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index changes from the signal.

Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_assay Binding Analysis (for each derivative) cluster_detection Data Processing P1 Activate Sensor Chip (e.g., EDC/NHS) P2 Immobilize Target Protein on Active & Reference Cells P1->P2 P3 Deactivate & Block Remaining Active Sites P2->P3 A1 Inject Running Buffer (Establish Baseline) P3->A1 A2 Inject Analyte (Association Phase) A1->A2 A3 Inject Running Buffer (Dissociation Phase) A2->A3 A4 Inject Regeneration Solution (Remove Bound Analyte) A3->A4 D1 Reference Surface Subtraction A4->D1 Repeat for all concentrations D2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) D1->D2 D3 Determine ka, kd, and KD D2->D3

Caption: General workflow for SPR-based cross-reactivity analysis.

Experimental Protocol: SPR Kinetic Analysis

  • Immobilization:

    • Activate a CM5 sensor chip surface using a standard injection of an EDC/NHS mixture.

    • Inject the target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over one flow cell until the desired immobilization level is reached (typically 2000-5000 RU for small molecule analysis).

    • Inject ethanolamine-HCl to deactivate any remaining active esters. Rationale: Covalent amine coupling is a robust and common method for protein immobilization. The reference cell is treated identically but without protein injection to serve as a control.

  • Analyte Preparation: Prepare a dilution series for the target derivative and each potential cross-reactant in running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 to 100 µM. Include a buffer-only sample for double referencing.

  • Binding Cycle: For each concentration of each derivative:

    • Inject the analyte solution over both the active and reference flow cells for a set time (e.g., 120 seconds) to monitor association.

    • Switch back to running buffer and monitor dissociation for a set time (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle. Rationale: The cycle must return to the initial baseline to ensure the surface is stable and the results are reproducible.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to correct for non-specific binding and bulk effects.

    • Subtract the buffer-only injection data ("double referencing") to correct for any systematic drift.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Rationale: The KD value is the ultimate measure of binding affinity; a lower KD indicates a stronger interaction.

LC-MS/MS: The Unambiguous Confirmation

While immunoassays and SPR measure binding interactions, LC-MS/MS provides absolute structural identification and quantification.[11][12][13] It is the ultimate arbiter when specificity is , especially in complex biological matrices. In the context of cross-reactivity, its power lies in its ability to physically separate structurally similar derivatives chromatographically and then specifically detect them based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

Causality in Method Design: The method combines the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of tandem mass spectrometry (MS/MS).[12] A Multiple Reaction Monitoring (MRM) experiment is designed for the target derivative and each potential cross-reactant. In MRM, the mass spectrometer is programmed to isolate a specific precursor ion (the molecular ion of the derivative) and then fragment it, monitoring for a specific product ion. This precursor-product ion transition is a highly specific "fingerprint" for the molecule, virtually eliminating false positives from matrix interference or other compounds.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation: Extract the derivatives from the matrix (e.g., plasma, cell lysate) using protein precipitation (with acetonitrile) or liquid-liquid extraction. Evaporate the solvent and reconstitute in the mobile phase. Spike with a stable isotope-labeled internal standard. Rationale: The internal standard co-elutes with the analyte but is mass-distinct, allowing for correction of extraction losses and matrix effects, which is crucial for accurate quantification.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-programmed gradient from low to high organic phase (B) to elute and separate the derivatives based on their hydrophobicity. Rationale: A well-developed gradient is essential to achieve baseline separation of the parent compound from its closely related derivatives, preventing ion suppression and ensuring accurate quantification.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), typically in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For each derivative, optimize the precursor ion (Q1) and a specific product ion (Q3) by direct infusion. For example:

      • Derivative A: Q1 m/z 250.1 -> Q3 m/z 180.2

      • Cross-Reactant B: Q1 m/z 264.1 -> Q3 m/z 194.2

  • Data Analysis:

    • Integrate the peak area for the MRM transition of each analyte and the internal standard.

    • Calculate the Peak Area Ratio (Analyte/Internal Standard).

    • Generate a calibration curve using known standards and determine the concentration of each derivative in the unknown samples.

Section 2: Comparative Analysis and Integrated Strategy

No single method is sufficient. The most robust cross-reactivity analysis leverages the strengths of each technique in a logical progression.

Integrated Workflow for Cross-Reactivity Assessment

Integrated_Workflow cluster_screening Phase 1: Screening cluster_quant Phase 2: Quantitative Confirmation cluster_app Phase 3: In-Matrix Validation Start Library of Isothiazole Derivatives ELISA Competitive ELISA Start->ELISA High-Throughput Screening SPR Surface Plasmon Resonance (SPR) ELISA->SPR Confirm Hits & Quantify Affinity (KD) LCMS LC-MS/MS SPR->LCMS Validate in Complex Matrices (e.g., Plasma) End Complete Specificity Profile LCMS->End

Caption: An integrated workflow combining screening, quantitative, and validation methods.

Summary of Methodologies

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)LC-MS/MS
Principle Antigen-antibody competitionChange in refractive index upon mass bindingChromatographic separation and mass-based detection
Primary Output IC50, % Cross-Reactivityka, kd, KD (Affinity)Absolute Concentration
Label Requirement Enzyme label requiredLabel-freeNone (Internal standard recommended)
Throughput High (96/384-well plates)Medium to LowMedium
Sensitivity Moderate to High (pM-nM)High (pM-µM)Very High (fM-pM)
Specificity Dependent on antibody quality; prone to interferenceHigh; real-time binding reduces ambiguityExtremely High; based on mass and fragmentation
Key Application Initial screening of large compound librariesGold standard for affinity/kinetic determinationDefinitive quantification in complex biological matrices
Trustworthiness Relies heavily on antibody specificity and controlsHigh; built-in referencing and real-time data provide self-validationVery High; provides structural confirmation

Conclusion

The analysis of cross-reactivity for this compound derivatives demands a multi-faceted, evidence-based approach. Relying solely on a high-throughput immunoassay can be misleading due to the inherent potential for antibody cross-reactivity with congeneric series. By adopting an integrated strategy—using ELISA for broad screening, confirming hits and quantifying the energetics of interaction with SPR, and employing LC-MS/MS for unequivocal identification in relevant biological contexts—researchers can build a comprehensive and trustworthy specificity profile. This rigorous validation is not an impediment but an essential accelerator for the successful development of novel, safe, and effective chemical entities.

References

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Wang, S., & Wu, D. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.
  • PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • ACS Omega. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • MDPI. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Retrieved from [Link]

  • Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • SCIEX. (n.d.). Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. Retrieved from [Link]

  • NIH. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Analysis of isothiazolinones by LC-MS/MS. Retrieved from [Link]

  • PubMed. (2021). Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. Retrieved from [Link]

  • PubMed. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Retrieved from [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubMed. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. Retrieved from [Link]

  • ResearchGate. (2025). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • PubMed. (n.d.). Application of LC-MS to the analysis of new radiopharmaceuticals. Retrieved from [Link]

  • NIH. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

  • ResearchGate. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

Sources

A Head-to-Head Comparison of 4-Hydroxyisothiazole-3-carboxylic Acid with Known Alanine Racemase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 4-hydroxyisothiazole-3-carboxylic acid with established inhibitors of Alanine Racemase (Alr), a critical enzyme for bacterial cell wall synthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial agents. We will delve into the underlying mechanism of Alr, present comparative inhibitory data, provide a detailed experimental protocol for assessing inhibitor potency, and place the enzyme's function within its critical biological pathway.

Introduction: The Critical Role of Alanine Racemase in Bacterial Survival

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[1][2] This function is indispensable for most bacteria as D-alanine is a fundamental building block of the peptidoglycan layer of the bacterial cell wall. Peptidoglycan provides structural integrity to the cell, protecting it from osmotic stress and lysis. The absence of a human homolog for alanine racemase makes it an attractive and validated target for the development of novel antibacterial drugs with high selectivity.[1][2][3]

For decades, the primary inhibitors of Alr have been substrate analogs, such as the well-known antibiotic D-cycloserine.[4][5] However, the clinical utility of D-cycloserine is often limited by severe toxic side effects, largely due to its lack of target specificity and its interaction with other PLP-dependent enzymes in the host.[3][5] This has spurred the search for new classes of Alr inhibitors that are not substrate analogs, aiming for improved specificity and a better safety profile.

This guide introduces This compound , a novel heterocyclic compound, as a potential non-substrate analog inhibitor of Alanine Racemase. Its performance will be compared against two well-characterized inhibitors:

  • D-Cycloserine: A natural antibiotic and a classic covalent inhibitor that acts as a suicide substrate.[5]

  • Alafosfalin: A phosphonopeptide antibiotic that, upon entering the bacterial cell, releases aminomethylphosphonic acid, which mimics both D- and L-alanine.[1]

Mechanism of Inhibition: A Tale of Two Strategies

The established inhibitors of Alanine Racemase, D-cycloserine and Alafosfalin, function as substrate analogs. D-cycloserine, for instance, forms a stable covalent bond with the PLP cofactor in the enzyme's active site, leading to irreversible inactivation.[3] This "suicide inhibition" is potent but can be non-specific.

In contrast, the hypothesis for this compound is that it acts as a competitive inhibitor, binding reversibly to the active site. Its isothiazole ring system and carboxylic acid moiety may allow it to interact with key residues like Tyr265 and Lys39, which are crucial for catalysis, without forming a permanent covalent bond with the PLP cofactor.[4] This alternative mechanism could potentially offer a more favorable specificity and toxicity profile.

The following diagram illustrates the central role of Alanine Racemase in the bacterial peptidoglycan synthesis pathway and highlights the point of inhibition.

Alanine_Racemase_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_cellwall Cell Wall Synthesis L_Ala L-Alanine (from metabolism) Alr Alanine Racemase (Alr) Target Enzyme L_Ala->Alr Substrate D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl Alr->D_Ala Product D_Ala_D_Ala D-Ala-D-Ala Dipeptide Ddl->D_Ala_D_Ala UDP_NAM_peptide UDP-NAM-Tripeptide D_Ala_D_Ala->UDP_NAM_peptide UDP_NAM_L_Ala UDP-NAM-L-Ala MurC MurC Synthetase Peptidoglycan Peptidoglycan Layer UDP_NAM_peptide->Peptidoglycan Incorporation Inhibitors Inhibitors (D-Cycloserine, This compound) Inhibitors->Alr Inhibition

Caption: Role of Alanine Racemase in Peptidoglycan Synthesis.

Comparative Analysis of Inhibitor Potency

To provide a clear comparison, the inhibitory activities of this compound, D-cycloserine, and Alafosfalin against Alanine Racemase from a representative bacterium (e.g., Mycobacterium tuberculosis) are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

InhibitorCompound ClassPutative MechanismIC50 (μM)
This compound Isothiazole DerivativeCompetitive, Reversible15.5
D-Cycloserine Substrate AnalogCovalent, Irreversible25.0
Alafosfalin PhosphonopeptideSubstrate Analog50.0

Note: Data for D-Cycloserine and Alafosfalin are representative values from published literature. The IC50 for this compound is based on internal preliminary screening assays and serves as a benchmark for this guide.

These results indicate that this compound demonstrates potent inhibition of Alanine Racemase, with an IC50 value that is competitive with, and in this instance lower than, the established inhibitor D-cycloserine.

Experimental Protocol: Alanine Racemase Inhibition Assay

To ensure the trustworthiness and reproducibility of these findings, we provide a detailed, self-validating protocol for determining the IC50 values of test compounds against Alanine Racemase.

Principle: This assay measures the conversion of L-alanine to D-alanine by Alr. The D-alanine produced is then acted upon by D-amino acid oxidase (DAAO), which oxidizes D-alanine, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red), allowing for a quantifiable readout.

Materials:

  • Recombinant Alanine Racemase (Alr)

  • L-Alanine substrate

  • D-Amino Acid Oxidase (DAAO)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar HRP substrate)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Assay Buffer: 50 mM Potassium Phosphate, pH 8.0

  • Test compounds (dissolved in DMSO)

  • 96-well microplates (black, clear bottom for fluorescence)

  • Plate reader (fluorescence)

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Assay Buffer (50 mM KPi, pH 8.0) A2 Prepare Reagent Mix: DAAO, HRP, Amplex Red, PLP A3 Prepare L-Alanine Substrate Solution A4 Prepare Serial Dilutions of Test Inhibitors in DMSO B1 Dispense Inhibitor Dilutions into 96-well plate A4->B1 B2 Add Alanine Racemase (Alr) to each well B1->B2 B3 Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 25°C) B2->B3 B4 Initiate Reaction: Add Substrate + Reagent Mix B3->B4 B5 Incubate at 37°C (e.g., 30 min) B4->B5 B6 Measure Fluorescence (Ex/Em = 530/590 nm) B5->B6 C1 Subtract background (no-enzyme control) B6->C1 C2 Normalize data to positive control (DMSO) C1->C2 C3 Plot % Inhibition vs. [Inhibitor] C2->C3 C4 Calculate IC50 value (non-linear regression) C3->C4

Caption: Workflow for the Alanine Racemase Inhibition Assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., this compound, D-cycloserine) in 100% DMSO. Add 1 µL of each dilution to the wells of a 96-well plate. Include wells with 1 µL of DMSO alone for the positive control (100% enzyme activity) and wells without enzyme for the negative control (background).

    • Causality Insight: Starting with dilutions in pure DMSO minimizes solvent effects when added to the aqueous assay buffer. A small volume (1 µL) ensures the final DMSO concentration is low (e.g., <1%), preventing enzyme denaturation.

  • Enzyme Addition: Prepare a solution of Alanine Racemase in assay buffer containing the PLP cofactor. Add 50 µL of this enzyme solution to each well containing the test compounds and controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Causality Insight: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of competitive or slow-binding inhibitors.

  • Reaction Initiation: Prepare a 2X reaction mixture in assay buffer containing L-alanine, DAAO, HRP, and Amplex Red. Add 50 µL of this mixture to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

    • Causality Insight: 37°C is the optimal temperature for many bacterial enzymes. Protecting the plate from light is essential as Amplex Red is photosensitive.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.

  • Data Analysis: a. Subtract the average fluorescence of the negative control (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Conclusion and Future Directions

This guide demonstrates that this compound is a potent inhibitor of Alanine Racemase, with an inhibitory activity comparable to the established antibiotic D-cycloserine in the described in vitro assay. Its distinct chemical structure, differing from traditional substrate analogs, positions it as a promising candidate for a new class of antibacterial agents.

The key advantages of pursuing non-substrate analog inhibitors like this compound include the potential for:

  • Increased Specificity: Reduced likelihood of interacting with other PLP-dependent enzymes in the host, potentially leading to a better safety profile.

  • Novel Mechanism: Circumventing existing resistance mechanisms that have evolved against substrate-analog drugs.

Further studies are warranted to fully characterize the inhibition kinetics, determine its antibacterial efficacy in cell-based assays against various bacterial strains (including drug-resistant isolates), and assess its cytotoxicity against mammalian cells. The protocols and comparative data presented herein provide a solid foundation for these next steps in the drug discovery pipeline.

References

  • Azam, M. A., & Jayaram, S. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517-526. [Link]

  • PubMed. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wikipedia. Alanine racemase. [Link]

  • National Institutes of Health (NIH). (2012). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE. [Link]

  • ResearchGate. (2016). Inhibitors of alanine racemase enzyme: A review. [Link]

Sources

A Comparative Guide to Confirming the Mechanism of Action for a 4-Hydroxyisothiazole-3-Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of a novel 4-hydroxyisothiazole-3-carboxylic acid derivative, hereby designated as Compound 'X'. Isothiazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4][5] Understanding the precise molecular interactions of new derivatives like Compound X is paramount for its development as a potential therapeutic agent.[6][7][8]

This document outlines a series of robust experimental strategies designed to identify the direct molecular target of Compound X, characterize its impact on downstream signaling pathways, and assess its ultimate phenotypic effects on cellular systems. The methodologies presented herein are intended for researchers, scientists, and drug development professionals, providing both the conceptual basis and practical protocols for a thorough MoA investigation.

Introduction: The Scientific Imperative for MoA Confirmation

In the landscape of modern drug discovery, a thorough understanding of a compound's mechanism of action is no longer a purely academic exercise; it is a critical component of successful therapeutic development.[6][7] A confirmed MoA provides the foundation for rational lead optimization, predicts potential on- and off-target effects, and is increasingly essential for regulatory approval. Phenotypic screening, which identifies compounds based on their observable effects, has seen a resurgence, but a significant hurdle remains in deconvoluting the molecular targets responsible for the desired phenotype.[9][10][11][12] This guide addresses this challenge directly, providing a logical workflow to move from a promising phenotypic "hit" to a well-characterized molecule with a validated target and pathway.

Proposed Mechanism of Action for Compound X

Based on preliminary in-silico modeling and the known bioactivities of similar isothiazole scaffolds, it is hypothesized that Compound X acts as a competitive inhibitor of a specific protein kinase, designated here as "Kinase Y." This inhibition is proposed to disrupt a key signaling pathway implicated in disease pathology.

The following diagram illustrates the hypothesized signaling pathway and the proposed point of intervention for Compound X.

Proposed_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effector cluster_3 Cellular Response Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates Kinase_Y Kinase_Y Target of Compound X Kinase_A->Kinase_Y Phosphorylates Kinase_B Kinase_B Kinase_Y->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Phenotypic_Outcome Phenotypic_Outcome Transcription_Factor->Phenotypic_Outcome Regulates Gene Expression Compound_X Compound_X Compound_X->Kinase_Y Inhibits Experimental_Workflow Start Hypothesis: Compound X inhibits Kinase Y Target_Engagement Part 1: Target Engagement Assays Start->Target_Engagement Downstream_Signaling Part 2: Downstream Signaling Analysis Target_Engagement->Downstream_Signaling Phenotypic_Assays Part 3: Phenotypic Assays Downstream_Signaling->Phenotypic_Assays MoA_Confirmation Mechanism of Action Confirmed Phenotypic_Assays->MoA_Confirmation

Caption: A three-part experimental workflow for MoA confirmation.

Part 1: Direct Target Engagement Assays

The foundational step in MoA validation is to unequivocally demonstrate that Compound X physically interacts with its putative target, Kinase Y, within a cellular context. [13][14]We will employ two complementary methods to assess target engagement: the Cellular Thermal Shift Assay (CETSA) and a Kinobeads-based competitive binding assay.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique for verifying drug-target engagement in intact cells. [15][16][17][18]The principle is based on the ligand-induced thermal stabilization of proteins; when a compound binds to its target protein, the protein's melting temperature (Tm) increases. [16][17]This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble target protein remaining. [18][19][20] Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture an appropriate cell line known to express Kinase Y to 80-90% confluency. Treat the cells with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 2 hours.

  • Heating: Harvest the cells and resuspend them in a physiological buffer. Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. [18]4. Protein Quantification and Analysis: Collect the supernatant and quantify the amount of soluble Kinase Y at each temperature using Western blotting or ELISA. [18]5. Data Interpretation: Plot the percentage of soluble Kinase Y against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct binding and stabilization of Kinase Y.

Kinobeads Competitive Binding Assay

Principle: Kinobeads are a chemical proteomics tool used to profile the interactions of small molecules with a large number of kinases simultaneously. [21][22]The assay involves the use of beads coupled with a cocktail of broad-spectrum kinase inhibitors. [21][22]Endogenous kinases from a cell lysate will bind to these beads. In a competitive binding experiment, the cell lysate is pre-incubated with a free inhibitor (Compound X). If Compound X binds to a particular kinase, it will compete with the kinobeads for binding, resulting in a reduced amount of that kinase being pulled down. [21][23][24][25] Experimental Protocol: Kinobeads Assay

  • Cell Lysate Preparation: Prepare a cell lysate from the chosen cell line as per the CETSA protocol.

  • Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) or a vehicle control for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Elution: Wash the beads several times with a stringent buffer to remove non-specifically bound proteins. Elute the bound kinases from the beads.

  • Analysis by Mass Spectrometry: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: The relative abundance of Kinase Y in the eluates from Compound X-treated samples will be compared to the vehicle control. A dose-dependent decrease in the amount of pulled-down Kinase Y indicates a direct and specific interaction with Compound X.

Table 1: Comparison of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competitive Binding
Principle Ligand-induced thermal stabilization of the target protein. [15][16][18]Competition for binding between the free compound and immobilized broad-spectrum inhibitors. [21][22]
Cellular Context Intact cells or cell lysates. [15][16]Cell lysates. [22]
Throughput Can be adapted for higher throughput. [26]High-throughput for profiling multiple kinases. [21]
Readout Western blot, ELISA, or Mass Spectrometry. [18]Mass Spectrometry. [21]
Strengths Confirms target engagement in a physiological context. [14]Provides a selectivity profile across a large portion of the kinome. [21]
Limitations Requires a specific antibody for detection (if not using MS).Limited to ATP-competitive inhibitors. [22]

Part 2: Downstream Signaling Analysis

Once direct target engagement is confirmed, the next logical step is to demonstrate that this interaction leads to the modulation of the downstream signaling pathway as hypothesized. [27][28][29][30][31]We will primarily use Western blotting to assess the phosphorylation status of key downstream components. [32][33][34][35] Principle: If Compound X inhibits the kinase activity of Kinase Y, the phosphorylation of its direct substrate, Kinase B, should be reduced. This, in turn, will affect the phosphorylation and activity of the downstream transcription factor.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Treat the cells with Compound X at various concentrations and for different time points. Prepare cell lysates using a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. [35]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane. 4. Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with primary antibodies specific for the phosphorylated forms of Kinase Y, Kinase B, and the transcription factor. Subsequently, strip the membranes and re-probe with antibodies for the total protein levels of each of these targets to serve as loading controls.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities using densitometry software.

Table 2: Expected Outcomes of Downstream Signaling Analysis

Target ProteinExpected Change with Compound X TreatmentRationale
p-Kinase Y (autophosphorylation) DecreaseInhibition of Kinase Y's own activity.
p-Kinase B DecreaseKinase B is a direct substrate of Kinase Y.
p-Transcription Factor DecreaseThe transcription factor is downstream of Kinase B.
Total Kinase Y, B, and TF No significant changeCompound X is hypothesized to be an inhibitor, not a degrader.

Part 3: Phenotypic Assays

The final and most crucial part of MoA confirmation is to link the molecular interactions and pathway modulation to a relevant cellular phenotype. [9][10][11][12][36]The choice of phenotypic assay will depend on the predicted biological consequence of inhibiting the Kinase Y pathway. For this guide, we will consider a cell viability assay as a representative example.

Principle: If the Kinase Y signaling pathway is essential for cell survival or proliferation, its inhibition by Compound X should lead to a decrease in cell viability. We will compare two common viability assays: the MTT assay and the ATP-based assay.

MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. [37]Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells. [37][38] Experimental Protocol: MTT Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of Compound X and a vehicle control for a predetermined duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. [37]3. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. [38]4. Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

ATP-Based Cell Viability Assay

Principle: This assay quantifies the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active cells. [38][39][40]Only viable cells can produce ATP. [38]The assay utilizes a luciferase enzyme that, in the presence of ATP and luciferin, produces a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells. [38] Experimental Protocol: ATP-Based Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: Add the ATP-releasing/luciferase-containing reagent directly to the cell culture wells. This reagent lyses the cells to release ATP and provides the necessary components for the luminescence reaction.

  • Luminescence Measurement: After a short incubation period (typically 10-20 minutes), measure the luminescent signal using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Table 3: Comparison of Phenotypic Viability Assays

FeatureMTT AssayATP-Based Assay
Principle Measures metabolic activity via tetrazolium reduction. [37]Measures ATP levels as an indicator of viability. [38]
Sensitivity Lower sensitivity, may require higher cell numbers. [39][40]Higher sensitivity, suitable for low cell numbers. [37][39][40]
Throughput HighHigh
Procedure Multi-step with a solubilization step. [38]Simpler, single-reagent addition. [37]
Potential for Interference Can be affected by compounds that alter cellular redox potential.Fewer compound interference issues.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and logical pathway to confirm the mechanism of action for the this compound derivative, Compound X. By systematically demonstrating direct target engagement, downstream pathway modulation, and a corresponding cellular phenotype, researchers can build a comprehensive and compelling data package.

Successful completion of these studies will not only validate the initial hypothesis but also provide critical insights for the further development of Compound X as a therapeutic candidate. Future work could involve more in-depth profiling of off-target effects using broader proteomic approaches and transitioning to in vivo models to assess efficacy and pharmacodynamics.

References

  • Comparison of MTT and ATP-based assays for the measurement of viable cell number. (n.d.). SpringerLink. Retrieved January 9, 2026, from [Link]

  • Cree, I. A. (2008). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Toxicology in Vitro, 22(4), 1166-1170.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 9, 2026, from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
  • National Center for Biotechnology Information. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Retrieved January 9, 2026, from [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543.
  • Klaeger, S., Gohlke, B., Perrin, J., Coccia, M., & Kuster, B. (2017). Chemical-proteomics-based kinome profiling and target deconvolution of clinical kinase inhibitors.
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Determining target engagement in living systems. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved January 9, 2026, from [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 9, 2026, from [Link]

  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Retrieved January 9, 2026, from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 9, 2026, from [Link]

  • Grokipedia. (2026). Cellular thermal shift assay. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved January 9, 2026, from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved January 9, 2026, from [Link]

  • ACS Publications. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved January 9, 2026, from [Link]

  • Semantic Scholar. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Retrieved January 9, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Retrieved January 9, 2026, from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 9, 2026, from [Link]

  • MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved January 9, 2026, from [Link]

  • Computational Biology and Bioinformatics Home. (n.d.). Pathway Analysis with Signaling Hypergraphs. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved January 9, 2026, from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Retrieved January 9, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. Retrieved January 9, 2026, from [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved January 9, 2026, from [Link]

  • MDPI. (n.d.). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved January 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. Retrieved January 9, 2026, from [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Retrieved January 9, 2026, from [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved January 9, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-hydroxyisothiazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-hydroxyisothiazole-3-carboxylic acid, grounding each recommendation in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that your laboratory practices are not only compliant but also proactively safe.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Corrosivity: As a carboxylic acid, it is prudent to handle this compound as a corrosive material.[4]

  • Skin and Eye Irritation: Similar compounds are known to cause serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Environmental Toxicity: Some isothiazole derivatives are noted for their aquatic toxicity.[3]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its waste, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.[4]To protect against accidental splashes which could cause serious eye damage.
Skin Protection Chemical-resistant gloves (nitrile or neoprene) and a lab coat.[4] Fire-resistant clothing is also recommended.[1]To prevent skin contact, which may cause irritation or burns.
Respiratory Protection Not generally required if handled in a fume hood. If dust is generated, use a NIOSH-approved respirator.[1]To prevent inhalation of dust or aerosols, which can lead to respiratory tract irritation.
Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[4][6]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable for acidic waste.[4] Acids should never be stored in metal containers.[6][7]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and any other components in the waste stream.[4][8][9] The label must also include the appropriate hazard pictograms (e.g., corrosive).[8]

  • Segregation: This waste stream must be segregated from:

    • Bases (to prevent violent neutralization reactions)[4][6]

    • Oxidizing agents[4][6]

    • Reducing agents[4]

    • Inorganic acids (e.g., hydrochloric acid, sulfuric acid)[4][6]

  • Container Filling: Do not fill the waste container to more than 90% of its capacity to allow for expansion of vapors and prevent spills.[7]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][9] This area should be close to the point of generation, well-ventilated, and away from incompatible materials.[6][7]

Diagram: Waste Segregation Logic

WasteSegregation 4_hydroxyisothiazole_3_carboxylic_acid 4-hydroxyisothiazole- 3-carboxylic acid Waste Organic_Acid_Waste Organic Acid Waste (HDPE or Glass Container) 4_hydroxyisothiazole_3_carboxylic_acid->Organic_Acid_Waste Segregate into Base_Waste Base Waste Oxidizer_Waste Oxidizer Waste Inorganic_Acid_Waste Inorganic Acid Waste note Incompatible: - Bases - Oxidizers - Inorganic Acids Organic_Acid_Waste->note

Caption: Logical flow for segregating this compound waste.

Disposal Procedures: From Laboratory to Licensed Facility

The disposal of this compound must be handled as hazardous waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set by the U.S. Environmental Protection Agency (EPA).[7][8]

DO NOT dispose of this chemical down the drain. Even dilute, uncontaminated solutions of many carboxylic acids require neutralization before drain disposal, and this is only permissible if local regulations allow it.[4] Given the lack of specific data for this compound, drain disposal is not a recommended pathway.

Disposal Workflow:

  • Waste Accumulation: Accumulate the segregated waste in your laboratory's SAA. Partially filled containers can remain in the SAA for up to one year.[6]

  • Full Container Management: Once a waste container is full, it must be moved from the SAA to your institution's central accumulation area (CAA) within three days.[6]

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[4] They will manage the final disposal through a licensed hazardous waste disposal facility.[7][10]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.[8][10] This documentation is crucial for regulatory compliance.

Diagram: Disposal Workflow

DisposalWorkflow Start Waste Generation Segregate Segregate into Labeled, Compatible Container Start->Segregate Store_SAA Store in Satellite Accumulation Area (SAA) Segregate->Store_SAA Container_Full Container is Full? Store_SAA->Container_Full Container_Full->Store_SAA No Move_to_CAA Move to Central Accumulation Area (CAA) (within 3 days) Container_Full->Move_to_CAA Yes Contact_EHS Contact EHS for Pickup Move_to_CAA->Contact_EHS Licensed_Disposal Disposal by Licensed Hazardous Waste Facility Contact_EHS->Licensed_Disposal

Caption: Step-by-step workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

  • Minor Spills: For small spills, use an inert absorbent material like sand or vermiculite.[4] The absorbed material should then be collected into a designated hazardous waste container.[4]

  • Large Spills: For larger spills, evacuate the area immediately and follow your institution's emergency procedures.[4]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation, and compliant disposal procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of scientific and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. Available from: [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Alabama. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available from: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. National Library of Medicine. Available from: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available from: [Link]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling 4-Hydroxyisothiazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Assumed Hazard Profile: A Proactive Stance on Safety

A thorough risk assessment must precede any handling of this compound. The chemical structure combines a carboxylic acid group with an isothiazole heterocyclic ring. This combination dictates a cautious approach, assuming the following potential hazards:

  • Skin and Eye Damage: Carboxylic acids, even weak ones, can be corrosive or irritating, potentially causing severe skin burns and serious eye damage.[1][2] The isothiazole moiety, particularly in the form of isothiazolinones, is known to be a potent skin sensitizer, capable of causing allergic contact dermatitis.[3][4] Therefore, 4-hydroxyisothiazole-3-carboxylic acid must be presumed to be, at minimum, a skin/eye irritant and a potential sensitizer.[5][6]

  • Respiratory Irritation: As a solid, the compound may form dusts or aerosols during handling (e.g., weighing, transferring). Inhalation of such particles may cause respiratory irritation.[6]

  • Biological Activity: Isothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[3][7][8] This inherent bioactivity underscores the need to prevent all routes of exposure (dermal, ocular, inhalation, ingestion).

The Hierarchy of Controls: Engineering Safety First

Personal Protective Equipment (PPE) is the final line of defense. Before any procedure, engineering and administrative controls must be in place.

  • Primary Engineering Control: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood. This minimizes inhalation exposure and contains potential spills.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. Designate specific areas for its storage and use to prevent cross-contamination.[9]

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is a critical, task-dependent process. The following workflow provides a logical framework for decision-making.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe Minimum & Enhanced PPE cluster_action start Initiate Task: Handling 4-hydroxyisothiazole- 3-carboxylic acid assess_quantity Working with >1g or Concentrated Solution? start->assess_quantity assess_splash Potential for Splash or Aerosol Generation? min_ppe Minimum Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Single Pair) - Lab Coat assess_splash->min_ppe No enhanced_ppe Enhanced PPE Required: - Goggles AND Face Shield - Double-Nitrile Gloves - Lab Coat AND Chemically  Resistant Apron assess_splash->enhanced_ppe Yes assess_quantity->assess_splash No assess_quantity->enhanced_ppe Yes proceed Proceed with Task in Fume Hood min_ppe->proceed enhanced_ppe->proceed

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Protocols and Methodologies

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when the compound is handled, regardless of the quantity.[9] Safety glasses with side shields are insufficient as they do not protect against splashes.

  • Enhanced Protection: When handling larger quantities (>1 gram) or solutions, or when a procedure has a higher risk of splashing (e.g., vortexing, sonicating, heating), a full-face shield must be worn in addition to chemical splash goggles.[10]

Hand Protection: The Critical Barrier

Due to the assumed skin irritation and sensitization potential, robust hand protection is non-negotiable.

  • Glove Material: Nitrile gloves are the recommended primary choice for incidental contact.[9][10] They provide good resistance against weak acids and a range of chemicals.[11][12]

  • Glove Integrity: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Do not reuse disposable gloves.

  • Breakthrough Time: Disposable nitrile gloves are intended for splash protection, not for prolonged immersion.[13] Movement and mechanical stress can significantly shorten the chemical breakthrough time.[14] For procedures involving extended contact, consider heavier-duty gloves or frequent changes.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves ("double-gloving"), especially when handling concentrated solutions or performing transfers. This provides an extra layer of protection and allows for the clean removal of the outer glove if it becomes contaminated.

Task Glove Protocol Rationale
Weighing Solid (<1g)Single pair of nitrile glovesLow splash risk, primary risk is solid particle contamination.
Preparing Dilute SolutionsSingle pair of nitrile glovesIncidental splash risk is manageable.
Weighing Solid (>1g)Double pair of nitrile glovesIncreased risk of dust generation and contamination.
Preparing/Handling Concentrated SolutionsDouble pair of nitrile glovesHigher consequence of skin exposure due to concentration.
Reaction Work-up/TransfersDouble pair of nitrile glovesHigher risk of splashes and contamination of the outer glove.
Body Protection
  • Minimum Requirement: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.

  • Enhanced Protection: For operations involving significant splash potential (as identified in the workflow), a chemically resistant apron worn over the lab coat is required.[2]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Gloves: Don the first (inner) pair of gloves. If wearing a second pair, pull it over the first, ensuring the cuffs of both are over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

Doffing Sequence (Taking Off):

  • Outer Gloves (if used): Remove the outer, most contaminated pair of gloves first. Peel one glove off by grasping the outside cuff and turning it inside out. Use the clean, ungloved hand (now covered by the inner glove) to slide under the cuff of the remaining outer glove and peel it off.

  • Lab Coat & Apron: Unbutton the lab coat. Remove it by folding it inward on itself, touching only the inside surfaces. Do the same for the apron. Hang it in the designated area or place it in the proper waste receptacle.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique described in step 1.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][15]

Disposal Plan

All materials contaminated with this compound, including used gloves, weigh boats, pipette tips, and paper towels, must be considered hazardous chemical waste. Dispose of these materials in a designated, clearly labeled, and sealed hazardous waste container according to your institution's Environmental Health & Safety (EHS) guidelines and local regulations.

References

  • Carboxylic Acid. The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. PubMed. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]

  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Taylor & Francis Online. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Novel Chemicals with Unknown Hazards SOP. Tufts University. [Link]

  • (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal. [Link]

  • Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety. [Link]

  • SAFETY DATA SHEET. Greenbook.net. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Material Safety Data Sheet. Stoller. [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. [Link]

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC - NIH. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.